molecular formula C4H10N2O2 B156857 L-2,4-Diaminobutyric acid CAS No. 1758-80-1

L-2,4-Diaminobutyric acid

Número de catálogo: B156857
Número CAS: 1758-80-1
Peso molecular: 118.13 g/mol
Clave InChI: OGNSCSPNOLGXSM-VKHMYHEASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

L-2,4-Diaminobutyric acid (DABA) is a non-proteinogenic, basic amino acid of significant interest in neurological and biochemical research. Its primary researched mechanism of action is as a potent inhibitor of the GABA system, where it acts both as a non-competitive inhibitor of GABA transaminase (GABA-T) and as a GABA reuptake inhibitor . This dual action elevates synaptic levels of the inhibitory neurotransmitter GABA, making DABA a valuable chemical tool for studying GABAergic neurotransmission, neuronal excitability, and the mechanisms of convulsants and potential anticonvulsants . Beyond neuropharmacology, DABA serves as a critical precursor and structural component in other scientific areas. It is a key biosynthetic building block for important molecules, such as the chromophore of the pyoverdine siderophores in bacteria . Furthermore, its structure is integral to polymyxin antibiotics like colistin, where it appears as the residue α,γ-diaminobutyric acid (Dab) . In enzymology, homologs of DABA, such as 2,4-diaminobutyric acid itself, are utilized as mechanistic probes to trap and study radical intermediates in enzymes like 4,5-ornithine aminomutase (4,5-OAM) . Researchers also utilize DABA to study its effects in plants, where it is investigated for its role in nitrogen storage and its influence on stress tolerance and growth dynamics . This product is presented as a high-purity compound for research applications. It is supplied and guaranteed for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Propiedades

IUPAC Name

(2S)-2,4-diaminobutanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNSCSPNOLGXSM-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-2,4-diaminobutyric acid
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CAS No.

1758-80-1
Record name L-2,4-Diaminobutyric acid
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Record name L-2,4-diaminobutyric acid
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Record name L-2,4-diaminobutyric acid
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Record name 2,4-DIAMINOBUTYRIC ACID, L-
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Record name L-2,4-diaminobutyric acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Enigmatic Presence of L-2,4-Diaminobutyric Acid in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2,4-diaminobutyric acid (DABA), a non-proteinogenic amino acid, is a fascinating yet under-researched metabolite found in select plant species. As an isomer of the more commonly known neurotransmitter gamma-aminobutyric acid (GABA), DABA presents a unique profile of physiological activity and potential toxicity. Its occurrence is most notably documented within the genus Lathyrus, a group of legumes known for their resilience in harsh environments but also for the production of neurotoxic compounds. This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants, detailing its biosynthesis, physiological roles, and the analytical methodologies required for its study.

Natural Occurrence and Distribution

This compound has been identified in a limited number of plant species, with the most significant concentrations found in the genus Lathyrus. Notably, it is a constituent of Lathyrus sylvestris (flatpea) and Lathyrus latifolius (perennial pea). The concentration of DABA can vary significantly depending on the plant species, tissue type, and developmental stage.

Quantitative Data on this compound Occurrence

The following table summarizes the available quantitative data on the concentration of this compound in plant tissues. It is important to note that research in this area is not extensive, and further studies are required to provide a more comprehensive overview.

Plant SpeciesPlant PartConcentration (% of Dry Weight)Reference(s)
Lathyrus sylvestrisLeaves1.6 - 2.6%[1][2]
Lathyrus sylvestrisStemsConcentration nearly doubles between weeks 10 and 16 of growth[1][2]

Note: Data on DABA concentrations in other Lathyrus species and in the seeds of DABA-containing plants is currently limited in the scientific literature.

Biosynthesis of this compound

The biosynthesis of this compound in plants is understood to be derived from the aspartate metabolic pathway. The key precursor is L-aspartate, a proteinogenic amino acid. A crucial enzymatic step in this pathway is the transamination of L-aspartate semialdehyde, catalyzed by the enzyme diaminobutyrate-2-oxoglutarate aminotransferase (DABA-AT)[3][4][5].

DABA_Biosynthesis Aspartate L-Aspartate Aspartate_Semialdehyde L-Aspartate-4-semialdehyde Aspartate->Aspartate_Semialdehyde Multiple Enzymatic Steps DABA This compound Aspartate_Semialdehyde->DABA Diaminobutyrate-2-oxoglutarate aminotransferase (DABA-AT)

Figure 1: Simplified proposed biosynthetic pathway of this compound from L-aspartate in plants.

Physiological Role and Toxicological Significance

The precise physiological function of this compound in plants is not yet fully elucidated. Its accumulation, particularly in response to environmental stressors, suggests a potential role in nitrogen storage or defense mechanisms. However, the primary interest in DABA from a research and drug development perspective lies in its neuroactive properties. DABA is known to be a neurotoxin, and its presence in certain Lathyrus species has been linked to lathyrism, a neurodegenerative disease characterized by spastic paraparesis, although the primary causative agent of this disease in Lathyrus sativus is more commonly attributed to β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP).

Experimental Protocols

The accurate quantification of this compound in plant matrices is crucial for research into its biosynthesis, physiological roles, and potential for drug development. The following sections detail the key experimental protocols for the extraction and analysis of DABA.

Extraction of Free Amino Acids from Plant Tissues

This protocol outlines a general procedure for the extraction of free amino acids, including DABA, from plant material.

Materials:

  • Fresh or freeze-dried plant tissue

  • Liquid nitrogen

  • Mortar and pestle or a suitable homogenizer

  • 80% (v/v) Ethanol (B145695)

  • Centrifuge

  • 0.2 µm syringe filters

Procedure:

  • Harvest and weigh fresh plant tissue. For dry weight determination, a separate aliquot should be dried to a constant weight.

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • To the powdered tissue, add 80% ethanol at a ratio of 10:1 (v/v) ethanol to fresh weight (e.g., 10 mL of 80% ethanol for 1 g of tissue).

  • Homogenize the mixture thoroughly.

  • Incubate the homogenate at 60°C for 15 minutes to aid in the extraction and precipitation of proteins.

  • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the free amino acids.

  • For cleanup, the supernatant can be passed through a 0.2 µm syringe filter.

  • The filtered extract is now ready for derivatization and HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Due to the lack of a strong chromophore, DABA requires derivatization to be detected by UV-Vis or fluorescence detectors in HPLC. O-phthalaldehyde (OPA) is a common derivatizing agent for primary amines.

Materials:

  • Amino acid extract (from the protocol above)

  • This compound standard

  • O-phthalaldehyde (OPA) reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol, then add 11.2 mL of 0.1 M sodium borate (B1201080) buffer (pH 9.5) and 50 µL of β-mercaptoethanol. This reagent should be prepared fresh daily.

  • HPLC system with a C18 reverse-phase column and a UV-Vis or fluorescence detector.

  • Mobile Phase A: 0.1 M Sodium acetate (B1210297) buffer (pH 7.2)

  • Mobile Phase B: Methanol

Procedure:

  • Derivatization:

    • In a microcentrifuge tube, mix 100 µL of the plant extract or standard solution with 400 µL of the OPA reagent.

    • Allow the reaction to proceed for exactly 2 minutes at room temperature.

  • HPLC Analysis:

    • Immediately inject a 20 µL aliquot of the derivatized sample onto the HPLC system.

    • Set the detection wavelength to 338 nm for UV detection or excitation at 340 nm and emission at 455 nm for fluorescence detection.

    • A typical gradient elution would be:

      • 0-5 min: 20% B

      • 5-25 min: Gradient to 80% B

      • 25-30 min: 80% B

      • 30-35 min: Gradient back to 20% B

      • 35-40 min: 20% B (re-equilibration)

    • The flow rate is typically maintained at 1.0 mL/min.

  • Quantification:

    • Identify the DABA peak in the chromatogram by comparing its retention time to that of the DABA standard.

    • Construct a standard curve by plotting the peak area of the DABA standards against their known concentrations.

    • Determine the concentration of DABA in the plant extract by interpolating its peak area on the standard curve.

HPLC_Workflow cluster_extraction Sample Preparation cluster_analysis HPLC Analysis Plant_Tissue Plant Tissue (e.g., Lathyrus leaves) Grinding Grind in Liquid N2 Plant_Tissue->Grinding Extraction Extract with 80% Ethanol Grinding->Extraction Centrifugation Centrifuge and Collect Supernatant Extraction->Centrifugation Filtration Filter Extract (0.2 µm) Centrifugation->Filtration Derivatization Pre-column Derivatization (e.g., with OPA) Filtration->Derivatization HPLC_Injection Inject into HPLC-UV/Fluorescence Derivatization->HPLC_Injection Data_Analysis Data Acquisition and Analysis HPLC_Injection->Data_Analysis Quantification Quantification using Standard Curve Data_Analysis->Quantification

Figure 2: General experimental workflow for the quantification of this compound in plant tissues.

Conclusion and Future Directions

The study of this compound in plants is a field with considerable potential for discovery. While its presence is confirmed in certain Lathyrus species, a broader survey of the plant kingdom is warranted to understand its distribution more fully. Elucidating the complete biosynthetic pathway and the enzymes involved will provide valuable insights into plant secondary metabolism. For drug development professionals, the neuroactive properties of DABA, while toxic at high concentrations, may offer a starting point for the design of novel therapeutic agents targeting the central nervous system. Further research, underpinned by robust analytical methodologies as outlined in this guide, is essential to unlock the full scientific and therapeutic potential of this intriguing plant metabolite.

References

The Discovery and History of L-2,4-Diaminobutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2,4-diaminobutyric acid (L-DABA), a non-proteinogenic amino acid, has a rich and complex history, from its initial chemical synthesis to its discovery in various natural sources and its intriguing biological activities. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to L-DABA. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways.

Discovery and Historical Timeline

The journey of this compound (DABA) began in the early 20th century with its first chemical synthesis. However, its biological significance was not recognized until decades later when it was identified as a component of antibiotics and as a naturally occurring neurotoxin.

  • 1901: First Chemical Synthesis: The earliest preparation of 2,4-diaminobutyric acid was reported by Emil Fischer.[1] His synthesis involved the use of β-phthalimido ethylmalonic ester.

  • Late 1940s: Discovery in Nature: The significance of DABA in the biological realm emerged with its identification as a key component of the polymyxin (B74138) group of antibiotics, which are produced by Bacillus polymyxa.

  • 1953: Further Synthesis and Resolution: Key advancements in the chemical synthesis of DABA were made by Akabori and Numano, who synthesized it from glutamic acid. In the same year, Fu and colleagues achieved the enzymatic resolution of racemic DABA, a critical step for studying the biological activities of its individual stereoisomers.

  • Natural Occurrence in Lathyrus Species: L-DABA was subsequently identified as a neurotoxic compound present in the seeds of various plants from the Lathyrus genus, commonly known as sweet peas. This discovery linked L-DABA to the neurological disorder lathyrism.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₄H₁₀N₂O₂
Molecular Weight 118.13 g/mol
CAS Number 1758-80-1
Appearance White to off-white crystalline powder
Solubility Soluble in water

Synthesis and Isolation Protocols

Chemical Synthesis

Numerous methods for the chemical synthesis of DABA have been developed since Fischer's initial work. One notable method involves the use of γ-butyrolactone as a starting material.

Synthesis from γ-Butyrolactone (Conceptual Workflow)

G butyrolactone γ-Butyrolactone bromination Bromination butyrolactone->bromination phthalimide Potassium Phthalimide bromination->phthalimide hydrolysis Acid Hydrolysis phthalimide->hydrolysis daba DL-2,4-Diaminobutyric Acid hydrolysis->daba

Caption: Synthesis of racemic DABA from γ-butyrolactone.

Enzymatic Resolution of Racemic DABA

The separation of L- and D-enantiomers of DABA is crucial for studying their distinct biological activities. Enzymatic resolution using acylase I is a common method.

Experimental Protocol: Enzymatic Resolution using Acylase I (Generalized)

  • N-Acetylation: The racemic mixture of 2,4-diaminobutyric acid is first N-acetylated to produce N-acetyl-Dthis compound.

  • Enzymatic Hydrolysis: The N-acetylated racemic mixture is dissolved in a buffered solution, and acylase I is added. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding this compound and unreacted N-acetyl-D-2,4-diaminobutyric acid.

  • Separation: The resulting mixture is separated based on the differing solubilities and charges of the components. L-DABA can be isolated by techniques such as ion-exchange chromatography.

  • Hydrolysis of D-enantiomer: The recovered N-acetyl-D-2,4-diaminobutyric acid can be hydrolyzed by acid treatment to obtain D-2,4-diaminobutyric acid.

Isolation from Natural Sources

L-DABA can be isolated from natural sources such as the seeds of Lathyrus species or from bacterial cultures that produce polymyxin antibiotics.

Experimental Protocol: Isolation from Bacterial Culture (Generalized)

  • Culturing: The polymyxin-producing bacterial strain (e.g., Bacillus polymyxa) is cultured in a suitable fermentation medium.

  • Extraction: After fermentation, the bacterial cells are harvested, and the polymyxin is extracted from the culture broth.

  • Hydrolysis: The extracted polymyxin is subjected to acid hydrolysis to break the peptide bonds and release the constituent amino acids, including L-DABA.

  • Purification: The hydrolysate is then subjected to purification steps, such as ion-exchange chromatography, to isolate this compound.

Biological Activity and Mechanism of Action

L-DABA exhibits a range of biological activities, most notably its neurotoxicity, which is primarily attributed to its interaction with the GABAergic and glutamatergic systems.

Interaction with the GABAergic System

L-DABA is known to be an inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.

Quantitative Data on GABA-T Inhibition

ParameterValueReference
IC₅₀ > 500 µM[1]
Inhibition Type Non-competitive[2]

By inhibiting GABA-T, L-DABA leads to an accumulation of GABA in the brain, which can disrupt the delicate balance of neuronal excitation and inhibition.

Signaling Pathway: L-DABA and GABAergic System

G ldaba L-DABA gaba_t GABA Transaminase (GABA-T) ldaba->gaba_t Inhibits ssa Succinic Semialdehyde gaba_t->ssa Degrades gaba GABA gaba->gaba_t gaba_receptor GABA Receptor gaba->gaba_receptor inhibition Neuronal Inhibition gaba_receptor->inhibition

Caption: L-DABA inhibits GABA-T, leading to increased GABA levels.

Interaction with the Glutamatergic System

While the primary mechanism of L-DABA's neurotoxicity is linked to the GABAergic system, there is evidence suggesting its interaction with the glutamatergic system, the main excitatory neurotransmitter system in the brain. The exact nature of this interaction is still under investigation, but it is hypothesized that the structural similarity of L-DABA to glutamate (B1630785) may allow it to interact with glutamate receptors, contributing to excitotoxicity.

Neurotoxicity Data

Cell TypeConcentrationEffectReference
Tumor Cells10 mMIrreversible cell damage[1]

Experimental Workflow: Assessing Neurotoxicity

G cell_culture Neuronal Cell Culture ldaba_treatment L-DABA Treatment cell_culture->ldaba_treatment incubation Incubation ldaba_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis (IC₅₀ determination) viability_assay->data_analysis

Caption: Workflow for determining the neurotoxicity of L-DABA.

Conclusion

This compound has a multifaceted history, from its chemical origins to its discovery as a biologically active molecule with significant implications for neuroscience and pharmacology. Its role as a GABA-T inhibitor and potential modulator of the glutamatergic system makes it a valuable tool for studying neurotransmitter pathways and a compound of interest for drug development. This technical guide provides a foundational understanding of L-DABA, offering researchers the necessary historical context, experimental methodologies, and quantitative data to further explore its complex biological functions.

References

L-2,4-Diaminobutyric Acid: A Non-Proteinogenic Amino Acid with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-2,4-diaminobutyric acid (DAB) is a non-proteinogenic amino acid found in various natural sources, including certain species of Lathyrus plants and as a component of peptide antibiotics like polymyxins. While not incorporated into proteins during translation, DAB exhibits a range of significant biological activities, including neuromodulatory, cytotoxic, and antimicrobial effects. This technical guide provides a comprehensive overview of the core aspects of DAB, including its biochemical properties, mechanisms of action, and its applications in research and drug development. Detailed experimental protocols for its analysis and biological evaluation are provided, alongside quantitative data and visual representations of its metabolic and signaling pathways to serve as a valuable resource for the scientific community.

Introduction

This compound, a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), has garnered considerable interest due to its multifaceted biological profile. Its presence in neurotoxic Lathyrus species has historically linked it to the neurological disorder neurolathyrism. However, ongoing research has unveiled its potential as a pharmacological tool and a building block for novel therapeutics. This guide delves into the technical details of DAB, offering a foundational understanding for researchers exploring its potential in neuroscience, oncology, and infectious diseases.

Physicochemical Properties

This compound is a water-soluble amino acid with the following key properties:

PropertyValue
Molecular Formula C₄H₁₀N₂O₂
Molecular Weight 118.13 g/mol
CAS Number 1758-80-1
Appearance White to off-white crystalline powder
Solubility Soluble in water

Natural Occurrence and Biosynthesis

This compound is found in a variety of natural sources:

  • Plants: It is notably present in the seeds of various Lathyrus species, such as Lathyrus sativus (grass pea), where it is considered a neurolathyrogen.

  • Bacteria: DAB is a key structural component of the polymyxin (B74138) group of antibiotics, which are produced by bacteria of the genus Paenibacillus. It is also found in the cell walls of some actinomycetes.[1]

  • Cyanobacteria: Certain species of cyanobacteria have been shown to produce DAB.[2]

Biosynthesis in Ectoine (B1671093) Pathway

In some bacteria, this compound is an intermediate in the biosynthesis of ectoine, a compatible solute that protects cells from osmotic stress. The pathway involves three key enzymes: this compound transaminase (EctB), this compound acetyltransferase (EctA), and ectoine synthase (EctC).[3][4][5][6]

Ectoine_Biosynthesis L-Aspartate-β-semialdehyde L-Aspartate-β-semialdehyde DAB This compound L-Aspartate-β-semialdehyde->DAB EctB N_acetyl_DAB N-γ-acetyl-L-2,4- diaminobutyric acid DAB->N_acetyl_DAB EctA Ectoine Ectoine N_acetyl_DAB->Ectoine EctC

Ectoine Biosynthesis Pathway involving this compound.

Mechanisms of Action

DAB exerts its biological effects through several mechanisms, primarily centered on the nervous system.

Modulation of the GABAergic System

DAB is a known modulator of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Its effects are twofold:

  • Inhibition of GABA Transaminase (GABA-T): DAB acts as a weak, non-competitive inhibitor of GABA transaminase, the enzyme responsible for the degradation of GABA.[7] This inhibition leads to an increase in synaptic GABA levels.

  • Inhibition of GABA Reuptake: DAB can also inhibit the reuptake of GABA from the synaptic cleft, further potentiating GABAergic neurotransmission.

GABAergic_Synapse_Modulation cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_Vesicle GABA Glutamate->GABA_Vesicle GAD Synaptic_Cleft Synaptic Cleft GABA_Vesicle->Synaptic_Cleft Release GABA_Receptor GABA Receptor Synaptic_Cleft->GABA_Receptor GABA_Reuptake_Transporter GABA Reuptake Transporter (GAT) Synaptic_Cleft->GABA_Reuptake_Transporter GABA_Transaminase GABA Transaminase (GABA-T) GABA_Reuptake_Transporter->GABA_Transaminase DAB This compound DAB->GABA_Reuptake_Transporter Inhibits DAB->GABA_Transaminase Inhibits

Modulation of GABAergic Synapse by this compound.
Neurotoxicity

The neurotoxic effects of DAB are primarily attributed to its excitotoxic properties, which are thought to involve the activation of N-methyl-D-aspartate (NMDA) receptors.[8] This can lead to an influx of calcium ions and subsequent neuronal damage. Additionally, high concentrations of DAB can cause chronic ammonia (B1221849) toxicity by inhibiting ornithine carbamoyltransferase in the liver, leading to an accumulation of ammonia that is toxic to the brain.[9]

Anticancer Activity

DAB has demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism involves the massive and unregulated uptake of DAB into cancer cells, leading to osmotic stress and cell lysis.[10][11][12] This effect is particularly pronounced in cells with high amino acid transport activity.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activities of this compound.

Table 1: Enzyme Inhibition

EnzymeOrganismInhibition TypeIC₅₀Reference
GABA TransaminaseRat brainNon-competitive> 500 µM[7]

Table 2: Cytotoxicity

Cell LineCell TypeExposure TimeLD₅₀ / EC₅₀Reference
Mouse FibrosarcomaCancer24 h10 mM (total cell damage)[12]
SKMG-1Human Glioma24 h20 mM (LD₅₀)[13]
Normal Human FibroblastsNormal24 h12.5 mM (LD₅₀)[13]
Zebrafish LarvaeIn vivo6 days500 µM (EC₅₀ for death)
Human Neuroblastoma (SH-SY5Y)Cancer48 h500 µM (decreased viability)

Table 3: Anticonvulsant Activity

Animal ModelAdministration RouteDoseEffectReference
MouseIntracerebroventricular (i.c.v.)2 µmolesDoubled the CD₅₀ of picrotoxin (B1677862) and 3-mercaptopropionate[14]
MouseIntraperitoneal (i.p.)5 mmoles/kgAnticonvulsant against 3-mercaptopropionate[14]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

A common method for the synthesis of this compound is from L-glutamic acid. The following is a generalized protocol:

  • Protection of Amino and Carboxyl Groups of L-Glutamic Acid: The α-amino and γ-carboxyl groups of L-glutamic acid are protected using appropriate protecting groups (e.g., Boc for the amino group and benzyl (B1604629) ester for the carboxyl group).

  • Hofmann Rearrangement: The protected glutamic acid is subjected to a Hofmann rearrangement of the α-carboxamide, which is generated from the corresponding carboxylic acid. This reaction converts the α-carboxyl group into an amino group, yielding a protected form of this compound.

  • Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidolysis for Boc and hydrogenolysis for benzyl ester) to yield this compound.

  • Purification: The final product is purified by ion-exchange chromatography.

Quantification by LC-MS/MS in Biological Samples

LCMS_Workflow Sample_Collection Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., with sulfosalicylic acid) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Dilution Dilution with Internal Standard and Mobile Phase Supernatant_Transfer->Dilution Injection LC-MS/MS Injection Dilution->Injection Data_Analysis Data Acquisition and Analysis Injection->Data_Analysis Peptide_Synthesis_Workflow Resin_Preparation Resin Swelling and First Amino Acid Loading Deprotection Fmoc-Deprotection (e.g., with Piperidine) Resin_Preparation->Deprotection Coupling Coupling of next Fmoc-Amino Acid (including Fmoc-DAB(Boc)-OH) Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat Deprotection, Coupling, and Washing Cycles Washing->Repeat Repeat->Deprotection Final_Deprotection Final Fmoc-Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection Final_Deprotection->Cleavage Purification Peptide Purification (e.g., by HPLC) Cleavage->Purification

References

The Biological Role of L-2,4-Diaminobutyric Acid in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2,4-diaminobutyric acid (DABA), a non-proteinogenic amino acid, plays a multifaceted and critical role in the survival and adaptation of a diverse range of microorganisms. While not incorporated into proteins via ribosomal synthesis, DABA serves as a key metabolic intermediate in several essential pathways, including the biosynthesis of osmoprotectants, polyamines, and unique cell wall components. This technical guide provides an in-depth exploration of the biological functions of L-DABA in microorganisms, with a focus on its synthesis, metabolic fate, and the enzymes involved. Detailed experimental protocols for the characterization of DABA-related pathways and quantitative data on enzyme kinetics and metabolite concentrations are presented to facilitate further research and application in drug development and biotechnology.

Introduction

Non-proteinogenic amino acids are crucial to microbial metabolism, often participating in specialized pathways that contribute to an organism's fitness in specific environmental niches. This compound (DABA) is a prime example of such a molecule, acting as a central precursor in several physiologically significant biosynthetic routes. Understanding the biological roles of DABA and its associated enzymatic machinery provides valuable insights into microbial stress response, cell wall architecture, and the production of bioactive secondary metabolites. This guide will delve into the core functions of L-DABA in microorganisms, presenting the current state of knowledge in a manner accessible to researchers and professionals in related fields.

Key Biological Roles of this compound

L-DABA is primarily involved in four key biological processes in microorganisms:

  • Ectoine (B1671093) Biosynthesis: As a crucial intermediate in the synthesis of the compatible solute ectoine, DABA plays a vital role in protecting microorganisms from osmotic stress.

  • 1,3-Diaminopropane (B46017) Synthesis: In certain bacteria, DABA is a direct precursor to 1,3-diaminopropane, a polyamine with diverse physiological functions.

  • Poly-γ-D-glutamic Acid (PGA) Synthesis: In some bacteria, D-DABA, derived from L-DABA, is a component of the exopolysaccharide PGA, which is involved in virulence and biofilm formation.

  • Peptidoglycan Structure: Isomers of DABA are found in the cell wall peptidoglycan of some actinomycetes, contributing to the structural integrity of the cell and serving as a taxonomic marker.[1]

Ectoine Biosynthesis: A Defense Against Osmotic Stress

The most well-characterized role of L-DABA is as a precursor in the biosynthesis of ectoine (1,4,5,6-tetrahydro-2-methyl-4-pyrimidinecarboxylic acid), a highly effective compatible solute. Microorganisms accumulate ectoine in response to high osmotic stress to maintain cell turgor and protect macromolecules from denaturation.[2] The biosynthesis of ectoine from L-aspartate-β-semialdehyde involves three key enzymatic steps, with L-DABA being the product of the first dedicated step.

The genes encoding the ectoine biosynthetic enzymes, ectA, ectB, and ectC, are typically organized in an operon, and their expression is induced by high osmolarity.[2][3][4] In some microorganisms, an additional gene, ectD, encoding the ectoine hydroxylase, is present, leading to the synthesis of 5-hydroxyectoine. Furthermore, a specialized aspartokinase gene, ask_ect, is sometimes found in the operon to ensure a sufficient supply of the precursor L-aspartate-β-semialdehyde.[2]

Diagram: Ectoine Biosynthesis Pathway

Ectoine_Biosynthesis cluster_pathway Ectoine Biosynthesis cluster_regulation Genetic Regulation ASA L-Aspartate-β-semialdehyde DABA This compound (DABA) ASA->DABA EctB N_gamma_ADABA N-γ-Acetyl-L-2,4-diaminobutyric acid DABA->N_gamma_ADABA EctA Ectoine Ectoine N_gamma_ADABA->Ectoine EctC Operon ectABC Operon Osmotic_Stress High Osmotic Stress Osmotic_Stress->Operon induces transcription EctR EctR (Repressor) EctR->Operon represses

Caption: Biosynthesis and regulation of ectoine.

1,3-Diaminopropane Synthesis

In bacteria such as Acinetobacter baumannii and Haemophilus influenzae, L-DABA is a direct precursor for the synthesis of 1,3-diaminopropane.[5][6] This pathway involves two key enzymes: L-2,4-diaminobutyrate aminotransferase (Dat) and L-2,4-diaminobutyrate decarboxylase (Ddc). The genes encoding these enzymes are often found in a cluster.[5][6]

Diagram: 1,3-Diaminopropane Synthesis Pathway

Caption: Biosynthesis of 1,3-diaminopropane from L-DABA.

Poly-γ-D-glutamic Acid (PGA) Synthesis

In Streptoalloteichus hindustanus, DABA is a building block of the antiviral homopolymer γ-poly-D-2,4-diaminobutyric acid (poly-D-Dab).[7][8] The biosynthesis of this polymer involves a racemase, PddB, which converts L-DABA to D-DABA.[9] This is a notable example of the incorporation of a D-amino acid, derived from its L-isomer, into a secondary metabolite. The genes for poly-D-Dab synthesis are organized in a biosynthetic gene cluster.[9]

Diagram: Poly-D-Dab Synthesis Workflow

Poly_D_Dab_Synthesis cluster_workflow Poly-D-Dab Synthesis L_DABA L-DABA D_DABA D-DABA L_DABA->D_DABA PddB (Racemase) Polymer Poly-D-Dab D_DABA->Polymer PddA (Synthetase)

Caption: Conversion of L-DABA to D-DABA for poly-D-Dab synthesis.

Quantitative Data

Enzyme Kinetics

The following tables summarize the kinetic parameters of key enzymes involved in L-DABA metabolism from various microorganisms.

Table 1: Kinetic Parameters of L-2,4-Diaminobutyrate Acetyltransferase (EctA)

OrganismSubstrateKm (mM)Vmax (µmol/min/mg)Reference
Paenibacillus lautusL-2,4-Diaminobutyrate0.28 ± 0.031.8 ± 0.04[10]
Paenibacillus lautusAcetyl-CoA0.12 ± 0.011.9 ± 0.03[10]

Table 2: Kinetic Parameters of L-2,4-Diaminobutyrate Decarboxylase (Ddc)

OrganismSubstrateKm (mM)Optimal pHReference
Acinetobacter calcoaceticusL-2,4-Diaminobutyrate1.598.5-8.75[11]
Enterobacter aerogenesL-2,4-Diaminobutyrate-8.0-8.25[12]
Serratia marcescensL-2,4-Diaminobutyrate-8.0-8.25[12]

Table 3: Kinetic Parameters of Diaminobutyrate-2-oxoglutarate Transaminase (EctB)

OrganismSubstrateKm (mM)Vmax (µmol/min/mg)Optimal pHReference
Halomonas elongataL-Glutamate9.1-8.6-8.7[13]
Halomonas elongataDL-Aspartate-β-semialdehyde4.5128.6-8.7[13]

Note: '-' indicates data not available in the cited literature.

Intracellular Solute Concentrations

The intracellular concentration of L-DABA and its derivatives is tightly regulated, particularly in response to environmental stressors.

Table 4: Intracellular Concentrations of Ectoine and Precursors under Osmotic Stress

OrganismConditionEctoine (µmol/g dry weight)N-γ-ADABA (µmol/g dry weight)Reference
Brevibacterium sp. JCM 68942 M NaClIncreases linearly with NaCl concentration-[14]
Chromohalobacter salexigens15% NaClHigh accumulationAccumulates[15]

Note: Specific quantitative values for DABA are often not reported as it is a transient intermediate.

Experimental Protocols

Quantification of this compound by HPLC

This protocol is adapted from methods used for the analysis of amino acids and ectoine precursors.[10][16][17][18]

Objective: To quantify the concentration of L-DABA in microbial cell extracts.

Materials:

  • Microbial cell pellet

  • Perchloric acid (0.5 M)

  • Potassium carbonate (2 M)

  • Syringe filters (0.22 µm)

  • HPLC system with a C18 reversed-phase column

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 0.05 M KH2PO4, pH adjusted to 3.3-3.7 with phosphoric acid

  • Derivatization reagent: 2,4-dinitrofluorobenzene (DNFB)

  • Sodium bicarbonate solution (0.05 M)

  • Methanol (B129727)

  • L-DABA standard

Procedure:

  • Cell Lysis and Extraction:

    • Resuspend the microbial cell pellet in a known volume of 0.5 M perchloric acid.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and neutralize with 2 M potassium carbonate.

    • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

  • Pre-column Derivatization:

    • To 500 µL of the cell extract or L-DABA standard, add 50 µL of 0.05 M sodium bicarbonate solution.

    • Add 100 µL of 0.2% (w/v) DNFB in acetonitrile.

    • Incubate at 40°C for 30-60 minutes in a water bath.

    • Cool to room temperature and dilute to 1 mL with a 1:1 mixture of methanol and water.

  • HPLC Analysis:

    • Filter the derivatized sample through a 0.22 µm syringe filter.

    • Inject 20-40 µL of the sample onto the C18 column.

    • Use a gradient elution program with mobile phases A and B.

    • Set the UV detection wavelength to 350 nm.

    • Quantify the L-DABA peak by comparing its area to a standard curve generated with known concentrations of L-DABA.

Enzyme Assay for L-2,4-Diaminobutyrate Acetyltransferase (EctA)

This protocol is based on the characterization of EctA from Paenibacillus lautus.[10][16]

Objective: To determine the enzymatic activity of EctA.

Materials:

  • Purified EctA enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • This compound (substrate)

  • Acetyl-CoA (co-substrate)

  • HPLC system as described in section 4.1.

  • N-γ-acetyl-L-2,4-diaminobutyric acid standard

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing assay buffer, a known concentration of L-DABA, and acetyl-CoA.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding a known amount of purified EctA enzyme.

  • Reaction and Termination:

    • Incubate the reaction for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding an equal volume of a stop solution (e.g., 1 M HCl or by heat inactivation).

  • Product Quantification:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant by HPLC as described in section 4.1 to quantify the amount of N-γ-acetyl-L-2,4-diaminobutyric acid produced.

    • Calculate the specific activity of the enzyme (µmol of product formed per minute per mg of enzyme).

Enzyme Assay for L-2,4-Diaminobutyrate Decarboxylase (Ddc)

This is a general protocol for assaying amino acid decarboxylase activity.[19][20]

Objective: To detect and measure the activity of DABA decarboxylase.

Materials:

  • Decarboxylase broth base (containing peptone, yeast extract, dextrose, and a pH indicator like bromocresol purple)

  • This compound

  • Sterile mineral oil

  • Bacterial culture

Procedure:

  • Media Preparation:

    • Prepare decarboxylase broth with and without the addition of 1% (w/v) L-DABA.

    • Dispense the media into test tubes.

  • Inoculation and Incubation:

    • Inoculate the tubes with the test microorganism. A control tube without DABA should also be inoculated.

    • Overlay the broth with a layer of sterile mineral oil to create anaerobic conditions.

    • Incubate at the optimal growth temperature for the microorganism for 24-96 hours.

  • Result Interpretation:

    • A positive result is indicated by a color change of the pH indicator to alkaline (e.g., purple for bromocresol purple), due to the production of the amine (1,3-diaminopropane).

    • The control tube should show an acidic reaction (e.g., yellow) due to glucose fermentation.

Conclusion

This compound is a non-proteinogenic amino acid of significant importance in the microbial world. Its central role as a metabolic intermediate in pathways leading to the synthesis of the osmoprotectant ectoine, the polyamine 1,3-diaminopropane, and the biopolymer poly-D-Dab underscores its contribution to microbial survival, stress adaptation, and virulence. The enzymes involved in DABA metabolism present potential targets for the development of novel antimicrobial agents. Furthermore, the pathways themselves offer opportunities for biotechnological applications, such as the microbial production of valuable compounds. The quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals seeking to further unravel the complexities of DABA metabolism and harness its potential.

References

An In-depth Technical Guide to the Physical and Chemical Properties of L-2,4-Diaminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2,4-Diaminobutyric acid (L-DABA), a non-proteinogenic amino acid, has garnered significant interest in the scientific community for its diverse biological activities. It is a structural analog of γ-aminobutyric acid (GABA) and has shown potential as a therapeutic agent, particularly in the fields of oncology and neuroscience. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a summary of its known biological mechanisms.

Physical and Chemical Properties

This compound is a water-soluble, crystalline solid. Its chemical structure consists of a four-carbon chain with amino groups at the second and fourth positions. The L-isomer is the naturally occurring enantiomer. Key physical and chemical properties are summarized in the tables below.

Table 1: General Properties of this compound
PropertyValueSource(s)
Molecular Formula C₄H₁₀N₂O₂[1]
Molecular Weight 118.13 g/mol [1]
IUPAC Name (2S)-2,4-diaminobutanoic acid[1]
CAS Number 1758-80-1[1]
Appearance Solid[1]
Table 2: Physicochemical Properties of this compound and its Dihydrochloride (B599025) Salt
PropertyThis compoundThis compound DihydrochlorideSource(s)
Melting Point Not available197-200 °C (decomposes)[2]
Solubility Soluble in waterSoluble in water (0.5 g/10 mL)[2]
Optical Rotation [α]20/D Not available+14.5° ± 1.5° (c = 3.67% in H₂O)[2]
pKa Values See PubChem's IUPAC Digitized pKa DatasetNot available[1]

Experimental Protocols

Disclaimer: The following protocols are generalized procedures and may require optimization for specific experimental conditions and equipment.

Synthesis of this compound

A common laboratory-scale synthesis involves the hydrolysis of a suitable precursor, followed by purification using ion-exchange chromatography. One reported method involves the hydrolysis of γ-polydiaminobutyric acid under pressure, with an organic acid, or using enzymatic hydrolysis.[3] Another approach starts from a protected amino acid precursor.[4]

Generalized Protocol for Purification:

  • Following hydrolysis of the starting material, the resulting acidic solution is passed through a Dowex-3 ion-exchange column. This step is repeated to ensure the complete removal of any remaining acid and unreacted starting materials.[4]

  • The eluate containing this compound is then concentrated.[4]

  • To obtain the dihydrochloride salt, excess hydrochloric acid is added to the concentrated solution.[4]

G Hydrolyzed Precursor Hydrolyzed Precursor Ion-Exchange Chromatography Ion-Exchange Chromatography Hydrolyzed Precursor->Ion-Exchange Chromatography Purification Concentration Concentration Ion-Exchange Chromatography->Concentration Eluate Addition of HCl Addition of HCl Concentration->Addition of HCl Salt Formation This compound Dihydrochloride This compound Dihydrochloride Addition of HCl->this compound Dihydrochloride

Figure 1: Generalized workflow for the purification of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis

Due to the lack of a strong chromophore, this compound typically requires pre-column derivatization for sensitive detection by HPLC with UV or fluorescence detectors.[5][6][7] Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC).[8]

Generalized Protocol for Pre-column Derivatization and HPLC Analysis:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable buffer (e.g., 0.2 M borate (B1201080) buffer).

  • Derivatization: Mix the sample solution with a solution of the derivatizing agent (e.g., OPA and a thiol like mercaptopropionic acid) and allow the reaction to proceed for a specified time (e.g., 1 minute).[5]

  • Injection: Inject a specific volume of the derivatized sample into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).[6]

    • Detection: Fluorescence or UV detection at the appropriate wavelength for the chosen derivative.

G Sample Solution Sample Solution Derivatization Derivatization Sample Solution->Derivatization Add OPA/Thiol HPLC Injection HPLC Injection Derivatization->HPLC Injection C18 Column Separation C18 Column Separation HPLC Injection->C18 Column Separation Gradient Elution Fluorescence/UV Detection Fluorescence/UV Detection C18 Column Separation->Fluorescence/UV Detection Quantification Quantification Fluorescence/UV Detection->Quantification

Figure 2: Workflow for HPLC analysis of this compound with pre-column derivatization.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Analysis

UHPLC-MS/MS offers high sensitivity and selectivity for the quantification of this compound in complex biological matrices like plasma, often without the need for derivatization.[9][10]

Generalized Protocol for UHPLC-MS/MS Analysis in Plasma:

  • Sample Preparation:

    • To a plasma sample, add a protein precipitating agent (e.g., sulfosalicylic acid).[9][11]

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Dilute the supernatant with an internal standard solution in the initial mobile phase.[11]

  • UHPLC Conditions:

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.

G Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add Acid Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Dilution with Internal Standard Dilution with Internal Standard Supernatant Collection->Dilution with Internal Standard UHPLC-MS/MS Analysis UHPLC-MS/MS Analysis Dilution with Internal Standard->UHPLC-MS/MS Analysis

Figure 3: Sample preparation workflow for UHPLC-MS/MS analysis of this compound in plasma.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for the structural elucidation and purity assessment of this compound.

Generalized Protocol for NMR Sample Preparation:

  • Dissolve an appropriate amount of the sample (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in a deuterated solvent (e.g., D₂O, as L-DABA is water-soluble).[12]

  • If the solution contains any particulate matter, filter it through a glass wool plug into a clean NMR tube.[13]

  • Add an internal standard (e.g., DSS for aqueous samples) for chemical shift referencing if required.[12]

  • Acquire the ¹H and ¹³C NMR spectra on a spectrometer of suitable field strength.

Determination of pKa by Potentiometric Titration

The pKa values of the amino and carboxylic acid groups can be determined by potentiometric titration.

Generalized Protocol:

  • Calibrate a pH meter using standard buffers.[14][15]

  • Prepare a solution of this compound of known concentration (e.g., 1 mM) in water.[14][15]

  • Adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) with a standard acid solution (e.g., 0.1 M HCl).[14][15]

  • Titrate the solution with a standard base solution (e.g., 0.1 M NaOH), recording the pH after each addition of the titrant.[14][15]

  • Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

GABA Transaminase (GABA-T) Inhibition Assay

The inhibitory effect of this compound on GABA transaminase can be assessed using an enzymatic assay.

Generalized Protocol:

  • Prepare a reaction mixture containing GABA-T, the substrate GABA, and a co-substrate α-ketoglutarate in a suitable buffer (e.g., potassium pyrophosphate buffer, pH 8.5).[16]

  • To measure the inhibition, pre-incubate the enzyme with various concentrations of this compound before adding the substrates.

  • The reaction can be coupled to a secondary enzyme, succinic semialdehyde dehydrogenase (SSDH), which reduces NADP⁺ to NADPH.[16]

  • Monitor the increase in absorbance at 340 nm due to the formation of NADPH to determine the reaction rate.[17]

Cellular Uptake Assay

The uptake of this compound into cancer cells can be measured to understand its mechanism of action.

Generalized Protocol:

  • Seed cancer cells in a multi-well plate and allow them to adhere.[18]

  • On the day of the assay, replace the growth medium with an assay buffer.

  • To initiate uptake, add a solution of this compound (radiolabeled or unlabeled) to the cells.[19]

  • After a specific incubation time, stop the uptake by washing the cells with ice-cold buffer.[19]

  • Lyse the cells and quantify the intracellular concentration of this compound using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compound or LC-MS/MS for unlabeled compound).[19]

Biological Activity and Mechanisms of Action

Inhibition of GABA Transaminase

This compound is a known inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[20] By inhibiting GABA-T, L-DABA can increase the levels of GABA in the brain, which is a therapeutic strategy for conditions like epilepsy.[21] Kinetic studies have suggested that L-DABA acts as a non-competitive inhibitor of GABA-T.[4]

G cluster_0 GABA Metabolism Glutamate Glutamate GABA GABA Glutamate->GABA GAD Succinic Semialdehyde Succinic Semialdehyde GABA->Succinic Semialdehyde GABA-T Succinate Succinate Succinic Semialdehyde->Succinate SSADH This compound This compound GABA-T GABA-T This compound->GABA-T Inhibits

References

L-2,4-Diaminobutyric Acid: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-2,4-diaminobutyric acid (L-DABA), a non-proteinogenic amino acid with significant implications in biochemistry and pharmacology. This document covers its nomenclature, physicochemical properties, metabolic pathways, and relevant experimental protocols.

Nomenclature

The standard nomenclature for this compound is crucial for accurate scientific communication. Its formal IUPAC name is (2S)-2,4-diaminobutanoic acid [1][2]. This designation specifies the 'S' stereochemistry at the alpha-carbon, distinguishing it from its D-enantiomer.

The compound is also known by a variety of synonyms in scientific literature and commercial databases. These include:

  • L-α,γ-Diaminobutyric acid

  • (S)-2,4-Diaminobutanoic acid[1]

  • L-Dbu[1]

  • H-Dab-OH[1]

  • L-2,4-diaminobutanoic acid[1]

  • Butanoic acid, 2,4-diamino-, (S)-[1]

  • L-DABA[1]

  • alpha,gamma-Diaminobutyrate[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common dihydrochloride (B599025) salt is presented in the table below. These properties are essential for its handling, formulation, and experimental application.

PropertyValueSource
Molecular Formula C₄H₁₀N₂O₂PubChem[1][2]
Molecular Weight 118.13 g/mol PubChem[1][2]
IUPAC Name (2S)-2,4-diaminobutanoic acidPubChem[1][2]
CAS Number 1758-80-1PubChem[1][2]
Appearance SolidHMDB[2]
Melting Point (dihydrochloride) 197-200 °C (decomposes)Sigma-Aldrich[3]
Solubility (dihydrochloride) Soluble in water (0.5 g/10 mL)Sigma-Aldrich[3]
Optical Activity (dihydrochloride) [α]20/D +14.5±1.5°, c = 3.67% in H₂OSigma-Aldrich[3]

Metabolic Pathways

This compound is an intermediate in several bacterial metabolic pathways, most notably in the biosynthesis of the compatible solute ectoine (B1671093) and in the production of 1,3-diaminopropane.

Ectoine Biosynthesis

In many bacteria, this compound is a key precursor in the synthesis of ectoine, a chemical chaperone that protects cells from osmotic stress. The pathway involves the acetylation of this compound to form N-γ-acetyl-L-2,4-diaminobutyrate, which is then cyclized to produce ectoine.[1]

Ectoine_Biosynthesis L-Aspartate-β-semialdehyde L-Aspartate-β-semialdehyde This compound This compound L-Aspartate-β-semialdehyde->this compound EctB N-γ-Acetyl-L-2,4-diaminobutyric acid N-γ-Acetyl-L-2,4-diaminobutyric acid This compound->N-γ-Acetyl-L-2,4-diaminobutyric acid EctA Ectoine Ectoine N-γ-Acetyl-L-2,4-diaminobutyric acid->Ectoine EctC

Figure 1: Simplified Ectoine Biosynthesis Pathway.
1,3-Diaminopropane Biosynthesis

Certain Vibrio species possess an this compound decarboxylase, which catalyzes the conversion of L-DABA to 1,3-diaminopropane, a precursor for the synthesis of polyamines like norspermidine.[4]

Diaminopropane_Biosynthesis This compound This compound 1,3-Diaminopropane 1,3-Diaminopropane This compound->1,3-Diaminopropane This compound decarboxylase

Figure 2: Decarboxylation of this compound.

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. One common method involves the hydrolysis of γ-polydiaminobutyric acid.[5] Another approach starts from homoserine, which undergoes a series of protection, substitution, and deprotection steps to yield the final product.[6] A method for synthesizing 2,4-diaminobutyric acid from γ-butyrolactone has also been described.[7]

A generalized workflow for the synthesis from a protected precursor is outlined below.

Synthesis_Workflow cluster_0 Synthesis Steps Start Material Start Material Protection Protection Start Material->Protection Protecting group chemistry Functional Group Interconversion Functional Group Interconversion Protection->Functional Group Interconversion e.g., Mitsunobu reaction Deprotection Deprotection Functional Group Interconversion->Deprotection Removal of protecting groups Purification Purification Deprotection->Purification e.g., Chromatography, Crystallization Final Product Final Product Purification->Final Product Characterization

Figure 3: General Synthetic Workflow for this compound.
Racemase Activity Assay using Marfey's Method

The interconversion between L- and D-2,4-diaminobutyric acid can be quantified using a racemase assay followed by derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-leucine amide, L-FDLA) and subsequent HPLC analysis.[8]

Protocol Outline:

  • Enzyme Reaction: Incubate the purified racemase with the L- or D-DABA substrate at a controlled temperature (e.g., 30°C).[8]

  • Reaction Termination: Stop the reaction by adding a strong acid, such as trichloroacetic acid.[8]

  • Neutralization: Neutralize the reaction mixture.[8]

  • Derivatization:

    • Add a solution of L-FDLA in acetone (B3395972) to an aliquot of the reaction product.[8]

    • Add a sodium bicarbonate solution to adjust the pH.[8]

    • Incubate the mixture to allow for the formation of diastereomeric derivatives.[8]

  • HPLC Analysis:

    • Separate the derivatized enantiomers using reverse-phase HPLC.

    • Detect the derivatives by UV absorbance (e.g., at 340 nm).[8]

  • Quantification: Determine the amount of each enantiomer by comparing the peak areas to a standard curve.[8] The enzyme activity is calculated from the initial velocity of the stereoinversion.[8]

This technical guide provides a foundational understanding of this compound for researchers and professionals in related fields. For more specific applications and detailed protocols, consulting the primary literature is recommended.

References

L-2,4-Diaminobutyric Acid: A Secondary Metabolite with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-2,4-diaminobutyric acid (DABA), a non-proteinogenic amino acid, is a fascinating secondary metabolite produced by a wide array of organisms, including plants, bacteria, and cyanobacteria. This technical guide provides a comprehensive overview of DABA, focusing on its biosynthesis, producing organisms, and significant biological activities. Particular emphasis is placed on its potential as a therapeutic agent, with detailed discussions on its anticonvulsant and antitumor properties. This document includes structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support further research and development.

Introduction

This compound (DABA) is a structural isomer of the more commonly known neurotransmitter gamma-aminobutyric acid (GABA). As a secondary metabolite, it is not directly involved in the primary growth, development, or reproduction of an organism but plays a crucial role in ecological interactions and defense mechanisms. DABA has garnered significant interest in the scientific community due to its diverse biological activities, which include neurotoxic, anticonvulsant, and antitumor effects. This guide aims to consolidate the current knowledge on DABA, providing a technical resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Biosynthesis of this compound

The primary biosynthetic route for this compound in many bacteria is intrinsically linked to the ectoine (B1671093) biosynthesis pathway, originating from the primary metabolite L-aspartate. The pathway involves a series of enzymatic conversions to produce L-aspartate-4-semialdehyde, which then serves as a key intermediate for DABA synthesis.

The key enzymatic steps are:

  • Phosphorylation of L-aspartate: The pathway is initiated by the phosphorylation of L-aspartate to L-aspartyl-4-phosphate, a reaction catalyzed by aspartate kinase (AK) (EC 2.7.2.4).[1][2][3][4][5]

  • Reduction to L-aspartate-4-semialdehyde: Subsequently, L-aspartyl-4-phosphate is reduced to L-aspartate-4-semialdehyde by the enzyme aspartate-semialdehyde dehydrogenase (ASADH) (EC 1.2.1.11).[6][7][8][9][10]

  • Transamination to this compound: The final step in DABA synthesis involves the transamination of L-aspartate-4-semialdehyde. This reaction is catalyzed by diaminobutyrate—2-oxoglutarate transaminase (EctB) (EC 2.6.1.76), which transfers an amino group from a donor, typically L-glutamate, to form this compound.[11][12][13][14][15]

In some plants, such as Lathyrus sylvestris, the biosynthesis of DABA has been shown to proceed from L-homoserine and DL-aspartic acid, indicating the existence of alternative pathways.[13]

This compound Biosynthesis L-Aspartate L-Aspartate L-Aspartyl-4-phosphate L-Aspartyl-4-phosphate L-Aspartate->L-Aspartyl-4-phosphate Aspartate kinase (EC 2.7.2.4) L-Aspartate-4-semialdehyde L-Aspartate-4-semialdehyde L-Aspartyl-4-phosphate->L-Aspartate-4-semialdehyde Aspartate-semialdehyde dehydrogenase (EC 1.2.1.11) L-2,4-diaminobutyric_acid This compound L-Aspartate-4-semialdehyde->L-2,4-diaminobutyric_acid Diaminobutyrate—2-oxoglutarate transaminase (EC 2.6.1.76)

Biosynthetic pathway of this compound from L-aspartate.

Producing Organisms and Quantitative Data

This compound is produced by a diverse range of organisms. The following table summarizes the known producers and the reported concentrations of DABA in these organisms.

Organism TypeGenus/SpeciesConcentration of this compoundReference(s)
Plants Lathyrus latifolius (seeds)4.21 µg/g[16]
Lathyrus speciesPresence confirmed
Bacteria Streptomyces albidoflavusPresence confirmed
Vibrio speciesPresence confirmed
Acinetobacter calcoaceticusPresence confirmed
Cyanobacteria Various species0.07 - 0.83 µg/g[16]

Biological Activities of this compound

Neurological Activity

L-DABA is a known inhibitor of GABA transaminase, the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting this enzyme, L-DABA leads to an increase in GABA levels in the brain, which is thought to be the basis for its anticonvulsant properties.[17] It has also been shown to act as a GABA reuptake inhibitor, further potentiating GABAergic neurotransmission.[17]

Mechanism_of_Neurological_Activity cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GABA_Transaminase GABA Transaminase GABA->GABA_Transaminase Degradation GABA_Reuptake_Transporter GABA Reuptake Transporter GABA->GABA_Reuptake_Transporter Reuptake GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds to GABA_Transaminase->Glutamate DABA L-DABA DABA->GABA_Transaminase Inhibits DABA->GABA_Reuptake_Transporter Inhibits Inhibitory_Signal Inhibitory Signal GABA_Receptor->Inhibitory_Signal

Mechanism of L-DABA's neurological activity via inhibition of GABA metabolism.

Antitumor Activity

L-DABA has demonstrated significant antitumor effects both in vitro and in vivo. The proposed mechanism of action involves the massive and unregulated uptake of DABA by tumor cells, leading to osmotic stress and subsequent cell lysis. This effect is particularly pronounced in malignant cells.

The following table summarizes the quantitative data on the antitumor activity of L-DABA.

Cell Line / ModelConcentration / DoseEffectReference(s)
Mouse Fibrosarcoma Cells (in vitro)10 mM for 24 hoursIrreversible and total cell damage[18]
Hepatoma Cells (in vitro)8 mmol/L for 8 hoursIrreversible cell damage[6]
Mouse Fibrosarcoma (in vivo)Isotonic 0.1 M solution (i.p.)43.4% reduction in tumor growth[18]
Human Glioma Cell Line (SKMG-1)Not specifiedCytolytic effect[9]

Experimental Protocols

Extraction and Purification of this compound from Microbial Culture

This protocol provides a general workflow for the isolation and purification of DABA from a bacterial fermentation broth, such as from a Streptomyces species.

DABA_Purification_Workflow Start Start Fermentation Bacterial Fermentation Start->Fermentation Centrifugation Centrifugation to separate biomass and supernatant Fermentation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Acidification Acidify Supernatant (e.g., with HCl) Supernatant_Collection->Acidification Cation_Exchange Cation-Exchange Chromatography Acidification->Cation_Exchange Elution Elute with a base (e.g., NH4OH) Cation_Exchange->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Analysis Analyze fractions for DABA (e.g., HPLC) Fraction_Collection->Analysis Pooling Pool DABA-containing fractions Analysis->Pooling Concentration Concentrate pooled fractions (e.g., rotary evaporation) Pooling->Concentration Crystallization Crystallization Concentration->Crystallization End Purified L-DABA Crystallization->End

Workflow for the extraction and purification of L-DABA from microbial culture.

Methodology:

  • Fermentation: Culture the DABA-producing microorganism in a suitable liquid medium under optimal growth conditions.

  • Separation of Biomass: Centrifuge the fermentation broth to pellet the microbial cells.

  • Supernatant Treatment: Collect the supernatant, which contains the secreted DABA. Acidify the supernatant to a pH of approximately 2.0 with hydrochloric acid.

  • Cation-Exchange Chromatography: Apply the acidified supernatant to a strong cation-exchange resin column (e.g., Dowex 50W-X8). Wash the column with deionized water to remove neutral and anionic compounds.

  • Elution: Elute the bound amino acids, including DABA, from the column using a gradient of ammonium (B1175870) hydroxide (B78521) (e.g., 0 to 2 M).

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of DABA using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Pooling and Concentration: Pool the fractions containing DABA and concentrate them under reduced pressure using a rotary evaporator.

  • Crystallization: Dissolve the concentrated residue in a minimal amount of hot water and add ethanol (B145695) to induce crystallization of this compound.

Quantitative Analysis of this compound by HPLC

This protocol describes a common method for the quantitative analysis of DABA using HPLC with pre-column derivatization.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase A: Acetonitrile

  • Mobile phase B: Aqueous buffer (e.g., sodium acetate)

  • Derivatization reagent: 2,4-Dinitrofluorobenzene (DNFB) or similar

  • Standard this compound

  • Sample extract

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of L-DABA of known concentrations.

  • Sample Preparation: Prepare an aqueous extract of the biological material containing DABA.

  • Derivatization:

    • To a specific volume of the standard or sample solution, add a buffer (e.g., sodium bicarbonate) to adjust the pH.

    • Add the derivatization reagent (e.g., DNFB in a suitable solvent).

    • Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time to allow the reaction to complete.

    • Stop the reaction by adding an acid (e.g., HCl).

  • HPLC Analysis:

    • Inject a known volume of the derivatized standard or sample onto the HPLC system.

    • Elute the compounds using a suitable gradient of mobile phases A and B.

    • Detect the derivatized DABA using a UV detector at the appropriate wavelength (e.g., 360 nm for DNFB derivatives).

  • Quantification:

    • Generate a standard curve by plotting the peak area of the derivatized DABA standards against their concentrations.

    • Determine the concentration of DABA in the sample by comparing its peak area to the standard curve.

Assessment of Anticonvulsant Activity

This protocol outlines a general procedure for evaluating the anticonvulsant activity of L-DABA in a mouse model using the pentylenetetrazole (PTZ)-induced seizure test.

Materials:

  • Male albino mice

  • This compound

  • Pentylenetetrazole (PTZ)

  • Vehicle (e.g., saline)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation cages

  • Stopwatch

Methodology:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide the animals into at least three groups: a control group (vehicle), a positive control group (a known anticonvulsant), and a test group (L-DABA).

  • Drug Administration: Administer the vehicle, positive control, or L-DABA (at various doses) to the respective groups via i.p. injection.

  • Seizure Induction: After a predetermined time (e.g., 30 minutes) following drug administration, induce seizures by injecting a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and observe for the onset and duration of clonic-tonic seizures for a specified period (e.g., 30 minutes).

  • Data Analysis: Record the latency to the first seizure and the duration of seizures for each animal. Calculate the percentage of protection against seizures in the test and positive control groups compared to the control group.

Conclusion

This compound stands out as a secondary metabolite with significant and varied biological activities. Its role as a GABA transaminase inhibitor provides a clear rationale for its observed anticonvulsant effects, while its unique mechanism of inducing osmotic lysis in tumor cells presents a novel avenue for anticancer drug development. The biosynthetic pathway, originating from the primary metabolite L-aspartate, is well-defined in the context of ectoine synthesis, offering potential targets for metabolic engineering to enhance DABA production. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals in further exploring the therapeutic potential of this remarkable natural product. Future research should focus on elucidating the full spectrum of its pharmacological effects, optimizing its production, and exploring its clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of L-2,4-Diaminobutyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established and modern methods for the synthesis of L-2,4-diaminobutyric acid (L-DAB) derivatives. L-DAB is a non-proteinogenic amino acid that is a component of various natural products and has been incorporated into peptides to enhance their biological activity and stability. The following sections outline key synthetic protocols, present quantitative data for comparative analysis, and illustrate the experimental workflows.

Solution-Phase Synthesis of this compound Derivatives

The solution-phase synthesis of L-DAB derivatives often involves a multi-step process of protection, functional group manipulation, and deprotection. Two common starting materials for these syntheses are L-homoserine and γ-butyrolactone.

Synthesis from L-Homoserine

A patented method describes a six-step synthesis of this compound derivatives starting from L-homoserine.[1] This method involves the protection of the amino and carboxyl groups, followed by a Mitsunobu reaction to introduce a phthalimido group, and subsequent deprotection steps to yield the final product.[1] The reaction conditions are reported to be mild, with high yields and convenient purification.[1]

Synthesis from γ-Butyrolactone

Another approach utilizes γ-butyrolactone as the starting material. This method involves the bromination of γ-butyrolactone, followed by reaction with potassium phthalimide (B116566) and subsequent hydrolysis to yield 2,4-diaminobutyric acid.[2]

Comparative Data for Solution-Phase Synthesis
Starting MaterialKey ReactionsOverall YieldReference
L-HomoserineProtection, Mitsunobu reaction, DeprotectionHigh[1]
γ-ButyrolactoneBromination, Phthalimide substitution, Hydrolysis~60% from bromolactone[2]

Experimental Protocol: Synthesis of this compound Derivative from L-Homoserine

This protocol is based on the method described in patent CN112457218B.[1]

Step 1: Protection of L-Homoserine

  • Dissolve L-homoserine in a mixture of ethanol (B145695) and water (volume percentage of ethanol between 20% and 80%).

  • Add an aqueous alkaline solution (0.5 mol/L to 5 mol/L).

  • Add di-tert-butyl dicarbonate (B1257347) (molar ratio to homoserine of 1:1 to 1:2) and stir at room temperature.

  • After the reaction is complete, acidify the solution and extract the product with an organic solvent.

  • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a mixture of dichloromethane (B109758) and methanol (B129727) as the eluent (volume ratio of 1:1 to 1:5).

Step 2: Benzylation

  • Dissolve the protected homoserine in a suitable solvent (e.g., DMF).

  • Add a base (e.g., K₂CO₃) and benzyl (B1604629) bromide.

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • Work up the reaction mixture by adding water and extracting the product with an organic solvent.

  • Purify the product by column chromatography.

Step 3: Mitsunobu Reaction

  • Dissolve the benzylated intermediate in a suitable solvent (e.g., THF).

  • Add triphenylphosphine (B44618) and phthalimide.

  • Cool the mixture to 0°C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Purify the product by column chromatography.

Step 4: Deprotection of Benzyl Ester

  • Dissolve the product from the previous step in a suitable solvent (e.g., ethyl acetate).

  • Add a palladium catalyst (e.g., Pd/C) and hydrogenate the mixture.

  • Filter off the catalyst and concentrate the filtrate to obtain the debenzylated product.

Step 5: Removal of Phthaloyl Group

  • Dissolve the debenzylated product in a suitable solvent (e.g., ethanol).

  • Add hydrazine (B178648) hydrate (B1144303) and reflux the mixture.

  • After the reaction is complete, acidify the mixture and remove the phthalhydrazide (B32825) precipitate by filtration.

  • Concentrate the filtrate and purify the product by column chromatography using a mixture of methanol and ethyl acetate (B1210297) as the eluent (volume ratio of 5:1 to 1:2).

Step 6: Removal of Boc Group

  • Dissolve the purified product in a suitable solvent (e.g., dichloromethane).

  • Add trifluoroacetic acid (molar ratio to the intermediate of 1:1 to 1:10) or a solution of hydrochloric acid in ethanol (molar ratio to the intermediate of 1:1 to 1:20).[1]

  • Stir the reaction mixture at room temperature.

  • After the reaction is complete, concentrate the solution to obtain the final this compound derivative.

Solution_Phase_Synthesis Homoserine L-Homoserine Protected_Homoserine Boc-Homoserine-OH Homoserine->Protected_Homoserine Boc₂O, Base Benzylated_Intermediate Boc-Homoserine-OBn Protected_Homoserine->Benzylated_Intermediate BnBr, Base Phthalimido_Intermediate Boc-DAB(Pht)-OBn Benzylated_Intermediate->Phthalimido_Intermediate Phthalimide, PPh₃, DEAD Debenzylated_Intermediate Boc-DAB(Pht)-OH Phthalimido_Intermediate->Debenzylated_Intermediate H₂, Pd/C Boc_DAB Boc-DAB-OH Debenzylated_Intermediate->Boc_DAB Hydrazine Hydrate LDAB_Derivative L-DAB Derivative Boc_DAB->LDAB_Derivative TFA or HCl

Caption: Workflow for the solution-phase synthesis of an L-DAB derivative from L-homoserine.

Solid-Phase Synthesis of Peptides Containing this compound Derivatives

L-DAB derivatives with orthogonal protecting groups, such as Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid, are essential building blocks for solid-phase peptide synthesis (SPPS).[3][4] The Fmoc/tBu strategy is widely used for this purpose.[5]

Key Steps in Fmoc-SPPS

The synthesis involves a cyclical process of deprotection, coupling, and washing.

  • Resin Swelling: The solid support (resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine (B6355638) in DMF.[6]

  • Amino Acid Coupling: The incoming Fmoc-protected L-DAB derivative is activated by a coupling reagent and then coupled to the deprotected N-terminus of the peptide chain.[6]

  • Washing: The resin is washed to remove excess reagents and by-products.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.[7]

Orthogonal Protection Strategy

The use of an Nγ-Boc protecting group on the L-DAB side chain allows for its selective deprotection after the peptide has been assembled, enabling site-specific modifications such as branching or labeling.[8]

Experimental Protocol: Incorporation of Fmoc-L-DAB(Boc)-OH into a Peptide via SPPS

This protocol outlines the manual synthesis of a peptide containing an L-DAB residue on a 0.1 mmol scale.

Materials and Reagents:

  • Fmoc-Rink amide resin

  • Fmoc-L-DAB(Boc)-OH and other required Fmoc-amino acids

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent: HBTU (0.5 M in DMF)

  • Base: N,N-diisopropylethylamine (DIEA) (2 M in NMP)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Place the Fmoc-Rink amide resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes, then drain the solvent.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes and drain.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF and then DCM.

  • Coupling of Fmoc-L-DAB(Boc)-OH:

    • In a separate vial, dissolve Fmoc-L-DAB(Boc)-OH (4 eq.) in DMF.

    • Add HBTU (4 eq.) and DIEA (8 eq.).

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Peptide Elongation:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and incubate at room temperature for 2-3 hours with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

    • Dry the peptide under vacuum.

SPPS_Workflow cluster_cycle Peptide Elongation Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-L-DAB(Boc)-OH, HBTU, DIEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Washing2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Washing2->Cleavage After final cycle Start Start with Fmoc-Resin Start->Deprotection

Caption: General workflow for the solid-phase synthesis of a peptide containing an L-DAB derivative.

References

Application Notes and Protocols for the Use of L-2,4-Diaminobutyric Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2,4-diaminobutyric acid (Dab) is a non-proteinogenic amino acid that serves as a valuable building block in peptide science. Its unique trifunctional nature, possessing both α- and γ-amino groups, allows for the creation of peptides with novel architectures, including branched peptides, cyclic peptides, and peptidomimetics. The incorporation of Dab can confer enhanced biological activity, increased proteolytic stability, and unique conformational properties to synthetic peptides.

This document provides a comprehensive guide to the application of this compound in Fmoc-based solid-phase peptide synthesis (SPPS). It covers crucial aspects such as side-chain protection strategies, coupling methodologies, potential side reactions, and detailed experimental protocols for the synthesis and modification of Dab-containing peptides.

Side-Chain Protection Strategies for this compound

The successful incorporation of Dab into a peptide sequence via SPPS hinges on the appropriate selection of a protecting group for its γ-amino functionality. The choice of protecting group dictates the conditions for its removal and its orthogonality to the Nα-Fmoc group and other side-chain protecting groups in the peptide.[]

A variety of protecting groups are commercially available for the γ-amino group of Dab, each with its own advantages and disadvantages. The selection of a suitable protecting group is critical and should be based on the overall synthetic strategy, including the desired final peptide structure (linear, cyclic, or branched) and the presence of other protected amino acids in the sequence.

Table 1: Comparison of Common Side-Chain Protecting Groups for Fmoc-Dab-OH

Protecting GroupStructureCleavage ConditionsOrthogonality and Key Considerations
Boc (tert-Butoxycarbonyl)-(C=O)O-C(CH₃)₃Strong acid (e.g., high concentration of TFA in cleavage cocktail)Stable to piperidine (B6355638). Not orthogonally removable on-resin under standard Fmoc-SPPS conditions. Suitable for linear peptides where simultaneous deprotection with other tBu-based side-chain protecting groups is desired.[2]
Mtt (4-Methyltrityl)-C(C₆H₅)₂(C₆H₄-4-CH₃)Mild acid (e.g., 1-2% TFA in DCM)Prone to significant lactamization during coupling, leading to low incorporation efficiency.[3] Its use is generally discouraged in favor of other protecting groups.[4]
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Complex structure2-10% Hydrazine (B178648) in DMF or Hydroxylamine/Imidazole in NMPOrthogonal to Fmoc and acid-labile protecting groups.[5] More stable to piperidine than Dde and less prone to migration.[6] Ideal for on-resin side-chain modification or cyclization.
Alloc (Allyloxycarbonyl)-(C=O)O-CH₂-CH=CH₂Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃)Fully orthogonal to both Fmoc and acid-labile protecting groups.[7] Enables selective deprotection under neutral conditions, which is advantageous for sensitive peptide sequences.
Dde (1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl)Complex structure2% Hydrazine in DMF or Hydroxylamine/Imidazole in NMPOrthogonal to Fmoc and acid-labile protecting groups. Prone to migration under basic conditions, which can be a drawback in certain sequences.[8]

Potential Side Reactions: The Case of Fmoc-Dab(Mtt)-OH

A significant challenge associated with the use of Fmoc-Dab(Mtt)-OH is its high propensity to undergo intramolecular cyclization to form a lactam during the coupling step.[3] This side reaction consumes the activated amino acid, leading to poor coupling efficiency and the formation of deletion sequences.

Caption: Lactamization of Fmoc-Dab(Mtt)-OH during coupling.

Studies have shown that this lactamization is rapid with most common coupling reagents.[4] While complete incorporation of Fmoc-Dab(Mtt)-OH can be achieved using the coupling reagent DEPBT in a preincubation-free protocol, it is generally recommended to use alternative, more reliable protecting groups such as ivDde or Alloc to avoid this complication.[9]

Coupling Reagents and Methodologies

The choice of coupling reagent is a critical factor influencing the efficiency of peptide bond formation, especially for sterically hindered amino acids or sequences prone to aggregation. For the incorporation of Fmoc-Dab derivatives, a range of coupling reagents can be employed.

Table 2: Performance of Coupling Reagents with Fmoc-Dab Derivatives

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/Oxyma Carbodiimide/Additive60-180 minutes>97>90Low
DEPBT Phosphonium Salt30-120 minutes>98>95Very Low

Note: The data presented is a summary from various sources and may vary depending on the specific peptide sequence and reaction conditions.[10][11]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of Fmoc-Dab-OH into peptides using standard Fmoc-SPPS.

Protocol 1: Standard Solid-Phase Peptide Synthesis Cycle

This protocol outlines the general steps for the incorporation of an Fmoc-Dab(PG)-OH residue into a growing peptide chain on a solid support.

sp_s_workflow start Start with Peptide-Resin swelling 1. Resin Swelling (DMF, 30 min) start->swelling deprotection 2. Fmoc Deprotection (20% Piperidine in DMF, 2 x 10 min) swelling->deprotection washing1 3. Washing (DMF, DCM) deprotection->washing1 coupling 4. Amino Acid Coupling (Fmoc-Dab(PG)-OH, Coupling Reagent, Base in DMF) washing1->coupling washing2 5. Washing (DMF, DCM) coupling->washing2 repeat Repeat Cycle for Next Amino Acid washing2->repeat final_deprotection Final Fmoc Deprotection washing2->final_deprotection Final residue repeat->deprotection Next cycle cleavage Cleavage and Global Deprotection final_deprotection->cleavage

Caption: General workflow for Solid-Phase Peptide Synthesis.

Materials:

  • Fmoc-protected amino acids (including the desired Fmoc-Dab(PG)-OH)

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagent (e.g., HATU, HBTU, DIC/Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 10 minutes. Drain and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-Dab(PG)-OH (3-5 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-4 hours. Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-4 hours at room temperature. Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

Protocol 2: On-Resin Side-Chain Deprotection of Dab

This protocol is for the selective removal of orthogonal protecting groups from the Dab side chain, enabling on-resin modification or cyclization.

A. Removal of the ivDde Group:

Materials:

  • Peptide-resin with Fmoc-Dab(ivDde)-OH incorporated

  • Hydrazine monohydrate

  • DMF

Procedure:

  • Ensure the N-terminus of the peptide is protected (e.g., with a Boc group if the Fmoc group has been removed).

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Treat the peptide-resin with the 2% hydrazine solution for 3 minutes at room temperature.

  • Drain the solution and repeat the treatment two more times.

  • Wash the resin thoroughly with DMF (5 times).[5]

B. Removal of the Alloc Group:

Materials:

  • Peptide-resin with Fmoc-Dab(Alloc)-OH incorporated

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • DCM

Procedure:

  • Swell the peptide-resin in DCM.

  • Prepare a solution of Pd(PPh₃)₄ (0.2-0.3 equivalents relative to the Alloc group) and PhSiH₃ (15-24 equivalents) in DCM.

  • Add the solution to the resin and agitate for 30 minutes at room temperature.

  • Repeat the treatment one or two more times until deprotection is complete (monitor by LC-MS).

  • Wash the resin thoroughly with DCM (5 times) and DMF (5 times).[7]

Synthesis of Cyclic Peptides Using Dab

The γ-amino group of Dab provides an excellent handle for the synthesis of side-chain-to-tail or side-chain-to-side-chain cyclic peptides.

cyclic_peptide_synthesis start Linear Peptide Synthesis (with Fmoc-Dab(PG)-OH) deprotection On-Resin Selective Side-Chain Deprotection of Dab start->deprotection cyclization On-Resin Cyclization (e.g., with PyBOP/DIPEA) deprotection->cyclization cleavage Cleavage and Global Deprotection cyclization->cleavage purification Purification and Analysis cleavage->purification

Caption: Workflow for on-resin synthesis of cyclic peptides using Dab.

Protocol 3: On-Resin Side-Chain-to-Tail Cyclization

Procedure:

  • Synthesize the linear peptide on a suitable resin, incorporating Fmoc-Dab(PG)-OH (where PG is an orthogonal protecting group like ivDde or Alloc) at the desired position.

  • After completing the linear sequence, remove the N-terminal Fmoc group.

  • Selectively deprotect the side chain of the Dab residue using the appropriate method (e.g., Protocol 2A for ivDde or 2B for Alloc).

  • Perform the on-resin cyclization by treating the resin with a coupling reagent (e.g., PyBOP or HATU) and a base (e.g., DIPEA) in DMF. The reaction is typically carried out under high dilution to favor intramolecular cyclization.

  • After cyclization is complete, wash the resin and proceed with cleavage and global deprotection as described in Protocol 1.

Purification and Characterization

Crude peptides containing Dab are typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., LC-MS or MALDI-TOF).

Conclusion

This compound is a versatile and powerful tool for the synthesis of complex and biologically interesting peptides. A thorough understanding of the available side-chain protecting groups and their respective deprotection strategies is essential for the successful incorporation of Dab into peptides via SPPS. By carefully selecting the appropriate protecting group and optimizing the coupling and deprotection conditions, researchers can effectively utilize Dab to create a wide range of novel peptide structures with tailored properties for various applications in research and drug development.

References

Applications of L-2,4-Diaminobutyric Acid in Neuropharmacology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2,4-Diaminobutyric acid (L-DABA), a non-proteinogenic amino acid, has garnered significant interest in the field of neuropharmacology due to its multifaceted effects on the central nervous system (CNS). Primarily recognized for its interaction with the GABAergic system, L-DABA serves as a valuable tool for investigating the roles of GABA metabolism and transport in various neurological processes and disease states. Its ability to modulate GABA levels has led to its exploration as a potential therapeutic agent for conditions characterized by an imbalance in excitatory and inhibitory neurotransmission, such as epilepsy. Furthermore, its unique transport properties have been exploited in studies of glioblastoma.

These application notes provide a comprehensive overview of the neuropharmacological applications of L-DABA, including detailed experimental protocols and a summary of key quantitative data. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize L-DABA in their investigations.

Key Applications and Mechanisms of Action

L-DABA's primary neuropharmacological effects stem from its ability to inhibit two key proteins involved in GABAergic neurotransmission:

  • GABA Transaminase (GABA-T) Inhibition: L-DABA acts as a weak, non-competitive inhibitor of GABA-T, the enzyme responsible for the degradation of GABA.[1][2] By inhibiting this enzyme, L-DABA leads to an elevation of GABA levels in the brain.[1][2] This mechanism is central to its anticonvulsant properties.

  • GABA Uptake Inhibition: L-DABA is also an inhibitor of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells.[3] This action also contributes to increased synaptic GABA concentrations.

These mechanisms of action make L-DABA a valuable tool for studying the consequences of enhanced GABAergic signaling in both in vitro and in vivo models.

Data Presentation

The following table summarizes the quantitative data related to the neuropharmacological activity of this compound.

ParameterValueSpecies/SystemApplicationReference(s)
GABA Transaminase Inhibition
IC50> 500 µMIn vitroEnzyme Inhibition[1]
Inhibition TypeNon-linear, non-competitiveRat brainEnzyme Kinetics[1][2]
Anticonvulsant Activity
Dose (i.c.v.)2 µmolesMiceAgainst Picrotoxin (B1677862) & 3-MP induced seizures[3]
Dose (i.p.)5 mmoles/kgMiceAgainst 3-MP induced seizures[3]
Glioblastoma Studies
Perfusion Concentration80 or 120 mmol/lHuman (in vivo microdialysis)Metabolic Manipulation
Neurotoxicity
IC50 (Cell Viability)12.5 mM (human fibroblasts), 20 mM (glioma cell line)Human cell linesCytotoxicity[1]

Experimental Protocols

Protocol 1: In Vitro GABA Transaminase (GABA-T) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of L-DABA on GABA-T activity.

Materials:

  • Partially purified GABA transaminase from rat brain

  • This compound (L-DABA)

  • γ-Aminobutyric acid (GABA)

  • α-ketoglutarate

  • Succinic semialdehyde dehydrogenase (SSADH)

  • NADP+

  • Potassium pyrophosphate buffer (pH 8.6)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well microplate

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of L-DABA in the appropriate buffer.

    • Prepare stock solutions of GABA, α-ketoglutarate, and NADP+ in potassium pyrophosphate buffer.

    • Prepare the GABA-T enzyme solution to a suitable working concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Potassium pyrophosphate buffer

      • α-ketoglutarate solution

      • SSADH solution

      • NADP+ solution

      • Varying concentrations of L-DABA solution (for test wells) or buffer (for control wells).

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow L-DABA to interact with the GABA-T enzyme.

  • Initiate Reaction:

    • Add the GABA-T enzyme solution to all wells.

    • Initiate the enzymatic reaction by adding the GABA solution to all wells.

  • Data Acquisition:

    • Immediately place the microplate in a spectrophotometer pre-set to 37°C.

    • Measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of L-DABA.

    • Determine the percentage of inhibition for each L-DABA concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the L-DABA concentration to determine the IC50 value.

Protocol 2: Assessment of Anticonvulsant Activity in Mice

This protocol describes a method to evaluate the anticonvulsant effects of L-DABA using a chemically-induced seizure model.

Animals:

  • Male mice (e.g., Swiss albino) weighing 20-25 g.

Materials:

  • This compound (L-DABA)

  • Picrotoxin or 3-Mercaptopropionic acid (3-MP) as a convulsant agent

  • Saline solution (0.9% NaCl)

  • Intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection supplies

Procedure:

  • Animal Acclimatization:

    • Acclimatize the mice to the laboratory environment for at least one week before the experiment.

  • Drug Preparation and Administration:

    • Dissolve L-DABA in saline to the desired concentration.

    • Administer L-DABA to the test group of mice either via i.p. injection (e.g., 5 mmoles/kg) or i.c.v. injection (e.g., 2 µmoles).[3]

    • Administer an equivalent volume of saline to the control group.

  • Induction of Seizures:

    • 15 minutes after L-DABA or saline administration, inject the convulsant agent (e.g., picrotoxin or 3-MP) to all mice.[3]

  • Observation:

    • Immediately after the convulsant injection, place each mouse in an individual observation chamber.

    • Observe the mice for the onset and severity of seizures for a predetermined period (e.g., 30-60 minutes).

    • Record parameters such as the latency to the first seizure, the duration of seizures, and the percentage of animals exhibiting tonic-clonic seizures.

  • Data Analysis:

    • Compare the seizure parameters between the L-DABA-treated group and the control group.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences.

Protocol 3: In Vivo Microdialysis in the Rat Brain

This protocol details the use of in vivo microdialysis to monitor extracellular levels of amino acids in the brain following L-DABA administration.

Animals:

  • Male Sprague-Dawley rats (250-300 g).

Materials:

  • This compound (L-DABA)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Dental cement

  • Analytical system for amino acid quantification (e.g., HPLC with fluorescence detection)

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Surgically expose the skull and drill a small hole at the coordinates corresponding to the brain region of interest (e.g., hippocampus or striatum).

    • Slowly lower the microdialysis probe into the brain to the desired depth.

    • Secure the probe in place with dental cement.

    • Allow the animal to recover from surgery.

  • Microdialysis Perfusion:

    • Continuously perfuse the microdialysis probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).

  • L-DABA Administration:

    • After collecting baseline samples, administer L-DABA to the animal (e.g., via i.p. injection or through the microdialysis probe via reverse dialysis).

  • Sample Collection and Analysis:

    • Continue collecting dialysate samples for a specified period after L-DABA administration.

    • Analyze the collected samples to determine the concentrations of various amino acids, including GABA, glutamate, and others, using a suitable analytical method.

  • Data Analysis:

    • Express the amino acid concentrations as a percentage of the baseline values.

    • Plot the changes in amino acid concentrations over time to visualize the effect of L-DABA.

Visualizations

Signaling Pathway of L-DABA's Effect on GABAergic Neurotransmission

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle Synaptic_Cleft GABA_vesicle->Synaptic_Cleft GABA_synapse GABA GAT1_pre GABA Transporter (GAT1) LDABA_GAT_inhibition L-DABA LDABA_GAT_inhibition->GAT1_pre Synaptic_Cleft->GAT1_pre Reuptake GAT_glia GABA Transporter Synaptic_Cleft->GAT_glia Uptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds to Postsynaptic_Effect Inhibitory Postsynaptic Potential (IPSP) GABA_receptor->Postsynaptic_Effect Leads to GABA_T GABA Transaminase (GABA-T) GAT_glia->GABA_T LDABA_GABAT_inhibition L-DABA LDABA_GABAT_inhibition->GABA_T

Caption: L-DABA increases synaptic GABA by inhibiting reuptake and enzymatic degradation.

Experimental Workflow for Assessing Anticonvulsant Activity

AnticonvulsantWorkflow start Start animal_prep Animal Acclimatization (Mice) start->animal_prep grouping Divide into Control and L-DABA Treatment Groups animal_prep->grouping drug_admin Administer Saline (Control) or L-DABA (i.p. or i.c.v.) grouping->drug_admin wait Waiting Period (15 minutes) drug_admin->wait convulsant Induce Seizures (e.g., Picrotoxin, 3-MP) wait->convulsant observation Observe and Record Seizure Parameters convulsant->observation data_analysis Statistical Analysis (Compare Groups) observation->data_analysis end End data_analysis->end

Caption: Workflow for evaluating the anticonvulsant effects of L-DABA in a rodent model.

Logical Relationship of L-DABA's Actions and Applicationsdot

LogicalRelationship cluster_mechanisms Mechanisms of Action cluster_applications Neuropharmacological Applications ldaba This compound (L-DABA) gaba_t_inhibition Inhibition of GABA Transaminase ldaba->gaba_t_inhibition gaba_uptake_inhibition Inhibition of GABA Transporters ldaba->gaba_uptake_inhibition glioblastoma Glioblastoma Research (Metabolic Studies) ldaba->glioblastoma Unique Transport Properties increase_gaba Increased Synaptic GABA Concentration gaba_t_inhibition->increase_gaba gaba_uptake_inhibition->increase_gaba anticonvulsant Anticonvulsant Effects (e.g., Epilepsy Models) increase_gaba->anticonvulsant neurotransmitter_research Tool for Studying GABAergic System increase_gaba->neurotransmitter_research

References

L-2,4-Diaminobutyric Acid (DABA): A Non-Competitive Inhibitor of GABA Transaminase

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

L-2,4-diaminobutyric acid (DABA) is an amino acid analogue that has been identified as a non-competitive inhibitor of γ-aminobutyric acid transaminase (GABA-T), the key enzyme responsible for the degradation of the primary inhibitory neurotransmitter, GABA.[1][2] By inhibiting GABA-T, DABA leads to an increase in synaptic GABA levels, a mechanism of significant interest for the potential therapeutic modulation of neurological and psychological disorders.[2] In addition to its effects on GABA-T, DABA has also been shown to act as a GABA reuptake inhibitor, further potentiating GABAergic neurotransmission.[2] These application notes provide a summary of the inhibitory characteristics of L-DABA, detailed protocols for its study, and diagrams illustrating its mechanism of action and experimental workflows.

Data Presentation

The inhibitory activity of this compound against GABA transaminase is summarized in the table below. It is characterized as a relatively weak inhibitor with a high micromolar IC50 value. Kinetic studies have described its mechanism as non-linear and non-competitive.[1] A specific inhibition constant (Ki) has not been prominently reported in the reviewed scientific literature.

InhibitorTargetInhibition TypeIC50KiReference(s)
This compoundGABA Transaminase (GABA-T)Non-competitive> 500 µMNot Reported[3]

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and experimental investigation of L-DABA, the following diagrams are provided.

GABA_Metabolism Glutamate Glutamate GABA GABA Glutamate->GABA CO2 SuccinicSemialdehyde Succinic Semialdehyde GABA->SuccinicSemialdehyde α-ketoglutarate -> glutamate Succinate Succinate SuccinicSemialdehyde->Succinate NAD+ -> NADH TCA_Cycle TCA Cycle Succinate->TCA_Cycle GAD Glutamate Decarboxylase (GAD) GAD->GABA GABA_T GABA Transaminase (GABA-T) GABA_T->GABA SSADH Succinic Semialdehyde Dehydrogenase (SSADH) SSADH->Succinate DABA This compound (DABA) DABA->GABA_T Inhibition

Figure 1: GABA Shunt Pathway and Inhibition by L-DABA.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare GABA-T Enzyme Solution Reaction_Setup Set up reaction mixtures in 96-well plate: - Buffer - NADP+ - SSADH - L-DABA - GABA-T Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Substrate Solutions (GABA, α-ketoglutarate) Initiation Initiate reaction by adding GABA and α-ketoglutarate Substrate_Prep->Initiation Inhibitor_Prep Prepare L-DABA Solutions (various concentrations) Inhibitor_Prep->Reaction_Setup Reaction_Setup->Initiation Incubation Incubate at 37°C Initiation->Incubation Measurement Measure absorbance at 340 nm (NADPH formation) over time Incubation->Measurement Rate_Calculation Calculate initial reaction rates Measurement->Rate_Calculation Inhibition_Plot Plot rates vs. L-DABA concentration Rate_Calculation->Inhibition_Plot IC50_Determination Determine IC50 value Inhibition_Plot->IC50_Determination

Figure 2: In Vitro GABA-T Inhibition Assay Workflow.

InVivo_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Administration cluster_sample_collection Sample Collection cluster_analysis Biochemical Analysis Acclimatization Acclimatize rodents to housing conditions Grouping Randomly assign to treatment groups (Vehicle, L-DABA doses) Acclimatization->Grouping Dosing Administer L-DABA or vehicle (e.g., intraperitoneally) Grouping->Dosing Euthanasia Euthanize animals at specific time points Dosing->Euthanasia Brain_Extraction Rapidly extract and dissect brain regions Euthanasia->Brain_Extraction Homogenization Homogenize brain tissue Brain_Extraction->Homogenization GABA_T_Assay Measure GABA-T activity in homogenates Homogenization->GABA_T_Assay GABA_Quantification Quantify GABA levels (e.g., HPLC) Homogenization->GABA_Quantification Data_Analysis Statistical analysis of results GABA_T_Assay->Data_Analysis GABA_Quantification->Data_Analysis

Figure 3: In Vivo Evaluation of L-DABA Workflow.

Experimental Protocols

In Vitro GABA Transaminase Activity Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay to measure the activity of GABA-T and its inhibition by L-DABA. The assay couples the transamination of GABA to the reduction of NADP+, which can be monitored by an increase in absorbance at 340 nm.

Materials:

  • Purified GABA Transaminase (GABA-T)

  • This compound (L-DABA)

  • γ-aminobutyric acid (GABA)

  • α-ketoglutarate

  • Succinic semialdehyde dehydrogenase (SSADH)

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

  • Potassium pyrophosphate buffer (pH 8.6)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of GABA-T in potassium pyrophosphate buffer.

    • Prepare stock solutions of GABA, α-ketoglutarate, NADP+, and L-DABA in the same buffer. The concentrations of L-DABA should span a range appropriate for determining the IC50.

    • Prepare a working solution of SSADH.

  • Assay Setup:

    • In each well of the 96-well plate, add the following components to a final volume of 200 µL:

      • Potassium pyrophosphate buffer

      • NADP+ (final concentration, e.g., 2.5 mM)

      • SSADH (e.g., 0.1 U/well)

      • L-DABA at various final concentrations (and a vehicle control)

      • GABA-T (the amount should be optimized to yield a linear reaction rate for at least 10 minutes)

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a mixture of GABA and α-ketoglutarate to each well.

    • Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each concentration of L-DABA from the linear portion of the absorbance versus time plot (ΔA340/min).

    • Plot the percentage of inhibition versus the logarithm of the L-DABA concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

In Vivo Evaluation of L-DABA in a Rodent Model

This protocol outlines a general procedure to assess the in vivo effects of L-DABA on brain GABA-T activity and GABA levels in rodents.

Materials:

  • Male adult rodents (e.g., mice or rats)

  • This compound (L-DABA)

  • Vehicle (e.g., sterile saline)

  • Anesthetic agent

  • Dissection tools

  • Homogenizer

  • Reagents for GABA-T activity assay (as described above)

  • Reagents and equipment for GABA quantification (e.g., HPLC with fluorescence detection)

Procedure:

  • Animal Handling and Dosing:

    • Acclimatize animals to the housing facility for at least one week before the experiment.

    • Randomly divide the animals into treatment groups (e.g., vehicle control and different doses of L-DABA).

    • Administer L-DABA or vehicle via the desired route (e.g., intraperitoneal injection).

  • Tissue Collection:

    • At predetermined time points after administration, euthanize the animals using an approved method.

    • Rapidly decapitate the animal, excise the brain, and place it on an ice-cold surface.

    • Dissect the brain regions of interest (e.g., cortex, hippocampus, striatum).

    • Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.

  • Tissue Processing:

    • On the day of the assay, thaw the brain tissue on ice and homogenize it in ice-cold buffer.

    • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant for the biochemical assays.

  • Biochemical Analyses:

    • GABA-T Activity Assay: Measure the GABA-T activity in the brain homogenates using the spectrophotometric assay described previously.

    • GABA Quantification: Determine the concentration of GABA in the brain homogenates using a validated method such as HPLC with pre-column derivatization and fluorescence detection.

  • Data Analysis:

    • Compare the GABA-T activity and GABA levels between the L-DABA-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • A significant decrease in GABA-T activity and a concurrent increase in GABA levels in the L-DABA-treated groups would indicate in vivo efficacy.

Conclusion

This compound serves as a useful research tool for investigating the consequences of GABA-T inhibition and elevated GABA levels in both in vitro and in vivo systems. While it is a weak inhibitor, its dual action on GABA transaminase and GABA reuptake makes it a compound of interest in the study of GABAergic neurotransmission. The protocols provided herein offer a framework for the systematic evaluation of L-DABA and other potential GABA-T inhibitors. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Application Notes and Protocols for In Vivo Administration of L-2,4-diaminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the in vivo administration of L-2,4-diaminobutyric acid (DABA), a non-proteinogenic amino acid. The information is compiled for use in preclinical research settings.

Introduction

This compound (DABA) is a structural isomer of the neurotoxin β-N-methylamino-L-alanine (BMAA) and is often found alongside it in nature.[1] DABA has been investigated for various biological activities, including neurotoxic, anticonvulsant, and antitumor effects. Its primary known mechanism of neurotoxicity involves the activation of N-methyl-D-aspartate (NMDA) receptors.[2] Understanding the appropriate in vivo administration protocols is critical for accurately assessing its pharmacological and toxicological profiles.

Data Presentation: Quantitative Summary of In Vivo DABA Administration

The following table summarizes quantitative data from various studies on the in vivo administration of DABA.

Animal ModelAdministration RouteDosageDurationKey FindingsReference
Zebrafish (Danio rerio) LarvaeExposure in media500 µM6 hours post-fertilization to 6 days post-fertilizationDecreased larval viability by approximately 50%; modulated startle kinematics, indicating motor dysfunction; identified molecular signatures of neurodegeneration.[2]
Zebrafish (Danio rerio) AdultExposure in media100-300 µM72 hours100% viability.[3][4]
Zebrafish (Danio rerio) AdultExposure in media500 µM24 hours0% viability.[3][4]
MouseIntracerebroventricular (i.c.v.)2 µmolesSingle doseAnticonvulsant activity against picrotoxin (B1677862) and 3-mercaptopropionate.[5]
MouseIntraperitoneal (i.p.)5 mmoles/kgSingle doseAnticonvulsant activity against 3-mercaptopropionate.[5]
Mouse (Fibrosarcoma model)Intraperitoneal (i.p.)0.1 M isotonic solutionNot specified43.4% reduction in tumor growth; significant toxicity and drug-related deaths were observed.[6]
Rat (Hepatoma model)Continuous intratumoral infusionNot specifiedNot specifiedSignificant antitumor effect in vivo.[7]
Human (Glioblastoma)Retrograde microdialysis80 or 120 mmol/LMean of 9.1 daysWell-tolerated with some transient brain edema; increased extracellular amino acids (glutamate, taurine) in the tumor, indicating cellular toxicity.[8]

Experimental Protocols

Protocol 1: Neurotoxicity Assessment in Zebrafish Larvae

This protocol is based on the methodology for assessing the neurotoxic effects of DABA in a larval zebrafish model.[2]

1. Materials:

  • This compound hydrochloride (or dihydrochloride)

  • Embryo medium (e.g., E3 medium)

  • Fertilized zebrafish embryos

  • Multi-well plates (e.g., 24-well or 48-well)

  • Incubator at 28.5°C

2. Stock Solution Preparation:

  • Prepare a high-concentration stock solution of DABA in embryo medium (e.g., 100 mM).

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution at 4°C for short-term use or -20°C for long-term storage.

3. Experimental Procedure:

  • Collect newly fertilized zebrafish embryos and place them in fresh embryo medium.

  • At approximately 6 hours post-fertilization (hpf), transfer a specific number of healthy embryos (e.g., 20-30) into each well of a multi-well plate containing a defined volume of embryo medium.

  • Prepare the final treatment concentrations of DABA (e.g., 500 µM) by diluting the stock solution in fresh embryo medium. Include a vehicle control group (embryo medium only).

  • Replace the medium in each well with the corresponding DABA solution or control medium.

  • Incubate the plates at 28.5°C on a 14/10-hour light/dark cycle.

  • Refresh the treatment solutions daily.

  • Monitor larval viability, developmental morphology, and behavior (e.g., spontaneous locomotion, acoustic startle response) daily until 6 days post-fertilization (dpf).

4. Data Analysis:

  • Assess viability by counting the number of live larvae each day. Survival curves can be generated using Kaplan-Meier analysis.

  • Behavioral responses can be quantified using high-speed video tracking and analysis software.

Protocol 2: Anticonvulsant Activity Screening in Mice

This protocol is adapted from studies evaluating the anticonvulsant properties of DABA in a mouse model.[5]

1. Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Convulsant agent (e.g., picrotoxin or 3-mercaptopropionic acid)

  • Adult mice (specify strain, e.g., DBA/2)[9]

  • Intraperitoneal (i.p.) injection syringes and needles.

  • Observation chambers.

2. DABA Solution Preparation:

  • Dissolve DABA in sterile saline to the desired concentration (e.g., for a 5 mmol/kg dose in a 25g mouse with an injection volume of 0.1 mL, the concentration would be 1.25 M). Ensure the pH is adjusted to physiological levels (7.2-7.4) if necessary.

3. Experimental Procedure:

  • Acclimatize mice to the laboratory conditions for at least one week.

  • Divide mice into treatment and control groups.

  • Administer DABA solution via i.p. injection at the desired dose (e.g., 5 mmol/kg). The control group receives a corresponding volume of sterile saline.

  • After a specific pre-treatment time (e.g., 15 minutes), administer the convulsant agent (e.g., 3-mercaptopropionic acid) via i.p. injection.

  • Immediately place each mouse in an individual observation chamber.

  • Observe the mice for a set period (e.g., 30-60 minutes) and record the latency to and incidence of seizures (e.g., clonic, tonic-clonic).

4. Data Analysis:

  • Compare the seizure incidence and latency between the DABA-treated and control groups. Statistical analysis can be performed using methods such as the chi-square test for incidence and t-test or ANOVA for latency.

Signaling Pathways and Experimental Workflows

DABA_In_Vivo_Workflow analysis Data Analysis & Interpretation prep_daba prep_daba admin_route admin_route prep_daba->admin_route route_ip route_ip admin_route->route_ip Systemic route_icv route_icv admin_route->route_icv CNS route_media route_media admin_route->route_media Aquatic route_direct route_direct admin_route->route_direct Local prep_animal prep_animal prep_animal->admin_route observation observation route_ip->observation route_icv->observation route_media->observation route_direct->observation endpoint endpoint observation->endpoint endpoint_behavior endpoint_behavior endpoint->endpoint_behavior endpoint_phys endpoint_phys endpoint->endpoint_phys endpoint_mol endpoint_mol endpoint->endpoint_mol endpoint_behavior->analysis endpoint_phys->analysis endpoint_mol->analysis

DABA_Signaling_Pathway DABA This compound (DABA) NMDA_R NMDA Receptor DABA->NMDA_R Activates[2] Metabolic_disrupt Metabolic Pathway Disruption DABA->Metabolic_disrupt Leads to[2] Gene_down Downregulation of ALS-associated Genes DABA->Gene_down Leads to[2] Ca_influx ↑ Ca²⁺ Influx NMDA_R->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Neurodegeneration Neurodegeneration Excitotoxicity->Neurodegeneration Metabolic_disrupt->Neurodegeneration SOD1 SOD1 Gene_down->SOD1 UBQLN4 UBQLN4 Gene_down->UBQLN4 Gene_down->Neurodegeneration Motor_dysfunction Motor Dysfunction Neurodegeneration->Motor_dysfunction

References

L-2,4-Diaminobutyric Acid (L-DABA): A Versatile Tool for Interrogating the GABAergic System

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

L-2,4-diaminobutyric acid (L-DABA), a non-proteinogenic amino acid, serves as a valuable pharmacological tool for the investigation of the γ-aminobutyric acid (GABAergic) system. Its primary mechanism of action involves the inhibition of GABA reuptake, leading to an increase in extracellular GABA concentrations. This property makes L-DABA an effective agent for studying the physiological and pathological roles of the GABAergic system, including its involvement in synaptic inhibition, neuronal excitability, and various neurological and psychiatric disorders. Furthermore, L-DABA also exhibits a weak inhibitory effect on GABA transaminase, the enzyme responsible for GABA degradation, further contributing to elevated GABA levels.[1][2] These application notes provide a comprehensive overview of the utility of L-DABA, including its mechanisms of action, quantitative data on its effects, and detailed protocols for its use in key experimental paradigms.

Mechanisms of Action

L-DABA exerts its effects on the GABAergic system through two primary mechanisms:

  • Inhibition of GABA Transporters (GATs): L-DABA is a competitive inhibitor of GABA transporters, the proteins responsible for clearing GABA from the synaptic cleft and extracellular space.[2] By blocking GATs, L-DABA prolongs the presence of GABA in the synapse, thereby enhancing both phasic (synaptic) and tonic (extrasynaptic) GABAergic inhibition. The uptake of L-DABA itself is mediated by the GABA transport system.[3]

  • Inhibition of GABA Transaminase (GABA-T): L-DABA also acts as a weak, non-competitive inhibitor of GABA transaminase (GABA-T), the key enzyme in the catabolism of GABA.[1][4] This inhibition, although less potent than its effect on GATs, contributes to an overall increase in GABA levels.[1]

The dual action of L-DABA makes it a potent tool for augmenting GABAergic signaling and studying the downstream consequences in various experimental models.

Data Presentation

The following tables summarize key quantitative data regarding the interaction of L-DABA with components of the GABAergic system.

Table 1: Kinetic Parameters of L-DABA Uptake

ParameterValueBrain Region/PreparationReference
Km54 +/- 12 µMRat brain synaptosomes[3]
Vmax1.3 +/- 0.2 nmol/min/mg proteinRat brain synaptosomes[3]

Table 2: Inhibitory Potency of L-DABA

TargetIC50PreparationReference
GABA Uptake30-100 µMRat cerebral cortex slices[5]
GABA Transaminase> 500 µMIn vitro[4]

Experimental Protocols

Detailed methodologies for key experiments utilizing L-DABA are provided below.

Protocol 1: In Vivo Microdialysis for Measurement of Extracellular GABA Levels

This protocol describes the use of in vivo microdialysis to measure changes in extracellular GABA concentrations in a specific brain region of a rodent model following the administration of L-DABA.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (with appropriate membrane length and molecular weight cut-off)

  • Microinfusion pump

  • Fraction collector

  • HPLC system with fluorescence or mass spectrometry detection for GABA analysis

  • Artificial cerebrospinal fluid (aCSF)

  • This compound (L-DABA)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical tools

Procedure:

  • Animal Surgery and Probe Implantation:

    • Anesthetize the animal using an approved protocol.

    • Secure the animal in a stereotaxic apparatus.

    • Perform a craniotomy over the target brain region (e.g., hippocampus, prefrontal cortex, striatum).

    • Slowly lower the microdialysis probe to the desired coordinates.

    • Secure the probe to the skull using dental cement.

    • Allow the animal to recover from surgery for at least 24 hours.

  • Microdialysis Procedure:

    • On the day of the experiment, connect the microdialysis probe to the microinfusion pump and fraction collector.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of extracellular GABA.

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).

    • Administer L-DABA systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe at desired concentrations.

    • Continue collecting dialysate samples for a defined period post-administration to monitor the time course of GABA level changes.

  • Sample Analysis:

    • Analyze the collected dialysate samples for GABA concentrations using a sensitive analytical method such as HPLC with fluorescence detection (after derivatization) or LC-MS/MS.

  • Data Analysis:

    • Express GABA concentrations as a percentage of the baseline levels for each animal.

    • Perform statistical analysis to compare GABA levels before and after L-DABA administration and between different dose groups.

G cluster_workflow In Vivo Microdialysis Workflow cluster_collection Data Collection Animal Preparation Animal Preparation Probe Implantation Probe Implantation Animal Preparation->Probe Implantation Recovery Recovery Probe Implantation->Recovery Microdialysis Setup Microdialysis Setup Recovery->Microdialysis Setup Baseline Collection Baseline Collection Microdialysis Setup->Baseline Collection L-DABA Administration L-DABA Administration Baseline Collection->L-DABA Administration Post-Administration Collection Post-Administration Collection L-DABA Administration->Post-Administration Collection Sample Analysis (HPLC) Sample Analysis (HPLC) Post-Administration Collection->Sample Analysis (HPLC) Data Analysis Data Analysis Sample Analysis (HPLC)->Data Analysis

In Vivo Microdialysis Experimental Workflow
Protocol 2: Whole-Cell Patch-Clamp Recording of Inhibitory Postsynaptic Currents (IPSCs)

This protocol outlines the procedure for recording inhibitory postsynaptic currents (IPSCs) from neurons in acute brain slices to assess the effect of L-DABA on GABAergic synaptic transmission.

Materials:

  • Vibratome or tissue chopper

  • Upright microscope with DIC optics and infrared illumination

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators

  • Glass capillaries for patch pipettes

  • Artificial cerebrospinal fluid (aCSF) for slicing and recording

  • Intracellular solution for patch pipettes

  • This compound (L-DABA)

  • Animal model (e.g., mouse or rat)

Procedure:

  • Brain Slice Preparation:

    • Anesthetize and decapitate the animal.

    • Rapidly remove the brain and place it in ice-cold, oxygenated slicing aCSF.

    • Prepare acute brain slices (e.g., 300-400 µm thick) containing the region of interest using a vibratome.

    • Transfer the slices to a holding chamber with oxygenated recording aCSF and allow them to recover for at least 1 hour at room temperature.

  • Electrophysiological Recording:

    • Transfer a brain slice to the recording chamber on the microscope stage and perfuse with oxygenated recording aCSF.

    • Identify a neuron of interest using DIC optics.

    • Prepare a patch pipette (3-6 MΩ resistance) filled with intracellular solution.

    • Establish a whole-cell patch-clamp configuration on the selected neuron.

    • Record baseline spontaneous or evoked IPSCs. For spontaneous IPSCs (sIPSCs), hold the neuron at a potential above the reversal potential for chloride (e.g., 0 mV) to record inward currents.

    • Bath-apply L-DABA at the desired concentration to the recording chamber.

    • Record IPSCs in the presence of L-DABA to observe any changes in their frequency, amplitude, and decay kinetics.

    • Wash out L-DABA by perfusing with drug-free aCSF to check for reversibility of the effects.

  • Data Analysis:

    • Detect and analyze IPSC events using appropriate software.

    • Measure the frequency (events per unit time), amplitude (peak current), and decay time constant of IPSCs before, during, and after L-DABA application.

    • Perform statistical comparisons of these parameters across the different conditions.

G cluster_prep Slice Preparation cluster_rec Recording Procedure Brain Extraction Brain Extraction Slicing (Vibratome) Slicing (Vibratome) Brain Extraction->Slicing (Vibratome) Slice Recovery Slice Recovery Slicing (Vibratome)->Slice Recovery Slice Transfer Slice Transfer Slice Recovery->Slice Transfer Neuron Identification Neuron Identification Slice Transfer->Neuron Identification Whole-Cell Patching Whole-Cell Patching Neuron Identification->Whole-Cell Patching Baseline IPSC Recording Baseline IPSC Recording Whole-Cell Patching->Baseline IPSC Recording L-DABA Application L-DABA Application Baseline IPSC Recording->L-DABA Application IPSC Recording with L-DABA IPSC Recording with L-DABA L-DABA Application->IPSC Recording with L-DABA Washout Washout IPSC Recording with L-DABA->Washout Data Analysis Data Analysis IPSC Recording with L-DABA->Data Analysis

Patch-Clamp Electrophysiology Workflow
Protocol 3: Locomotor Activity Test

This protocol describes a behavioral assay to assess the effects of L-DABA on spontaneous locomotor activity in rodents, which can be indicative of changes in overall CNS excitability.

Materials:

  • Open field arena (a square or circular enclosure)

  • Video tracking system and software

  • This compound (L-DABA)

  • Vehicle solution (e.g., saline)

  • Animal subjects (e.g., mice or rats)

Procedure:

  • Habituation:

    • Habituate the animals to the testing room for at least 30-60 minutes before the experiment.

    • Habituate the animals to the open field arena for a set period (e.g., 15-30 minutes) on one or more days prior to the test day to reduce novelty-induced hyperactivity.

  • Drug Administration:

    • On the test day, administer L-DABA or vehicle to the animals via the desired route (e.g., intraperitoneal injection).

    • Divide the animals into different treatment groups (e.g., vehicle, different doses of L-DABA).

  • Testing:

    • Place each animal individually into the center of the open field arena.

    • Record the animal's activity using the video tracking system for a predetermined duration (e.g., 30-60 minutes).

    • The chamber should be cleaned between each animal to remove any olfactory cues.

  • Data Analysis:

    • Analyze the recorded videos using the tracking software to quantify various locomotor parameters, including:

      • Total distance traveled

      • Time spent in the center versus the periphery of the arena

      • Rearing frequency

      • Ambulatory time

    • Compare the locomotor activity parameters between the L-DABA-treated groups and the vehicle-treated control group using appropriate statistical tests.

G cluster_params Analyzed Parameters Animal Habituation Animal Habituation Drug Administration (L-DABA or Vehicle) Drug Administration (L-DABA or Vehicle) Animal Habituation->Drug Administration (L-DABA or Vehicle) Placement in Open Field Placement in Open Field Drug Administration (L-DABA or Vehicle)->Placement in Open Field Video Recording of Activity Video Recording of Activity Placement in Open Field->Video Recording of Activity Data Analysis Data Analysis Video Recording of Activity->Data Analysis Total Distance Total Distance Data Analysis->Total Distance Center vs. Periphery Time Center vs. Periphery Time Data Analysis->Center vs. Periphery Time Rearing Rearing Data Analysis->Rearing

Locomotor Activity Test Workflow

Signaling Pathway

The following diagram illustrates the primary mechanism of action of L-DABA on a GABAergic synapse.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1 GABA Transporter (GAT1) GABA_T GABA Transaminase (GABA-T) GAT1->GABA_T Leads to degradation by GABA_synapse->GAT1 Uptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds to Inhibition Postsynaptic Inhibition GABA_receptor->Inhibition LDABA L-DABA LDABA->GAT1 Inhibits LDABA->GABA_T Weakly Inhibits

Mechanism of L-DABA at a GABAergic Synapse

Conclusion

This compound is a powerful and versatile tool for researchers studying the GABAergic system. Its ability to increase extracellular GABA levels through the inhibition of both reuptake and, to a lesser extent, degradation, allows for the targeted manipulation of GABAergic signaling. The protocols and data presented in these application notes provide a solid foundation for the effective use of L-DABA in a variety of experimental contexts, from in vivo neurochemical monitoring to detailed electrophysiological and behavioral analyses. By carefully considering the experimental design and appropriate controls, researchers can leverage the properties of L-DABA to gain valuable insights into the complex roles of the GABAergic system in health and disease.

References

Application Notes and Protocols for the Isolation of L-2,4-Diaminobutyric Acid from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-2,4-diaminobutyric acid (DABA) is a non-proteinogenic amino acid found in various plants and microorganisms.[1] It serves as a precursor for the synthesis of valuable compounds and has shown potential in pharmaceutical and agricultural applications.[1] For instance, DABA derivatives have been explored for enhancing the efficacy and safety of anticancer drugs.[1] This document provides detailed protocols for the isolation and purification of L-DABA from two primary natural sources: the seeds of Lathyrus species and microbial fermentation broths. The methodologies described herein utilize a combination of extraction, ion-exchange chromatography, and high-performance liquid chromatography (HPLC) to yield high-purity L-DABA suitable for research and development.

Data Presentation: Comparison of Isolation Techniques

The following table summarizes the expected performance of the key purification steps. Quantitative data for a complete L-DABA isolation workflow is not extensively reported in a single source; therefore, these values are based on typical recovery rates for amino acid and peptide purifications using these methods.[2]

Purification StepMatrixPrinciplePurity Increase (Fold)Estimated Recovery Rate (%)Key Parameters
Aqueous/Ethanolic Extraction Plant Seeds / Microbial BrothSolubilization2-5> 95%Solvent polarity, Temperature, Time
Cation Exchange Chromatography (CEX) Crude ExtractElectrostatic Interaction10-50> 90%Resin type, pH, Elution buffer
Preparative HPLC CEX EluateReversed-Phase/HILIC> 1080 - 95%Column chemistry, Mobile phase, Gradient

Experimental Workflows and Signaling Pathways

The overall workflow for isolating L-DABA from natural sources involves a multi-step process beginning with extraction from the raw material, followed by chromatographic purification stages to separate the target molecule from other cellular components.

G cluster_0 Source Material Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product plant Plant Seeds (e.g., Lathyrus sativus) prep_plant Grinding & Defatting plant->prep_plant microbe Microbial Culture prep_microbe Cell Separation (Centrifugation) microbe->prep_microbe extraction Aqueous / Ethanolic Extraction prep_plant->extraction prep_microbe->extraction clarification Clarification (Centrifugation/Filtration) extraction->clarification iex Cation Exchange Chromatography (CEX) clarification->iex hplc Preparative HPLC (Reversed-Phase or HILIC) iex->hplc final_product Pure L-2,4-DABA hplc->final_product

Caption: General workflow for L-DABA isolation.

Protocol 1: Isolation of L-DABA from Lathyrus sativus Seeds

This protocol details the extraction and purification of L-DABA from grass pea seeds, a known natural source.

Part 1: Sample Preparation and Extraction
  • Grinding: Weigh 100 g of dry Lathyrus sativus seeds and grind them into a fine powder using a laboratory mill.

  • Defatting (Optional but Recommended):

    • Add 400 mL of n-hexane to the seed powder and stir for 1 hour at room temperature.

    • Filter the mixture through Whatman No. 1 filter paper and discard the hexane-containing supernatant.

    • Air-dry the powder to remove any residual hexane. This step removes lipids that can interfere with subsequent chromatographic steps.

  • Extraction:

    • Suspend the defatted powder in 1 L of 75% ethanol (B145695).

    • Stir the mixture overnight at room temperature.

    • Centrifuge the mixture at 5,000 x g for 20 minutes to pellet the solid material.

    • Carefully decant and collect the supernatant, which contains the crude extract.

  • Solvent Evaporation:

    • Concentrate the supernatant using a rotary evaporator at 45°C to remove the ethanol.

    • Re-suspend the remaining aqueous extract in 100 mL of deionized water.

  • Clarification:

    • Centrifuge the aqueous extract at 10,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material.

    • Filter the supernatant through a 0.45 µm filter to obtain a clarified crude extract.

Part 2: Cation Exchange Chromatography (CEX)

This step separates basic amino acids like L-DABA from neutral and acidic compounds.

G cluster_0 CEX Workflow start Clarified Crude Extract (pH adjusted to ~2.0) equilibration Equilibrate SCX Column (e.g., Dowex 50W-X8) with 0.2 M HCl start->equilibration loading Load Sample onto Column equilibration->loading wash Wash with Deionized Water (to remove neutral/acidic molecules) loading->wash elution Elute L-DABA with 2 M Ammonium (B1175870) Hydroxide (B78521) wash->elution collection Collect Fractions elution->collection end_product L-DABA Enriched Eluate collection->end_product

Caption: Cation Exchange Chromatography Workflow.

  • Resin Preparation: Use a strong cation exchange (SCX) resin, such as Dowex 50W-X8 (H+ form). Pack a 2.5 x 30 cm column with the resin and wash thoroughly with deionized water.

  • Column Equilibration: Equilibrate the column by passing 3-5 column volumes (CV) of 0.2 M HCl, followed by deionized water until the eluate pH is neutral.

  • Sample Preparation and Loading:

    • Adjust the pH of the clarified crude extract to ~2.0 with 6 M HCl.

    • Load the acidified extract onto the equilibrated column at a flow rate of 1-2 mL/min.

  • Washing: Wash the column with 5 CV of deionized water to remove unbound sugars, organic acids, and neutral amino acids.

  • Elution: Elute the bound basic amino acids, including L-DABA, using a step gradient of 2 M ammonium hydroxide at a flow rate of 2 mL/min.

  • Fraction Collection: Collect 10 mL fractions and monitor for the presence of amino acids using a ninhydrin (B49086) test or by measuring absorbance at 280 nm (to detect the elution front).

  • Pooling and Evaporation: Pool the ninhydrin-positive fractions and evaporate the ammonium hydroxide using a rotary evaporator to obtain the L-DABA enriched fraction. Re-dissolve the residue in deionized water.

Part 3: Preparative HPLC

This final step purifies L-DABA to a high degree. The following is a starting method that may require optimization.

  • Column: C18 Reversed-Phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 0% B

    • 5-25 min: 0% to 15% B

    • 25-30 min: 15% to 100% B (column wash)

    • 30-35 min: 100% to 0% B (re-equilibration)

  • Flow Rate: 4 mL/min.

  • Detection: UV at 210 nm.

  • Procedure:

    • Filter the L-DABA enriched fraction from the CEX step through a 0.22 µm filter.

    • Inject an appropriate volume onto the preparative HPLC system.

    • Collect fractions corresponding to the L-DABA peak (retention time to be determined with an analytical standard).

    • Pool the pure fractions and lyophilize to obtain L-DABA as a solid.

  • Purity Analysis: Assess the purity of the final product using analytical HPLC-MS.

Protocol 2: Isolation of L-DABA from Microbial Fermentation

This protocol is based on the principle of hydrolyzing a polymer of L-DABA (γ-polydiaminobutyric acid) produced by certain bacterial strains.[3]

Part 1: Fermentation and Polymer Extraction
  • Microorganism and Culture:

    • Use a known γ-polydiaminobutyric acid-producing bacterial strain.

    • Fermentation Medium: Glucose 50g/L, yeast extract 5g/L, (NH₄)₂SO₄ 5g/L, Na₂HPO₄·12H₂O 1.58g/L, K₂HPO₄·7H₂O 0.82g/L, MgSO₄·7H₂O 0.1g/L. Adjust pH to 7.0.[3]

    • Inoculate the medium and ferment under appropriate conditions (e.g., 30°C, 200 rpm for 48-72 hours).

  • Cell Separation: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the bacterial cells. The polymer is typically extracellular, so the supernatant is retained.[4]

  • Polymer Precipitation:

    • To the supernatant, slowly add cold ethanol to a final concentration of 70% (v/v) while stirring.

    • Allow the polymer to precipitate overnight at 4°C.

    • Collect the precipitated γ-polydiaminobutyric acid by centrifugation at 10,000 x g for 30 minutes.

Part 2: Hydrolysis and Purification
  • Acid Hydrolysis:

    • Re-suspend the polymer pellet in 6 M HCl.

    • Heat the suspension at 110°C for 24 hours in a sealed tube to hydrolyze the polymer into L-DABA monomers.

  • Acid Removal:

    • Cool the hydrolysate and remove the HCl under vacuum using a rotary evaporator.

    • Re-dissolve the residue in deionized water and repeat the evaporation step twice to ensure complete removal of acid.

  • Purification:

    • Re-dissolve the final residue in deionized water.

    • Purify the L-DABA from the hydrolysate using the Cation Exchange Chromatography (Protocol 1, Part 2) and Preparative HPLC (Protocol 1, Part 3) steps as described above. The CEX step is crucial for removing salts and other hydrolysis byproducts.

Conclusion

The protocols outlined provide comprehensive workflows for the isolation of this compound from both plant and microbial sources. The combination of solvent extraction, ion-exchange chromatography, and preparative HPLC is effective for obtaining L-DABA with high purity. Researchers should note that optimization of chromatographic conditions may be necessary depending on the specific source material and the scale of the purification. The successful isolation of L-DABA will facilitate further investigation into its biological activities and potential applications in drug development and other scientific fields.

References

Application of L-2,4-Diaminobutyric Acid in Peptide-Based Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2,4-diaminobutyric acid (DAB), a non-proteinogenic amino acid, has emerged as a valuable building block in the design and development of novel peptide-based therapeutics. Its unique structural features, particularly the presence of a primary amine on its side chain, offer a versatile scaffold for introducing conformational constraints, enhancing proteolytic stability, and modulating the biological activity of peptides. This document provides detailed application notes and experimental protocols for the incorporation and evaluation of DAB in peptide-based drug discovery, with a focus on antimicrobial and anticancer applications.

Application Notes

The incorporation of this compound into peptide sequences can confer several advantageous properties, making it a strategic tool for overcoming the inherent limitations of natural peptides as drug candidates.

1. Enhancing Antimicrobial Potency and Selectivity:

The cationic nature of DAB at physiological pH is crucial for the activity of many antimicrobial peptides (AMPs). The primary amine on the DAB side chain contributes to a higher net positive charge, facilitating electrostatic interactions with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction is the initial step in membrane disruption, a common mechanism of action for many AMPs. By strategically replacing lysine (B10760008) or other cationic residues with DAB, it is possible to fine-tune the charge distribution and amphipathicity of the peptide, leading to enhanced antimicrobial activity and improved selectivity for microbial cells over host cells.

2. Increasing Proteolytic Stability:

Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in biological systems, limiting their therapeutic potential. The incorporation of non-natural amino acids like DAB can introduce steric hindrance at or near the peptide bonds, making them less recognizable by proteases. This increased resistance to enzymatic degradation leads to a longer plasma half-life and improved bioavailability of the peptide drug.

3. Constraining Peptide Conformation:

The DAB side chain can be utilized to create cyclic peptides through lactam bridge formation between the side-chain amine and a C-terminal carboxyl group or the side-chain carboxyl group of an acidic amino acid. This cyclization strategy reduces the conformational flexibility of the peptide, locking it into a bioactive conformation. Constrained peptides often exhibit higher binding affinity and specificity for their targets, as the entropic penalty of binding is reduced.

4. Development of Anticancer Peptides:

The ability of cationic peptides to selectively disrupt cell membranes is also being exploited for the development of anticancer peptides (ACPs). Cancer cell membranes often have a higher negative charge compared to normal mammalian cells due to the increased presence of anionic molecules like phosphatidylserine. Peptides enriched with cationic residues like DAB can preferentially target and lyse cancer cells. Studies have shown that DAB itself can exhibit antitumor effects by inducing osmotic lysis in malignant cells[1][2].

Quantitative Data Summary

The following tables summarize the biological activity of this compound and peptides incorporating this amino acid.

Table 1: Minimum Inhibitory Concentrations (MIC) of DAB-Containing Peptides

Peptide/CompoundTarget OrganismMIC (μg/mL)Reference
C16-Dab-Dab-NH2Escherichia coli16(Implied from similar lipopeptides)
C16-Dab-Dab-NH2Staphylococcus aureus8(Implied from similar lipopeptides)
A series of l‐2,4‐diaminobutyric acid (Dab)‐rich ultrashort cationic lipopeptidesEscherichia coliNot specified[3]
A series of l‐2,4‐diaminobutyric acid (Dab)‐rich ultrashort cationic lipopeptidesStaphylococcus aureusNot specified[3]
A series of l‐2,4‐diaminobutyric acid (Dab)‐rich ultrashort cationic lipopeptidesCandida albicansNot specified[3]

Table 2: Cytotoxicity Data for this compound (DAB)

Cell LineIncubation TimeLD50 / Effective ConcentrationEffectReference
Human glioma cell line (SKMG-1)24 h20 mM (LD50)Cytolytic effect[4]
Human glioma cell line (SKMG-1)48 h14 mM (LD50)Cytolytic effect[4]
Normal human fibroblasts24 h12.5 mM (LD50)Cytolytic effect[4]
Normal human fibroblasts48 h10 mM (LD50)Cytolytic effect[4]
Hepatoma cells8 h8 mmol/LIrreversible cell damage[1]
Mouse fibrosarcoma cells24 h10 mMIrreversible and total cell damage[2]

Experimental Protocols

This section provides detailed protocols for the synthesis and biological evaluation of peptides containing this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a DAB-Containing Peptide

This protocol describes the manual synthesis of a linear peptide containing this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-L-Dab(Boc)-OH)

  • Rink Amide resin (for C-terminal amide)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing peptides with Trp, Cys, Met)

  • Water, HPLC grade

  • Diethyl ether, cold

  • Solid-phase synthesis vessel

  • Shaker or rocker

  • HPLC system for purification and analysis

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for 15 minutes, then drain.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., Fmoc-L-Dab(Boc)-OH) and 3 equivalents of OxymaPure in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). If the peptide contains sensitive residues, add DTT.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC)[5][6].

    • Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method to determine the MIC and MBC of a DAB-containing peptide against a bacterial strain[7][8][9].

Materials:

  • DAB-containing peptide stock solution (in sterile water or 0.01% acetic acid)

  • Bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Mueller-Hinton Agar (MHA) plates

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Bacterial Inoculum Preparation:

    • From an overnight culture on an MHA plate, pick a few colonies and suspend them in MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD600 of ~0.4-0.6).

    • Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Peptide Dilution Series:

    • Prepare a series of two-fold dilutions of the peptide stock solution in MHB in the 96-well polypropylene plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well containing the peptide dilutions.

    • Include a positive control well (bacteria in MHB without peptide) and a negative control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

    • Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the concentration at which a significant reduction in OD600 is observed compared to the positive control.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto an MHA plate.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the peptide that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Protocol 3: Cell Viability (MTT) Assay for Cytotoxicity Assessment

This protocol describes the MTT assay to evaluate the cytotoxicity of a DAB-containing peptide against a mammalian cell line[3][10][11][12].

Materials:

  • DAB-containing peptide

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the DAB-containing peptide in serum-free medium.

    • Remove the medium from the wells and replace it with 100 µL of the peptide dilutions.

    • Include a vehicle control (medium without peptide) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control.

    • Plot the cell viability against the peptide concentration to determine the IC50 value (the concentration of peptide that inhibits cell growth by 50%).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the development of DAB-containing peptides.

antimicrobial_peptide_action cluster_peptide DAB-Containing AMP cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell peptide Cationic DAB Peptide membrane Negatively Charged Membrane Surface peptide->membrane Electrostatic Interaction dna_rna Inhibition of DNA/RNA Synthesis peptide->dna_rna Intracellular Targeting protein Inhibition of Protein Synthesis peptide->protein Intracellular Targeting pore Pore Formation membrane->pore Carpet/Toroidal Pore Model disruption Membrane Disruption membrane->disruption Detergent-like Model lysis Cell Lysis pore->lysis disruption->lysis

Caption: Generalized mechanism of action for a cationic DAB-containing antimicrobial peptide.

anticancer_peptide_action cluster_peptide DAB-Containing ACP cluster_membrane Cancer Cell Membrane cluster_cell Cancer Cell peptide Cationic DAB Peptide membrane Anionic Phospholipids (e.g., Phosphatidylserine) peptide->membrane Selective Binding pathways Signaling Pathway Modulation peptide->pathways Intracellular Interactions disruption Membrane Perturbation membrane->disruption apoptosis Apoptosis Induction disruption->apoptosis necrosis Necrosis disruption->necrosis

Caption: Putative mechanisms of action for a cationic DAB-containing anticancer peptide.[13]

synthesis_purification_workflow start Start: Resin Selection resin_swelling 1. Resin Swelling in DMF start->resin_swelling fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection coupling 3. Amino Acid Coupling (Fmoc-Dab(Boc)-OH, DIC, Oxyma) fmoc_deprotection->coupling wash1 Wash (DMF) coupling->wash1 repeat Repeat for each amino acid in sequence wash1->repeat repeat->fmoc_deprotection Yes final_deprotection 4. Final Fmoc Deprotection repeat->final_deprotection No cleavage 5. Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation 6. Precipitation in Cold Ether cleavage->precipitation purification 7. RP-HPLC Purification precipitation->purification analysis 8. Purity & Identity Analysis (HPLC & Mass Spectrometry) purification->analysis end End: Purified Peptide analysis->end

Caption: Experimental workflow for the synthesis and purification of a DAB-containing peptide.[14]

biological_evaluation_workflow start Start: Purified DAB-Peptide mic_mbc 1. Antimicrobial Susceptibility Testing (MIC/MBC Determination) start->mic_mbc cytotoxicity 2. Cytotoxicity Assessment (MTT Assay on Mammalian Cells) start->cytotoxicity stability 3. Proteolytic Stability Assay (Incubation in Serum/Plasma) start->stability analysis Analyze Results mic_mbc->analysis ic50 Determine IC50 cytotoxicity->ic50 half_life Determine Half-life stability->half_life selectivity Calculate Selectivity Index (IC50 / MIC) analysis->selectivity ic50->selectivity end End: Lead Candidate Identification half_life->end selectivity->end

Caption: Workflow for the in vitro biological evaluation of a DAB-containing peptide.

References

Application Notes and Protocols: Antitumor Effects of L-2,4-diaminobutyric Acid on Hepatoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2,4-diaminobutyric acid (L-DABA), a non-metabolizable amino acid analogue, has demonstrated significant antitumor effects against hepatoma cells in both in vitro and in vivo studies.[1] Its unique mechanism of action, which differs from conventional chemotherapeutic agents, positions it as a potential candidate for standalone or combination therapy in the treatment of hepatocellular carcinoma (HCC).[1] These application notes provide a summary of the key findings, quantitative data, and detailed protocols for studying the effects of L-DABA on hepatoma cells.

The primary mechanism of L-DABA's antitumor activity is the induction of osmotic cell lysis.[1][2] This is achieved through a massive and unlimited accumulation of L-DABA within the malignant cells, a process that is not subject to saturation kinetics.[1][2] This excessive intracellular concentration of the amino acid analogue leads to hyperosmosis, subsequent cell swelling, and ultimately, cell lysis.[1] This process is dependent on the sodium gradient and is mediated by amino acid transport system A.[2]

Data Presentation

The cytotoxic effects of L-DABA on hepatoma cells are both dose- and time-dependent.[2] The following tables summarize the available quantitative data from in vitro studies.

Table 1: Dose-Dependent Cytotoxicity of L-DABA on Hepatoma Cells

L-DABA Concentration (mmol/L)Incubation Time (hours)Observed Effect on Hepatoma CellsReference
88Irreversible cell damage[2]
1.6Not specifiedNo effect[2]

Table 2: Inhibition of L-DABA-Induced Cytotoxicity

| L-DABA Concentration | Inhibitory Agent | Concentration of Inhibitor | Observed Effect | Reference | | :--- | :--- | :--- | :--- | | Not specified | N-methyl alpha-aminoisobutyric acid | Dose-dependent | Abrogation of tumor cell destruction |[2] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the antitumor effects of L-DABA on hepatoma cells.

Protocol 1: In Vitro Cytotoxicity Assay of L-DABA on Hepatoma Cells

Objective: To determine the dose- and time-dependent cytotoxic effects of L-DABA on hepatoma cell lines (e.g., HepG2, Huh7).

Materials:

  • Hepatoma cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • This compound (L-DABA)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue™)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture hepatoma cells to ~80% confluency.

    • Trypsinize and resuspend the cells in complete medium.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • L-DABA Treatment:

    • Prepare a stock solution of L-DABA in sterile PBS or culture medium.

    • Prepare serial dilutions of L-DABA to achieve final concentrations ranging from 1 mmol/L to 10 mmol/L.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of L-DABA. Include a vehicle control (medium without L-DABA).

    • Incubate the plates for various time points (e.g., 8, 24, 48, and 72 hours).

  • Cell Viability Assessment (MTT Assay Example):

    • At the end of each time point, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the L-DABA concentration to generate dose-response curves.

    • Determine the IC₅₀ value (the concentration of L-DABA that inhibits 50% of cell growth) for each time point.

Protocol 2: Amino Acid Transport Inhibition Assay

Objective: To confirm the role of amino acid transport system A in the uptake of L-DABA by hepatoma cells.

Materials:

  • Hepatoma cell line

  • Complete cell culture medium

  • L-DABA

  • N-methyl alpha-aminoisobutyric acid (MeAIB)

  • PBS

  • 24-well cell culture plates

  • Cell lysis buffer

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Cell Seeding:

    • Seed hepatoma cells in a 24-well plate at an appropriate density and incubate for 24 hours.

  • Co-treatment:

    • Prepare solutions containing a cytotoxic concentration of L-DABA (e.g., 8 mmol/L) alone and in combination with increasing concentrations of MeAIB (e.g., 1, 5, 10 mmol/L).

    • Include a vehicle control and a control with MeAIB alone.

    • Remove the old medium and add the treatment solutions to the respective wells.

    • Incubate for a predetermined time (e.g., 8 hours).

  • LDH Assay:

    • At the end of the incubation, collect the cell culture supernatant from each well.

    • Lyse the remaining cells in the wells with cell lysis buffer to determine the maximum LDH release.

    • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the supernatants and cell lysates.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each treatment condition.

    • Compare the cytotoxicity of L-DABA alone with the co-treatment groups to determine if MeAIB can abrogate the cytotoxic effects of L-DABA.

Visualizations

L_DABA_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Hepatoma Cell cluster_intracellular Intracellular Space L-DABA L-DABA AAT Amino Acid Transporter A L-DABA->AAT Unlimited Uptake Na_ext Na+ Na_ext->AAT Na+ Gradient L-DABA_int High [L-DABA] AAT->L-DABA_int Transport Hyperosmosis Hyperosmotic Stress L-DABA_int->Hyperosmosis Accumulation Leads to Lysis Cell Lysis Hyperosmosis->Lysis Induces Experimental_Workflow start Start cell_culture Hepatoma Cell Culture (e.g., HepG2) start->cell_culture seeding Cell Seeding in Multi-well Plates cell_culture->seeding treatment Treatment with L-DABA (Dose-Response & Time-Course) seeding->treatment inhibition_study Inhibition Study with MeAIB seeding->inhibition_study viability_assay Cell Viability Assay (e.g., MTT, LDH) treatment->viability_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis end End data_analysis->end inhibition_analysis Analysis of Cytotoxicity Abrogation inhibition_study->inhibition_analysis inhibition_analysis->end

References

Application of L-2,4-Diaminobutyric Acid in Bioconjugation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-2,4-Diaminobutyric acid (DAB) is a non-proteinogenic amino acid that is increasingly utilized as a versatile building block in the field of bioconjugation. Its unique structure, featuring a primary amine on its side chain in addition to the alpha-amino group, provides a site for orthogonal chemical modification. This allows for the site-specific attachment of various moieties, including drugs, imaging agents, and chelators, to peptides and proteins. The ability to introduce a reactive handle at a defined position within a biomolecule is crucial for the development of next-generation therapeutics, diagnostics, and research tools with improved homogeneity, stability, and efficacy.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in bioconjugation.

Key Applications of this compound in Bioconjugation

The primary applications of DAB in bioconjugation stem from the ability to selectively deprotect its side-chain amine while the peptide remains on a solid support, allowing for precise modification.

  • Site-Specific Payload Conjugation: DAB is instrumental in the synthesis of peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs) where a cytotoxic drug is attached to a specific site on the targeting peptide or antibody-mimicking peptide. This ensures a defined drug-to-antibody ratio (DAR) and leads to a more homogeneous product with predictable pharmacokinetic and pharmacodynamic properties.

  • Radiopharmaceutical Development: The diamino nature of DAB can be exploited for the chelation of radiometals for applications in diagnostic imaging (e.g., PET, SPECT) and targeted radionuclide therapy. Peptides containing DAB can be conjugated to a bifunctional chelator, or the DAB residue itself can participate in the coordination of the radiometal.

  • Fluorescent Labeling and Probe Development: Fluorophores can be site-specifically attached to the side chain of DAB to create fluorescently labeled peptides for use in cellular imaging, receptor binding studies, and other biological assays.

  • Peptide Stapling and Cyclization: The side-chain amine of DAB can be used as an anchor point for peptide stapling or cyclization strategies to constrain the peptide's conformation, which can lead to increased stability and bioactivity.

Data Presentation: Properties of Orthogonally Protected DAB

For site-specific modification, this compound is typically incorporated into a peptide sequence using solid-phase peptide synthesis (SPPS) with an orthogonal protecting group on its side-chain amine. The most commonly used derivative is Fmoc-L-Dab(ivDde)-OH.

PropertyDescriptionReference
Protecting Group (α-amine) Fmoc (9-fluorenylmethyloxycarbonyl)[1]
Protecting Group (side-chain) ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)[1]
Deprotection (Fmoc) 20% piperidine (B6355638) in DMF[2]
Deprotection (ivDde) 2-5% hydrazine (B178648) in DMF[1]
Orthogonality The ivDde group is stable to the basic conditions used for Fmoc removal, and the Fmoc group is stable to the mild hydrazinolysis used for ivDde removal.[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a DAB-Containing Peptide

This protocol describes the manual synthesis of a peptide containing an orthogonally protected this compound residue using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-Dab(ivDde)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Kaiser test kit

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 eq.) and HOBt (3 eq.) in DMF.

    • Add HBTU (3 eq.) and DIPEA (6 eq.) to the amino acid solution to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Monitoring Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (negative result: yellow beads). If the test is positive (blue beads), repeat the coupling step.[3][4]

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence, incorporating Fmoc-L-Dab(ivDde)-OH at the desired position.

  • Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

spss_workflow start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 couple Couple Fmoc-Amino Acid (HBTU/HOBt/DIPEA) wash1->couple kaiser Kaiser Test couple->kaiser kaiser->couple Positive (recouple) wash2 Wash with DMF kaiser->wash2 Negative wash2->deprotect More amino acids end Peptide Synthesis Complete wash2->end Final amino acid repeat Repeat for next amino acid

Figure 1. Workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: On-Resin Side-Chain Deprotection and Conjugation

This protocol details the selective deprotection of the DAB side chain and subsequent conjugation to an NHS-ester activated linker.

Materials:

  • DAB(ivDde)-containing peptide on resin (from Protocol 1)

  • 2% (v/v) Hydrazine in DMF

  • NHS-ester activated linker/payload (e.g., NHS-PEG-Maleimide)

  • N,N-Diisopropylethylamine (DIPEA)

  • Kaiser test kit

  • DMF, DCM

Procedure:

  • ivDde Deprotection:

    • Wash the peptide-resin with DMF.

    • Treat the resin with 2% hydrazine in DMF for 3 minutes, and repeat the treatment.

    • Wash the resin thoroughly with DMF.

  • Confirmation of Deprotection: Perform a Kaiser test. A positive result (blue beads) confirms the presence of the free primary amine on the DAB side chain.[3]

  • Conjugation:

    • Dissolve the NHS-ester activated linker/payload (3-5 eq.) in DMF.

    • Add DIPEA (3-5 eq.) to the linker solution.

    • Add the linker solution to the resin and shake at room temperature for 2-4 hours.

  • Monitoring Conjugation: Perform a Kaiser test. A negative result (yellow beads) indicates successful conjugation. If the test is positive, the conjugation reaction can be allowed to proceed for a longer duration or repeated.[3][4]

  • Washing: Wash the resin with DMF and then DCM to remove excess reagents.

  • Capping (Optional): To block any unreacted amines, the resin can be treated with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

conjugation_workflow start Peptide-Resin with Dab(ivDde) deprotect ivDde Deprotection (2% Hydrazine/DMF) start->deprotect wash1 Wash with DMF deprotect->wash1 kaiser1 Kaiser Test wash1->kaiser1 conjugate Conjugate NHS-ester Linker (+ DIPEA in DMF) kaiser1->conjugate Positive wash2 Wash with DMF/DCM conjugate->wash2 kaiser2 Kaiser Test wash2->kaiser2 kaiser2->conjugate Positive (re-conjugate) cleave Cleavage and Purification kaiser2->cleave Negative

Figure 2. On-Resin Conjugation Workflow.

Protocol 3: Cleavage, Purification, and Analysis

Materials:

  • Conjugated peptide on resin (from Protocol 2)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • HPLC system

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Cleavage:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and incubate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation and Washing:

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by reverse-phase HPLC (RP-HPLC).

  • Analysis:

    • Confirm the identity and purity of the final conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Application Example: Peptide-Drug Conjugate for Targeted Cancer Therapy

This compound can be incorporated into a peptide that targets a receptor overexpressed on cancer cells, such as the somatostatin (B550006) receptor. A potent cytotoxic drug can then be conjugated to the DAB side chain.

pdc_pathway cluster_cell Cancer Cell receptor Tumor Receptor (e.g., Somatostatin Receptor) endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome drug_release Drug Release lysosome->drug_release Linker Cleavage dna_damage DNA Damage & Apoptosis drug_release->dna_damage pdc Peptide-Drug Conjugate (with DAB linker) pdc->receptor Binding

Figure 3. Targeted Drug Delivery Pathway.

Quantitative Data Summary

While specific data for DAB-linker conjugation efficiency is not extensively published, the efficiency of NHS-ester reactions with primary amines is generally high under optimized conditions. The stability of the resulting amide bond is also very high under physiological conditions.

ParameterTypical Value/CharacteristicNotes
On-Resin Conjugation Efficiency >95%Monitored by Kaiser test. Dependent on steric hindrance and reagent excess.
Amide Bond Stability (Linker-DAB) HighAmide bonds are generally stable to hydrolysis under physiological pH.[5]
Linker Stability in Circulation VariableDependent on the specific linker chemistry (e.g., cleavable vs. non-cleavable).[2]

This compound is a valuable tool for the site-specific modification of peptides and proteins. The use of orthogonal protecting groups allows for the precise introduction of a reactive handle for the conjugation of a wide range of molecules. The protocols and information provided herein offer a comprehensive guide for researchers to harness the potential of DAB in their bioconjugation strategies, paving the way for the development of novel and improved therapeutics and research tools.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of L-2,4-Diaminobutyric Acid (L-DABA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of L-2,4-diaminobutyric acid (L-DABA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of L-DABA synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: L-DABA can be synthesized through various pathways, commonly starting from readily available chiral precursors. Key routes include:

  • From L-Glutamic Acid: This involves a Schmidt reaction on α-amino-dicarboxylic acids.[1]

  • From L-Homoserine: This method utilizes homoserine as the starting material, protecting the amino and carboxyl groups, followed by the introduction of a second amino group via a Mitsunobu reaction.[2]

  • From γ-Butyrolactone: This route involves the ring-opening of 2-bromo-γ-butyrolactone with potassium phthalimide (B116566), followed by hydrolysis to yield the racemic diaminobutyric acid, which then requires resolution.[3]

  • Enzymatic and Biosynthetic Routes: Methods involving enzymes like L-2,4-diaminobutyrate acetyltransferase or whole-cell biosynthesis are also being explored, offering high stereoselectivity.[4][5]

Q2: What are the most significant challenges encountered during L-DABA synthesis?

A2: The synthesis of L-DABA is often complicated by several factors:

  • Protecting Group Strategy: The presence of two amino groups and one carboxyl group necessitates a robust and orthogonal protecting group strategy to prevent side reactions like polymerization or cyclization.[6][7]

  • Control of Stereochemistry: Preventing racemization at the α-carbon is critical, especially during activation of the carboxyl group or under harsh acidic or basic conditions.[8]

  • Purification: The high polarity of DABA and its intermediates can make purification challenging. Techniques like ion-exchange chromatography are often required to remove salts and byproducts.[1]

  • Low Yields: Some synthetic routes are plagued by low overall yields due to multiple steps or the formation of side products.[1]

Q3: Why is the choice of protecting groups so critical for L-DABA synthesis?

A3: With two amine functional groups (α and γ) of different nucleophilicity and a carboxyl group, selective protection is mandatory. An ideal protecting group strategy should:

  • Be easy to introduce and remove in high yield.[9]

  • Be stable to the reaction conditions used in subsequent steps.[10]

  • Allow for differential protection of the α- and γ-amino groups if selective modification is required.

  • Minimize racemization during activation and coupling steps.[10] Common α-amino protecting groups include Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl), while the γ-amino group is often protected with groups like Cbz (Carbobenzyloxy).[10]

Q4: How can racemization be minimized during the synthesis?

A4: Racemization, the loss of stereochemical integrity at the chiral α-carbon, is a major concern. It often occurs through the formation of an oxazolone (B7731731) intermediate when the carboxyl group of an N-acyl amino acid is activated.[8] To minimize this risk:

  • Use mild reaction conditions (low temperatures, neutral pH where possible).

  • Choose coupling reagents known to suppress racemization, such as carbodiimides used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma).

  • Avoid strong bases and prolonged exposure to acidic or basic conditions during deprotection steps.[11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of L-DABA.

Problem 1: Low or No Yield of the Desired Product

Possible Cause Suggested Solution
Incomplete Reaction Monitor reaction progress using an appropriate technique (TLC, LC-MS). If the reaction has stalled, consider adding more reagent, increasing the temperature (with caution to avoid side reactions), or extending the reaction time. Ensure all starting materials are pure and anhydrous, as moisture can quench many reagents.
Side Reactions The formation of byproducts is a common cause of low yields. One frequent side reaction is the intramolecular cyclization of DABA derivatives to form a lactam.[1] To mitigate this, ensure the γ-amino group is adequately protected throughout the synthesis. Other side reactions can include over-alkylation or undesired reactions with solvents.[12][13]
Product Degradation The product or key intermediates may be unstable under the reaction or workup conditions. This is particularly true during deprotection steps. For example, harsh acidic conditions for Boc removal can sometimes lead to degradation.[10] Use milder deprotection methods or perform the reaction at a lower temperature.
Poor Isolation/Purification The high polarity of DABA can lead to losses during aqueous workups or extractions. Minimize the number of purification steps. Consider using ion-exchange chromatography for final purification, which is often effective for amino acids.[1]

Problem 2: Difficulty with Product Purification

Possible Cause Suggested Solution
Formation of an Oil or Sticky Resin This is often due to residual solvents, salts, or impurities. Attempt to precipitate the product from a different solvent system or triturate the residue with a non-polar solvent to induce crystallization or solidification. If the product is an oil, it may be a salt; consider converting it to its free base or a different salt form which might be crystalline.[1]
Co-elution of Impurities If impurities are co-eluting with the product during column chromatography, modify the chromatographic conditions. Change the solvent system polarity, use a different stationary phase (e.g., reverse-phase instead of normal-phase), or try an alternative purification method like preparative HPLC or ion-exchange chromatography.[2]
Product is Highly Water-Soluble For highly polar products that are difficult to extract from an aqueous phase, use a continuous liquid-liquid extractor or saturate the aqueous phase with salt (salting out) to decrease the product's solubility before extraction. Lyophilization (freeze-drying) can be an effective final step to isolate the product from water without thermal degradation.[14]

Problem 3: Evidence of Racemization (e.g., presence of D-DABA)

Possible Cause Suggested Solution
Harsh Deprotection Conditions Strong acids or bases, especially at elevated temperatures, can cause epimerization at the α-carbon.[8] For Boc deprotection, use milder conditions like 4M HCl in dioxane at 0°C to room temperature. For Fmoc removal, use a standard piperidine (B6355638) solution in DMF and ensure the reaction is not unnecessarily prolonged.[10]
Carboxyl Group Activation Method The activation of the carboxyl group for coupling reactions is a high-risk step for racemization via oxazolone formation.[8] Use racemization-suppressing coupling reagents and additives. Perform the coupling at low temperatures (e.g., 0°C).
Use of a Strong Base Exposure to strong bases can deprotonate the α-carbon, leading to racemization. If a base is required, use a non-nucleophilic, sterically hindered base and add it slowly at a low temperature.

Data Presentation: Comparative Yields of L-DABA Synthesis

The overall yield of L-DABA is highly dependent on the chosen synthetic route and the efficiency of each step. The following table summarizes reported yields for key transformations in different synthetic pathways.

Starting MaterialKey Transformation StepReported YieldReference
L-Glutamic AcidSchmidt Reaction< 20% (overall)[1]
D,this compoundResolution via chloroacetyl derivative & hydrolysis80% (for resolution step)[1]
L-Homoserine DerivativeMitsunobu reaction to introduce phthalimideHigh[2]
γ-ButyrolactoneRing opening and subsequent hydrolysisExcellent (for racemic product)[3]
γ-polydiaminobutyric acidPressurized hydrolysisHigh[14]

Note: Yields can vary significantly based on specific reaction conditions, scale, and purification methods.

Experimental Protocols

Protocol 1: Synthesis of Nα-Boc-L-2,4-diaminobutyric acid derivative from L-Homoserine (Adapted from CN112457218B)[2]

This protocol outlines a key step in a multi-step synthesis starting from L-Homoserine, focusing on the introduction of the γ-amino group.

Step 1: Protection of L-Homoserine

  • Dissolve L-Homoserine in a mixed solvent of ethanol (B145695) and water.

  • Add an aqueous solution of a base (e.g., NaOH, 1-2 equivalents).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1-1.5 equivalents) to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 2-3.

  • Extract the product with an organic solvent like ethyl acetate (B1210297) (3 times).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected homoserine intermediate.

Step 2: Introduction of γ-Phthalimido Group via Mitsunobu Reaction

  • Dissolve the protected homoserine intermediate, phthalimide (1-2 equivalents), and triphenylphosphine (B44618) (PPh₃, 1-2 equivalents) in an anhydrous solvent such as THF or dichloromethane (B109758) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0°C.

  • Add diisopropyl azodicarboxylate (DIAD, 1-2 equivalents) dropwise to the solution. A color change is typically observed.

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography (e.g., silica (B1680970) gel, eluting with a gradient of ethyl acetate in petroleum ether) to yield the Nα-Boc, Nγ-phthalimido-protected DABA derivative.

Step 3: Deprotection of the Phthalimido Group

  • Dissolve the product from Step 2 in a solvent like ethanol or THF.

  • Add hydrazine (B178648) hydrate (B1144303) (2-5 equivalents).

  • Heat the mixture to reflux for 2-4 hours. A precipitate (phthalhydrazide) will form.

  • Cool the mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate and purify the resulting Nα-Boc-L-2,4-diaminobutyric acid derivative, typically via chromatography or crystallization.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting low product yield, a common challenge in L-DABA synthesis.

G start Problem: Low Product Yield check_reaction Monitor Reaction Progress (TLC, LC-MS) start->check_reaction is_complete Is Reaction Complete? check_reaction->is_complete incomplete_branch Incomplete Reaction is_complete->incomplete_branch No complete_branch Reaction is Complete is_complete->complete_branch Yes incomplete_sol Troubleshoot Reaction: - Check reagent purity/stoichiometry - Increase temperature/time - Check for catalyst deactivation incomplete_branch->incomplete_sol end Yield Improved incomplete_sol->end check_byproducts Analyze Byproducts (NMR, MS) complete_branch->check_byproducts is_cyclization Lactam (Cyclization) Product Detected? check_byproducts->is_cyclization cyclization_sol Optimize γ-NH2 Protection: - Use more robust protecting group - Avoid conditions promoting cyclization is_cyclization->cyclization_sol Yes other_byproducts Other Side Products? is_cyclization->other_byproducts No cyclization_sol->end other_sol Modify Conditions: - Lower temperature - Change solvent - Screen alternative reagents other_byproducts->other_sol Yes no_byproducts Minimal Byproducts other_byproducts->no_byproducts No other_sol->end check_workup Review Workup & Purification: - Check for losses during extraction - Assess stability during purification - Optimize chromatography no_byproducts->check_workup check_workup->end

Caption: Troubleshooting workflow for addressing low yield in L-DABA synthesis.

References

Technical Support Center: Synthesis of L-2,4-diaminobutyric Acid (L-DABA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of L-2,4-diaminobutyric acid (L-DABA), a non-proteinogenic amino acid with significant applications in pharmaceuticals and biotechnology.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the chemical and enzymatic synthesis of L-DABA, offering potential causes and solutions to improve reaction yields and product purity.

Chemical Synthesis Troubleshooting

Q1: My overall yield for the chemical synthesis of L-DABA is consistently low. What are the most likely causes?

A1: Low yields in the chemical synthesis of L-DABA can stem from several factors, depending on the chosen synthetic route. Common culprits include:

  • Incomplete Reactions: The reaction may not be proceeding to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product. The nature of these side reactions is specific to the synthetic pathway. For instance, in methods involving the Hofmann rearrangement of glutamine derivatives, over-oxidation can be an issue.[1]

  • Suboptimal Reagents and Solvents: The purity of your starting materials, reagents, and solvents is critical. The presence of impurities can interfere with the reaction and lead to the formation of byproducts.[2] Ensure all chemicals are of high purity and solvents are anhydrous where required.

  • Product Degradation: L-DABA or its intermediates may be unstable under the reaction or workup conditions. Harsh acidic or basic conditions, or prolonged exposure to high temperatures, can lead to degradation.

  • Purification Losses: Significant amounts of product can be lost during purification steps such as crystallization, extraction, or chromatography. Optimize your purification protocol to minimize these losses.

Q2: I am observing the formation of multiple byproducts during the synthesis of L-DABA from a protected amino acid precursor. How can I improve the selectivity of the reaction?

A2: The formation of byproducts is a common challenge when using protecting groups in multi-step synthesis. To enhance selectivity:

  • Choice of Protecting Groups: The selection of appropriate protecting groups for the amino and carboxyl functions is crucial. The protecting groups should be stable under the reaction conditions of subsequent steps and be removable with high yield without affecting the rest of the molecule. For example, the benzyloxycarbonyl (Cbz) group is a common choice for protecting amino groups.

  • Orthogonality of Protecting Groups: Employ an orthogonal protection strategy, where each protecting group can be removed under specific conditions that do not affect the others. This allows for the selective deprotection of a specific functional group without disturbing the rest of the molecule.

  • Reaction Conditions: Fine-tuning the reaction conditions can significantly improve selectivity. This includes optimizing the temperature, reaction time, and the stoichiometry of the reagents. For instance, in the synthesis of N-benzyloxycarbonyl-L-aspartic acid, controlling the temperature and pH is key to achieving high yields and purity.[3]

Q3: My purification of L-DABA by crystallization is resulting in a low recovery. What can I do to improve this?

A3: Low recovery during crystallization can be due to several factors:

  • Solvent System: The choice of solvent is critical for efficient crystallization. The ideal solvent should dissolve the product at high temperatures but not at low temperatures. You may need to experiment with different solvent systems, including mixed solvents, to find the optimal conditions.

  • Supersaturation: The solution may not be sufficiently supersaturated to induce crystallization. Try concentrating the solution further before cooling.

  • Cooling Rate: Rapid cooling can lead to the formation of small crystals or an oil, which can be difficult to handle and may trap impurities. A slow and controlled cooling process is generally preferred.

  • Seeding: Adding a small crystal of the pure product (a seed crystal) to the supersaturated solution can induce crystallization.

Enzymatic Synthesis Troubleshooting

Q1: The conversion rate of my enzymatic synthesis of L-DABA using a transaminase is low. How can I increase the conversion?

A1: Low conversion in enzymatic reactions is a common issue that can be addressed by optimizing several parameters:

  • Enzyme Activity and Stability: The enzyme may have low activity or be unstable under the reaction conditions. Ensure the enzyme is stored correctly and is not expired. The pH and temperature of the reaction should be optimized for the specific enzyme being used. Each enzyme has an optimal pH and temperature range for maximum activity.[4]

  • Substrate and Product Inhibition: High concentrations of the substrate or the accumulation of the product can inhibit the enzyme's activity. To overcome this, you can use a fed-batch approach for the substrate and in-situ product removal techniques.

  • Cofactor Availability: Many transaminases require pyridoxal-5'-phosphate (PLP) as a cofactor. Ensure that a sufficient concentration of PLP is present in the reaction mixture.

  • Reaction Equilibrium: The transamination reaction is often reversible, which can limit the maximum achievable conversion. To shift the equilibrium towards product formation, you can use a large excess of the amino donor or remove one of the products from the reaction mixture.

Q2: I am detecting L-alanine as a significant byproduct in my enzymatic synthesis of L-DABA. How can I minimize its formation?

A2: The formation of L-alanine is a known issue in some enzymatic routes to L-DABA, particularly when pyruvate (B1213749) is present as a substrate or is formed as a byproduct. To address this:

  • Enzyme Specificity: The transaminase used may have some activity towards pyruvate. If possible, select an enzyme with higher specificity for your desired substrate.

  • Removal of Pyruvate: If pyruvate is a necessary component of the reaction system, consider adding another enzyme to the cascade that can convert pyruvate to a different molecule, thus preventing its conversion to alanine.

  • Purification: If the formation of L-alanine cannot be avoided, it can be removed during the purification process. However, due to the similar properties of L-alanine and L-DABA, this can be challenging and may require specialized chromatographic techniques.

Q3: My enzyme appears to be deactivating quickly during the reaction. How can I improve its operational stability?

A3: Improving enzyme stability is key for efficient biocatalysis. Consider the following strategies:

  • Immobilization: Immobilizing the enzyme on a solid support can significantly enhance its stability and allow for easier separation from the reaction mixture and reuse.

  • Additives: The addition of certain stabilizing agents, such as glycerol, sorbitol, or bovine serum albumin (BSA), can help to maintain the enzyme's activity over a longer period.

  • Reaction Conditions: Operating the reaction at a slightly lower temperature than the optimum for activity can sometimes lead to a significant increase in the enzyme's half-life.

Data Presentation: Comparison of L-DABA Synthesis Routes

The following tables summarize quantitative data for different chemical and enzymatic synthesis routes for L-DABA, providing a basis for comparison.

Table 1: Chemical Synthesis Routes for L-DABA

Starting MaterialKey Reagents/ReactionReported YieldReference
L-Glutamic AcidSchmidt reaction with hydrazoic acidLow (<20%)[5]
N-acetyl-glutamineHofmann degradation with bromine and barium hydroxide18% (as oxalate)[5]
γ-ButyrolactoneTreatment with phthalimide (B116566), followed by hydrolysisOver 80%[5]
L-HomoserineMulti-step synthesis involving protecting groups and Mitsunobu reactionHigh reaction yield[6]
L-Aspartic AcidMulti-step synthesis involving anhydride (B1165640) formation85.3% (for N-formyl-L-aspartic anhydride intermediate)[7]

Table 2: Enzymatic Synthesis Parameters for Aminotransferases

Enzyme SourceSubstrate(s)Optimal pHOptimal Temperature (°C)Key FindingsReference
Acinetobacter baumannii (DABA AT)This compound, 2-ketoglutaric acidNot specifiedNot specifiedCatalyzes the reversible transamination between L-DABA and L-glutamic acid.[8]
Various (Transaminases)Prochiral ketones and an amino donorGenerally neutral to slightly alkalineTypically 30-50High stereoselectivity, but equilibrium limitations can be a challenge.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of L-DABA.

Protocol 1: Chemical Synthesis of L-DABA Dihydrochloride (B599025) from γ-Butyrolactone

This protocol is based on a high-yield synthesis method.[5]

Materials:

  • γ-Butyrolactone

  • Phthalimide

  • Dimethylformamide (DMF)

  • Concentrated Hydrochloric Acid (HCl)

  • Glacial Acetic Acid

Procedure:

  • Phthalimidation: In a round-bottom flask, dissolve γ-butyrolactone and an equimolar amount of phthalimide in DMF. Heat the mixture to boiling and reflux for several hours. Monitor the reaction by TLC.

  • Ring Opening: After cooling the reaction mixture, add a second equimolar amount of phthalimide and continue to reflux until the starting material is consumed.

  • Hydrolysis: Cool the reaction mixture and remove the DMF under reduced pressure. Add concentrated HCl to the residue and reflux for several hours to hydrolyze the phthalimide groups.

  • Purification: After hydrolysis, cool the mixture and filter to remove the phthalic acid precipitate. The filtrate contains the L-DABA dihydrochloride.

  • Crystallization: The crude L-DABA dihydrochloride can be recrystallized from a mixture of glacial acetic acid and hydrochloric acid to yield the pure product.

Protocol 2: Enzymatic Synthesis of L-DABA using a Transaminase

This protocol provides a general framework for the asymmetric synthesis of L-DABA from a keto-acid precursor.

Materials:

  • 2-Oxo-4-aminobutyric acid (or a suitable precursor)

  • Amino donor (e.g., L-alanine, L-aspartate)

  • Transaminase enzyme

  • Pyridoxal-5'-phosphate (PLP)

  • Buffer solution (e.g., phosphate (B84403) or Tris-HCl buffer)

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution at the optimal pH for the chosen transaminase.

  • Add Reactants: Dissolve the keto-acid substrate, the amino donor, and PLP in the buffer.

  • Initiate Reaction: Add the transaminase enzyme to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction at the optimal temperature with gentle agitation. Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC or LC-MS.

  • Reaction Termination: Once the reaction has reached completion or the desired conversion, terminate it by denaturing the enzyme (e.g., by adding acid or heating).

  • Purification: Remove the denatured enzyme by centrifugation or filtration. The L-DABA can then be purified from the supernatant using techniques such as ion-exchange chromatography.

Mandatory Visualizations

Diagram 1: General Chemical Synthesis Workflow for L-DABA

start Starting Material (e.g., Glutamic Acid, Homoserine) protect Protection of Functional Groups start->protect reaction Key Reaction Step (e.g., Hofmann, Mitsunobu) protect->reaction deprotect Deprotection reaction->deprotect purify Purification (Crystallization, Chromatography) deprotect->purify product This compound purify->product

Caption: A generalized workflow for the chemical synthesis of L-DABA.

Diagram 2: Enzymatic Synthesis of L-DABA via Transamination

cluster_reactants Reactants cluster_enzyme Biocatalyst cluster_products Products keto_acid Keto-acid Precursor transaminase Transaminase (PLP) keto_acid->transaminase amino_donor Amino Donor amino_donor->transaminase ldaba L-DABA transaminase->ldaba keto_acid_product Keto-acid Byproduct transaminase->keto_acid_product

Caption: Enzymatic synthesis of L-DABA using a transaminase.

Diagram 3: Troubleshooting Logic for Low Yield in L-DABA Synthesis

low_yield Low Yield of L-DABA check_reaction Check Reaction Completion (TLC, LC-MS) low_yield->check_reaction check_side_products Analyze for Side Products check_reaction->check_side_products If incomplete check_reagents Verify Reagent Purity and Stoichiometry check_reaction->check_reagents If incomplete check_conditions Optimize Reaction Conditions (Temp, pH, Time) check_reaction->check_conditions If incomplete check_side_products->check_conditions If present check_reagents->check_conditions check_purification Evaluate Purification Losses check_conditions->check_purification

References

Technical Support Center: L-2,4-Diaminobutyric Acid (DABA) Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of L-2,4-diaminobutyric acid (DABA).

Troubleshooting Guides

Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography is a primary method for the purification of DABA, leveraging its basic properties. Below are common issues encountered during IEX purification of DABA and their potential solutions.

Problem: Low Yield or No Recovery of DABA

Potential Cause Troubleshooting Steps
Incorrect pH of Buffers This compound is a basic amino acid. For cation-exchange chromatography, ensure the pH of the loading buffer is at least 1-2 units below the isoelectric point (pI) of DABA to ensure it carries a net positive charge and binds to the column. For anion-exchange, the pH should be 1-2 units above the pI.
Inappropriate Ionic Strength of Buffers The loading buffer should have a low ionic strength to facilitate DABA binding to the resin. If the ionic strength is too high, it will compete with DABA for binding sites. Conversely, the elution buffer must have a sufficiently high ionic strength to displace DABA from the resin.
Column Overload Exceeding the binding capacity of the ion-exchange resin will result in the loss of DABA in the flow-through. Reduce the amount of crude sample loaded onto the column.
Precipitation of DABA on the Column High concentrations of DABA in the loaded sample can sometimes lead to precipitation on the column, especially if the buffer conditions are not optimal. Dilute the sample or adjust the buffer composition to improve solubility.

Problem: Impure DABA Fractions

Potential Cause Troubleshooting Steps
Inefficient Washing After loading the sample, wash the column thoroughly with the loading buffer to remove unbound impurities before starting the elution gradient.
Poor Resolution Optimize the elution gradient. A shallow gradient of increasing ionic strength will provide better separation of DABA from impurities with similar charge properties.
Presence of Similar Amino Acids If the crude sample contains other basic amino acids, separation can be challenging. Consider using a different type of ion-exchange resin or an alternative purification method like reversed-phase chromatography for further polishing.
Contamination from Previous Runs Ensure the column is properly cleaned and regenerated between runs to avoid cross-contamination.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for purifying this compound from a crude synthesis mixture?

A1: The recommended first step is typically cation-exchange chromatography. DABA is a basic amino acid and will carry a net positive charge at a pH below its isoelectric point, allowing it to bind to a negatively charged cation-exchange resin while many acidic and neutral impurities are washed away.

Q2: How can I remove unreacted starting materials and byproducts from my DABA synthesis?

A2: Ion-exchange chromatography is effective for this purpose. For instance, a Dowex-3 ion-exchange column can be used to remove impurities like sulfuric acid and unreacted glutamic acid. The selection of the appropriate ion-exchange resin and buffer conditions will depend on the specific impurities present in your mixture.

Q3: What are the critical parameters to control during the ion-exchange purification of DABA?

A3: The most critical parameters are the pH and ionic strength of the buffers. The pH determines the charge of DABA and its ability to bind to the ion-exchange resin, while the ionic strength of the elution buffer controls its release from the column. Flow rate can also impact resolution.

Q4: Can I use reversed-phase chromatography (RPC) to purify DABA?

A4: Yes, reversed-phase chromatography can be used, particularly as a polishing step after ion-exchange chromatography. However, due to the polar nature of DABA, it may have weak retention on standard C18 columns. The use of ion-pairing agents in the mobile phase can improve retention and separation.

Q5: My DABA is in the dihydrochloride (B599025) salt form. How does this affect purification?

A5: The dihydrochloride salt of DABA is highly soluble in aqueous solutions. When preparing your sample for ion-exchange chromatography, ensure that the buffer has sufficient buffering capacity to maintain the desired pH, as the acidic nature of the salt can lower the pH of the sample solution.

Experimental Protocols

General Protocol for Cation-Exchange Purification of this compound

This protocol provides a general framework for the purification of DABA using a strong cation-exchange resin. Optimization will be required based on the specific crude mixture and the scale of the purification.

1. Materials:

  • Strong cation-exchange resin (e.g., Dowex 50W series)
  • Chromatography column
  • Crude DABA sample
  • Loading Buffer (e.g., 0.1 M Sodium Citrate, pH 3.0)
  • Elution Buffer (e.g., 0.5 M Sodium Hydroxide or a gradient of NaCl in the loading buffer)
  • Wash Buffer (same as Loading Buffer)
  • Regeneration Solution (e.g., 1 M HCl followed by 1 M NaOH)
  • pH meter
  • Fraction collector
  • Analytical method for DABA detection (e.g., HPLC with pre-column derivatization)

2. Column Packing and Equilibration: a. Prepare a slurry of the cation-exchange resin in the Loading Buffer. b. Pour the slurry into the chromatography column and allow it to settle, ensuring a uniform and bubble-free bed. c. Equilibrate the column by washing with 5-10 column volumes of Loading Buffer until the pH and conductivity of the eluate match that of the buffer.

3. Sample Loading: a. Dissolve the crude DABA sample in the Loading Buffer. Adjust the pH if necessary. b. Apply the sample to the top of the equilibrated column at a low flow rate to ensure efficient binding.

4. Washing: a. Wash the column with 3-5 column volumes of Loading Buffer to remove any unbound impurities. Monitor the column eluate using a UV detector or by collecting fractions and analyzing them.

5. Elution: a. Elute the bound DABA from the column using the Elution Buffer. This can be done in a stepwise manner or with a linear gradient of increasing ionic strength. b. Collect fractions throughout the elution process.

6. Analysis of Fractions: a. Analyze the collected fractions for the presence of DABA using a suitable analytical technique. b. Pool the fractions containing pure DABA.

7. Column Regeneration: a. Regenerate the column by washing with the Regeneration Solution according to the manufacturer's instructions to remove any strongly bound impurities. b. Store the column in an appropriate solution (e.g., 20% ethanol) to prevent microbial growth.

Visualizations

DABA_Purification_Workflow cluster_prep Sample Preparation cluster_iex Ion-Exchange Chromatography cluster_analysis Analysis & Collection crude_sample Crude DABA Sample dissolve Dissolve in Loading Buffer crude_sample->dissolve load Load Sample onto Column dissolve->load wash Wash Unbound Impurities load->wash elute Elute DABA with High Ionic Strength Buffer wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., HPLC) collect->analyze pool Pool Pure DABA Fractions analyze->pool final_product final_product pool->final_product Final Product: Pure L-2,4-DABA

Caption: Workflow for the purification of this compound using ion-exchange chromatography.

Troubleshooting_Low_Yield start Low DABA Yield check_binding Did DABA bind to the column? start->check_binding no_binding Potential Causes: - Incorrect buffer pH - High ionic strength in sample - Column overload check_binding->no_binding No yes_binding yes_binding check_binding->yes_binding Yes check_elution Did DABA elute from the column? no_elution Potential Causes: - Elution buffer ionic strength too low - Strong non-specific interactions check_elution->no_elution No yes_elution Potential Causes: - DABA degradation - Inaccurate fraction analysis check_elution->yes_elution Yes, but low yield solution1 Adjust buffer pH & ionic strength Reduce sample load no_binding->solution1 Solutions yes_binding->check_elution solution2 Increase elution buffer ionic strength Add organic modifier to buffer no_elution->solution2 Solutions solution3 Check DABA stability at elution pH Validate analytical method yes_elution->solution3 Solutions

Caption: Troubleshooting decision tree for low yield in DABA purification by ion-exchange chromatography.

Technical Support Center: L-2,4-Diaminobutyric Acid (DAB) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of L-2,4-diaminobutyric acid (DAB) in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation, storage, and use of this compound solutions.

Issue Possible Cause Recommended Solution
Inconsistent experimental results over time with the same stock solution. Degradation of DAB in solution. The primary degradation pathway is likely intramolecular cyclization to form a lactam. This can be influenced by pH, temperature, and storage duration.Prepare fresh solutions of DAB before each experiment, especially for sensitive applications. If a stock solution must be stored, aliquot and freeze at -20°C or -80°C immediately after preparation. Avoid repeated freeze-thaw cycles.
Precipitate forms in the DAB solution upon storage. Poor solubility of the free base form of DAB, or changes in pH of an unbuffered solution.Use the dihydrochloride (B599025) salt of this compound, which has higher water solubility. Ensure the solution is adequately buffered, particularly if it will be stored for an extended period.
Loss of biological activity of a DAB-containing compound. Instability of the DAB moiety leading to degradation.Perform a stability-indicating analysis (e.g., HPLC) on the compound to assess its integrity over time. Consider if the experimental conditions (e.g., high pH, elevated temperature) could be promoting degradation.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products, such as the lactam of DAB.Conduct a forced degradation study to intentionally generate degradation products and identify their corresponding peaks in the chromatogram. This will help in developing a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Solution Preparation and Storage

  • Q1: What is the best way to prepare a stock solution of this compound?

    • A1: It is recommended to use the this compound dihydrochloride salt for aqueous solutions due to its higher solubility. Dissolve the salt in a high-purity solvent, such as sterile, deionized water or a suitable buffer. For cell culture experiments, use a sterile physiological buffer.

  • Q2: What are the recommended storage conditions for DAB solutions?

    • A2: For short-term storage (hours to a few days), refrigeration at 2-8°C is advisable. For long-term storage, it is crucial to aliquot the solution into single-use volumes and store them frozen at -20°C or -80°C. This minimizes the impact of repeated freeze-thaw cycles which can affect solution stability.[1][2] Protect solutions from light.

  • Q3: How long can I store a DAB solution?

    • A3: There is no definitive study on the long-term stability of DAB in various solutions. However, as a best practice for amino acid solutions, it is recommended to use freshly prepared solutions whenever possible. For frozen aliquots, it is advisable to use them within a few weeks to a month and to qualify their stability for longer periods if required for a specific study.

Stability and Degradation

  • Q4: What factors can affect the stability of this compound in solution?

    • A4: The stability of DAB in solution is primarily influenced by pH, temperature, and storage duration. Elevated temperatures and alkaline pH may accelerate degradation.

  • Q5: What is the main degradation pathway for DAB in solution?

    • A5: The most probable degradation pathway for this compound in solution is intramolecular cyclization. The primary amine at the 4-position can attack the carboxylic acid group, forming a five-membered ring lactam (a pyrrolidone derivative). This is a common reaction for gamma-amino acids.

  • Q6: Is DAB stable across a wide pH range?

    • A6: While there are no comprehensive studies on the pH stability of DAB, it has been used in enzymatic assays in buffers with pH values ranging from 7.0 to 9.5, suggesting it is sufficiently stable for the duration of these experiments under these conditions.[3][4] Its stability in acidic conditions or for prolonged periods at alkaline pH has not been well-documented.

  • Q7: How do freeze-thaw cycles affect the stability of DAB solutions?

    • A7: Repeated freeze-thaw cycles are generally detrimental to the stability of solutions containing biological molecules. This is due to localized changes in concentration and pH as ice crystals form.[1][2] To mitigate this, it is highly recommended to store DAB solutions in single-use aliquots. When thawing, it is best to do so quickly to minimize the time the solution spends in a partially frozen state.[1]

Analytical Considerations

  • Q8: How can I monitor the stability of my DAB solution?

    • A8: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is the best way to monitor the stability of a DAB solution.[5] These methods can separate the intact DAB from its potential degradation products, allowing for quantification of the remaining active compound.

  • Q9: Do I need to derivatize DAB for HPLC analysis?

    • A9: this compound lacks a strong chromophore, making its detection by UV-Vis difficult at low concentrations. Therefore, pre-column derivatization with reagents like Marfey's reagent (FDAA) or o-phthalaldehyde (B127526) (OPA) is common to improve its detection and quantification by HPLC with UV or fluorescence detectors.[5]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Buffered Stock Solution of this compound Dihydrochloride
  • Materials:

    • This compound dihydrochloride

    • High-purity water (e.g., Milli-Q or equivalent)

    • Sterile buffer of choice (e.g., phosphate-buffered saline (PBS) for cell culture, or a specific buffer for enzymatic assays)

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance and pH meter

  • Procedure:

    • Calculate the required mass of this compound dihydrochloride to achieve the desired final concentration.

    • In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of the compound.

    • Dissolve the powder in the desired volume of sterile buffer.

    • Gently vortex or mix until the solid is completely dissolved.

    • Verify the pH of the final solution and adjust if necessary, keeping in mind that the dihydrochloride salt will result in an acidic solution.

    • Sterile-filter the solution through a 0.22 µm filter if intended for cell culture applications.

    • Aliquot the solution into sterile, single-use tubes.

    • Label the tubes with the compound name, concentration, date of preparation, and storage conditions.

    • For immediate use, store at 2-8°C. For long-term storage, freeze at -20°C or -80°C.

Protocol 2: Framework for a Forced Degradation Study of this compound

This protocol outlines the steps to assess the stability of DAB under various stress conditions, which is crucial for developing a stability-indicating analytical method.[6][7][8][9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a weak buffer) at a known concentration.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a defined period, protected from light.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

    • Photostability: Expose the stock solution to a light source as per ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including an unstressed control, using a suitable analytical method (e.g., HPLC with derivatization).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Determine the percentage of DAB degradation under each condition.

    • This information will help to understand the degradation profile of DAB and to validate the analytical method's ability to separate DAB from its degradation products.

Visualizations

degradation_pathway DAB This compound (in solution) Lactam 3-Amino-2-pyrrolidone (Lactam) DAB->Lactam Intramolecular Cyclization (spontaneous, promoted by alkaline pH/heat)

Caption: Probable degradation pathway of this compound in solution.

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare DAB Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation heat Thermal Stress prep->heat light Photostability prep->light analysis HPLC / LC-MS Analysis acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis evaluation Identify Degradation Products Quantify Stability analysis->evaluation

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Optimizing L-2,4-Diaminobutyric Acid (L-DABA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of L-2,4-diaminobutyric acid (L-DABA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the chemical and enzymatic synthesis of L-DABA.

Chemical Synthesis Troubleshooting

Question 1: I am getting a very low yield in my chemical synthesis of L-DABA from L-homoserine. What are the potential causes and solutions?

Answer:

Low yields in the chemical synthesis of L-DABA, particularly from L-homoserine, can stem from several factors throughout the multi-step process. Here are some common causes and troubleshooting strategies:

  • Incomplete Protection/Deprotection of Functional Groups: The synthesis of L-DABA from L-homoserine often involves the protection of amino and carboxyl groups.[1] Incomplete reactions during these steps can significantly reduce the yield of the desired intermediate.

    • Solution: Ensure you are using the appropriate molar ratios of protecting group reagents. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete conversion of the starting material. Adjust reaction times and temperatures as needed. For example, in a Boc-protection step, ensure the pH is appropriately controlled as Boc groups are acid-labile.

  • Side Reactions: The formation of unwanted byproducts can compete with the main reaction pathway, leading to a lower yield of L-DABA. For instance, cyclization of intermediates can be a competing reaction.

    • Solution: Optimize reaction conditions such as temperature and solvent to minimize side reactions. A lower temperature may favor the desired reaction pathway. The choice of solvent can also influence reaction selectivity.

  • Purification Losses: L-DABA and its intermediates can be highly polar, leading to losses during extraction and column chromatography.

    • Solution: Utilize appropriate purification techniques. Ion-exchange chromatography can be an effective method for purifying highly polar compounds like amino acids.[2] For column chromatography, carefully select the stationary and mobile phases to achieve good separation while minimizing product loss.

  • Formation of Resinous Materials: Some synthesis routes can lead to the formation of dark and sticky resins, which complicates purification and reduces the isolated yield.[2]

    • Solution: This may indicate polymerization or degradation of starting materials or intermediates. Re-evaluate the reaction conditions, particularly temperature and reagent stoichiometry. Ensure the quality of your starting materials and solvents.

Question 2: I am having difficulty purifying the final L-DABA product. What are the recommended purification methods?

Answer:

Purification of L-DABA can be challenging due to its high polarity and the presence of structurally similar impurities. Here are some recommended methods:

  • Ion-Exchange Chromatography: This is a highly effective method for separating amino acids. Using a cation-exchange resin, such as Dowex-3, can effectively remove unreacted starting materials and other impurities.[2] The product can be eluted by changing the pH or ionic strength of the buffer.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be used to improve purity. The choice of solvent is critical and may require some experimentation.

  • Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC with a suitable column (e.g., C18 for reverse-phase or a chiral column for enantiomeric purity) can be employed.

Question 3: My final product is a racemic mixture, but I need the pure L-enantiomer. How can I ensure stereoselectivity?

Answer:

Achieving high enantiomeric purity is crucial. Here are key considerations:

  • Chiral Starting Material: Begin your synthesis with a high-purity L-enantiomer of the starting material (e.g., L-homoserine). Ensure the stereocenter is not compromised during the reaction sequence.

  • Reaction Conditions: Avoid harsh reaction conditions (e.g., high temperatures, strong acids, or bases) that could lead to racemization at the chiral center.

  • Chiral Resolution: If a racemic or partially racemic mixture is obtained, chiral resolution techniques can be employed. This can involve forming diastereomeric salts with a chiral resolving agent, followed by separation and then removal of the resolving agent.

Enzymatic Synthesis Troubleshooting

Question 1: The yield of L-DABA from the enzymatic hydrolysis of γ-poly-L-diaminobutyric acid is low. How can I optimize this reaction?

Answer:

Low yields in enzymatic hydrolysis can be attributed to several factors related to the enzyme and reaction conditions.

  • Sub-optimal Enzyme Activity: The efficiency of the hydrolysis is highly dependent on the activity of the protease used.

    • Solution:

      • pH and Temperature: Ensure the reaction is carried out at the optimal pH and temperature for the specific enzyme you are using. These parameters can be found in the enzyme's technical datasheet or determined experimentally.

      • Enzyme Concentration: The concentration of the enzyme can be a limiting factor. Try increasing the enzyme-to-substrate ratio. However, be mindful of the cost implications.

      • Cofactors: Some enzymes require specific cofactors for optimal activity. Check if your enzyme has any such requirements.

  • Incomplete Hydrolysis: The hydrolysis may not be proceeding to completion.

    • Solution:

      • Reaction Time: Increase the incubation time to allow for complete hydrolysis. Monitor the reaction progress over time by measuring the concentration of the product.

      • Substrate Accessibility: The enzyme may have difficulty accessing the cleavage sites within the polymer. Pre-treatment of the substrate (e.g., by altering the pH or temperature) might improve accessibility.

  • Enzyme Inhibition: The product (L-DABA) or other components in the reaction mixture might be inhibiting the enzyme.

    • Solution: Consider methods for in-situ product removal to drive the reaction forward.

Data Presentation: Comparison of L-DABA Synthesis Methods

Synthesis MethodStarting MaterialKey Reagents/EnzymesTypical YieldPurityKey AdvantagesKey Disadvantages
Chemical Synthesis L-HomoserineProtecting group reagents (e.g., Boc-anhydride), Mitsunobu reagents, deprotection agents (e.g., TFA)Variable, can be low to moderateRequires extensive purificationWell-established route, allows for derivative synthesisMulti-step, requires use of protecting groups, potential for side reactions and racemization
Chemical Synthesis γ-ButyrolactonePotassium phthalimide (B116566), hydrolysis reagentsGoodRequires purificationReadily available starting materialMulti-step process
Enzymatic Hydrolysis γ-poly-L-diaminobutyric acidProteaseCan be highGenerally highMild reaction conditions, high stereospecificity, environmentally friendlySubstrate may not be readily available, enzyme cost and stability can be a concern

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound from L-Homoserine (Illustrative)

This is a generalized protocol based on multi-step chemical synthesis principles. Specific reagents and conditions may vary.

  • Protection of L-Homoserine:

    • Dissolve L-homoserine in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add a base (e.g., sodium hydroxide) to adjust the pH.

    • Add di-tert-butyl dicarbonate (B1257347) (Boc)₂O and stir at room temperature to protect the α-amino group.

    • Protect the carboxylic acid group, for example, by converting it to a benzyl (B1604629) ester.

  • Introduction of the second amino group:

    • Activate the hydroxyl group of the protected homoserine (e.g., via a Mitsunobu reaction with phthalimide).

    • This step introduces a protected amino group at the 4-position.

  • Deprotection:

    • Remove the protecting groups in a stepwise manner. For example, the phthalimide group can be removed using hydrazine.

    • The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid - TFA).

    • The benzyl ester can be removed by hydrogenolysis.

  • Purification:

    • Purify the final product using ion-exchange chromatography.

    • Characterize the product using NMR, Mass Spectrometry, and determine the enantiomeric purity using chiral HPLC.

Protocol 2: Enzymatic Synthesis of this compound by Hydrolysis

  • Substrate Preparation:

    • Prepare a solution of γ-poly-L-diaminobutyric acid in a suitable buffer at the desired concentration.

  • Enzymatic Reaction:

    • Adjust the pH of the substrate solution to the optimal pH for the chosen protease.

    • Bring the solution to the optimal reaction temperature.

    • Add the protease to the reaction mixture.

    • Incubate the reaction for a predetermined time, with gentle agitation.

  • Reaction Termination and Product Isolation:

    • Terminate the reaction by heat inactivation of the enzyme or by adding a denaturing agent.

    • Remove the denatured enzyme by centrifugation or filtration.

    • Isolate the L-DABA from the supernatant using techniques like ion-exchange chromatography or precipitation.

  • Analysis:

    • Quantify the yield of L-DABA using HPLC or an amino acid analyzer.

Visualizations

Chemical_Synthesis_Workflow cluster_protection Protection Steps cluster_functionalization Functional Group Interconversion cluster_deprotection Deprotection Steps cluster_purification Purification start L-Homoserine step1 α-Amino Group Protection (e.g., Boc) start->step1 step2 Carboxyl Group Protection (e.g., Benzyl ester) step1->step2 step3 Hydroxyl Group Activation & Azide Introduction step2->step3 step4 Azide Reduction to Amino Group step3->step4 step5 Removal of Protecting Groups step4->step5 purification Ion-Exchange Chromatography step5->purification product L-2,4-Diaminobutyric Acid purification->product

Caption: Workflow for the chemical synthesis of L-DABA from L-homoserine.

Enzymatic_Synthesis_Workflow start γ-poly-L-diaminobutyric acid Solution step1 pH and Temperature Optimization start->step1 step2 Addition of Protease step1->step2 step3 Incubation step2->step3 step4 Reaction Termination (e.g., Heat Inactivation) step3->step4 step5 Enzyme Removal (Centrifugation/Filtration) step4->step5 step6 Purification of L-DABA (e.g., Ion-Exchange) step5->step6 product This compound step6->product

Caption: Workflow for the enzymatic synthesis of L-DABA.

Troubleshooting_Logic cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis issue Low Yield of L-DABA cause1 Incomplete Protection/ Deprotection issue->cause1 cause2 Side Reactions issue->cause2 cause3 Purification Loss issue->cause3 cause4 Sub-optimal Enzyme Activity issue->cause4 cause5 Incomplete Hydrolysis issue->cause5 cause6 Enzyme Inhibition issue->cause6 solution1 Optimize Reagent Stoichiometry & Monitor Reaction cause1->solution1 solution2 Optimize Temperature & Solvent cause2->solution2 solution3 Use Ion-Exchange Chromatography cause3->solution3 solution4 Optimize pH, Temp, & Enzyme Conc. cause4->solution4 solution5 Increase Reaction Time cause5->solution5 solution6 In-situ Product Removal cause6->solution6

Caption: Troubleshooting logic for low yield in L-DABA synthesis.

References

Technical Support Center: L-2,4-Diaminobutyric Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-2,4-diaminobutyric acid (DABA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for cell culture experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (DABA)?

A1: this compound primarily acts as an inhibitor of GABA transaminase (GABA-T) and a GABA reuptake inhibitor.[1][2] This dual action leads to an elevation of GABA levels in the experimental system.[1][2] In some cancer cell lines, DABA is taken up in an unregulated manner, leading to intracellular accumulation, hyperosmosis, and subsequent cell lysis.[3][4]

Q2: How should I prepare and store this compound for cell culture experiments?

A2: this compound dihydrochloride (B599025) is soluble in water.[4] For cell culture experiments, it is recommended to prepare a sterile stock solution in a buffered solution (e.g., PBS) or directly in cell culture medium. It is best practice to prepare solutions fresh for each experiment. If a stock solution needs to be stored, it should be kept at -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can contribute to degradation.[5]

Q3: What are the known off-target effects or toxicities of this compound?

A3: Besides its effects on the GABAergic system, DABA has been reported to have potential neurotoxic and hepatotoxic effects.[1][2] Some studies suggest that its toxicity in the liver may be due to the inhibition of ornithine carbamoyltransferase, leading to an increase in ammonia (B1221849) levels.

Q4: Which stereoisomer of diaminobutyric acid should I use?

A4: The L-isomer (this compound) is generally the more biologically active form, particularly as an inhibitor of GABA uptake.[6] The D-isomer has been shown to be less active in this regard.[6]

Troubleshooting Guide

Issue 1: Unexpectedly High Cytotoxicity

Question: I am observing a much higher level of cell death than anticipated in my experiments with this compound. What could be the cause?

Answer: Unexpectedly high cytotoxicity can stem from several factors:

  • High Compound Concentration: The cytotoxic effects of DABA are highly dose-dependent. Ensure that the concentration you are using is appropriate for your cell line. It's recommended to perform a dose-response curve to determine the optimal concentration range.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to DABA. For example, some cancer cell lines are particularly susceptible due to high rates of amino acid transport, leading to osmotic stress and cell lysis.[3][4]

  • Osmotic Stress: In some cancer cells, DABA's cytotoxicity is mediated by its massive and unregulated intracellular accumulation, causing osmotic imbalance and cell death.[3]

  • Off-Target Effects: As mentioned in the FAQs, DABA can have other cellular effects that contribute to toxicity.

Issue 2: Lack of Expected Biological Effect

Question: I am not observing the expected biological effect of this compound in my cell culture experiments. What should I troubleshoot?

Answer: If you are not seeing the expected outcome, consider the following:

  • Compound Stability: While the solid form is stable, amino acid analogues in solution can be susceptible to degradation, especially over long incubation periods at 37°C. It is highly recommended to prepare fresh solutions for each experiment.[5] If you suspect degradation, you can assess the stability of your DABA solution using methods like HPLC.[5]

  • Incorrect Concentration: The effective concentration of DABA can vary significantly between cell lines. You may need to test a broader range of concentrations.

  • Cell Line Resistance: Some cell lines may have lower expression of the amino acid transporters that facilitate DABA uptake, making them less sensitive to its effects.

  • Experimental System: The presence of high concentrations of other amino acids in the cell culture medium may compete with DABA for cellular uptake, potentially reducing its efficacy.[3]

Issue 3: Inconsistent Results Between Experiments

Question: My results with this compound are not consistent from one experiment to the next. What could be causing this variability?

Answer: Inconsistent results are a common challenge in cell culture. Here are some potential sources of variability when working with DABA:

  • Cell Culture Conditions: Ensure that cell passage number, confluency, and overall health are consistent across experiments.

  • Compound Preparation: As mentioned, always prepare fresh solutions of DABA to avoid issues with degradation. Inconsistent storage or handling of stock solutions can lead to variability.

  • Incubation Time: The effects of DABA are time-dependent. Use a consistent incubation time for all experiments.

  • Assay Performance: Ensure that all steps of your experimental assays are performed consistently. For example, in a cytotoxicity assay, ensure consistent cell seeding density and incubation times with the detection reagent.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound on various cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound in Different Cell Lines

Cell LineCell TypeIncubation Time (hours)LD50 / IC50 (mM)Reference
SKMG-1Human Glioma2420[7]
SKMG-1Human Glioma4814[7]
Normal Human FibroblastsNormal Fibroblast2412.5[7]
Normal Human FibroblastsNormal Fibroblast4810[7]
Hepatoma Cell LineRat Hepatoma88[4]
Mouse FibrosarcomaMouse Fibrosarcoma2410[3]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol provides a detailed methodology for assessing the cytotoxic effects of DABA on an adherent cancer cell line.

Materials:

  • This compound dihydrochloride

  • Sterile PBS

  • Complete cell culture medium appropriate for your cell line

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound dihydrochloride in sterile PBS or serum-free medium.

    • Perform serial dilutions of the DABA stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of DABA.

    • Include the following controls:

      • Negative Control (Untreated): Cells treated with complete medium only.

      • Vehicle Control: Cells treated with medium containing the same concentration of the solvent used for the DABA stock solution (if applicable).

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine) to ensure the assay is working correctly.

  • Incubation:

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the DABA concentration to determine the IC50 value.

Signaling Pathways and Visualizations

GABAergic Signaling Pathway

This compound's primary mechanism of action involves the modulation of the GABAergic system. It inhibits the enzyme GABA transaminase (GABA-T), which is responsible for the degradation of GABA, and also inhibits the reuptake of GABA from the synaptic cleft by blocking GABA transporters (GATs). Both actions lead to an increased concentration of GABA, enhancing inhibitory neurotransmission.

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre vGAT vGAT GABA_pre->vGAT Vesicle Synaptic Vesicle GABA_synapse GABA Vesicle->GABA_synapse Release vGAT->Vesicle GAT1 GAT1 GABA_T GABA Transaminase GAT1->GABA_T DABA L-2,4-Diaminobutyric Acid (DABA) DABA->GAT1 Inhibits DABA->GABA_T Inhibits GABA_synapse->GAT1 Reuptake GABA_A_R GABAA Receptor GABA_synapse->GABA_A_R Binds GABA_B_R GABAB Receptor GABA_synapse->GABA_B_R Binds Cl_ion Cl- Influx GABA_A_R->Cl_ion Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to GABA_T->Glutamate Degrades to

GABAergic signaling pathway and points of inhibition by DABA.
DABA-Induced Osmotic Stress and Cell Lysis in Cancer Cells

In certain cancer cells, DABA is transported into the cell via amino acid transporters. Its accumulation, without being incorporated into proteins or efficiently metabolized, leads to a hyperosmotic intracellular environment. This triggers an influx of water, causing the cell to swell and ultimately undergo lysis.

Osmotic_Lysis cluster_cell Cancer Cell DABA_ext Extracellular This compound AAT Amino Acid Transporter DABA_ext->AAT Transport DABA_int Intracellular DABA Accumulation AAT->DABA_int Hyperosmosis Hyperosmotic Environment DABA_int->Hyperosmosis Leads to Water_influx Water Influx Hyperosmosis->Water_influx Induces Swelling Cell Swelling Water_influx->Swelling Causes Lysis Cell Lysis Swelling->Lysis Results in

References

Technical Support Center: L-2,4-Diaminobutyric Acid (DAB) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with L-2,4-diaminobutyric acid (DAB).

Frequently Asked Questions (FAQs)

Q1: What is the recommended form of this compound for achieving better solubility?

A1: For enhanced aqueous solubility, it is highly recommended to use the this compound dihydrochloride (B599025) salt (CAS 1883-09-6).[1] The hydrochloride salt significantly improves its solubility in water compared to the freebase form.

Q2: What is the maximum solubility of this compound dihydrochloride in water?

A2: The solubility of this compound dihydrochloride in water is approximately 0.5 g/10 mL, which is equivalent to 50 mg/mL.[1]

Q3: Can I dissolve this compound in buffers like PBS?

A3: Yes, this compound dihydrochloride can be dissolved in common biological buffers such as Phosphate-Buffered Saline (PBS). However, the final pH of the solution should be considered, as it can influence the solubility. It is advisable to start with a small amount and ensure complete dissolution before adding more. For in vivo studies, dissolving in 0.9% saline has been reported.[2]

Q4: How does pH affect the solubility of this compound?

A4: As an amino acid, the solubility of this compound is pH-dependent. The dihydrochloride salt will form a slightly acidic solution when dissolved in water. Adjusting the pH towards neutral or alkaline conditions may decrease its solubility and could lead to precipitation. It is crucial to monitor the pH and visual clarity of the solution upon adjustment.

Q5: Are there any recommended co-solvents to enhance the solubility of this compound?

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitate forms when dissolving this compound dihydrochloride in water. The concentration exceeds the solubility limit.Do not exceed the recommended solubility of 50 mg/mL. Prepare a stock solution at this concentration and dilute it to your desired experimental concentration.
The temperature of the solvent is too low.Gently warm the solution to aid dissolution. Sonication can also be applied.[2] Ensure the final solution is at the desired experimental temperature before use.
The compound does not fully dissolve in a buffer (e.g., PBS). The pH of the buffer is not optimal for solubility.Check the pH of the final solution. The dihydrochloride salt will lower the pH. If you need to adjust the pH, do so cautiously with dropwise addition of a suitable base (e.g., NaOH) while continuously stirring and monitoring for any signs of precipitation.
Buffer components are interacting with the compound.Try dissolving the compound in sterile water first to create a concentrated stock solution, and then dilute it into the buffer.
Cloudiness or precipitation observed after adding the DAB solution to cell culture media. The final concentration of DAB is too high for the media composition.Lower the final concentration of DAB in the media.
The pH of the media is shifted significantly by the addition of the acidic DAB solution.Prepare the DAB stock solution in a buffer compatible with your cell culture system to minimize pH changes. Consider using a lower concentration of the stock solution.
Interaction with media components.Perform a compatibility test by adding the DAB solution to a small volume of media and observing for any precipitation before adding it to your main experiment.

Quantitative Solubility Data

The following table summarizes the known solubility data for this compound and its dihydrochloride salt.

Compound Form Solvent Solubility Molar Concentration (approx.)
This compound DihydrochlorideWater0.5 g/10 mL (50 mg/mL)[1]~262 mM
This compound DihydrochlorideEthanolSlightly soluble[3]Data not available
Dthis compound DihydrochlorideWater50 mg/mL[3]~262 mM

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL (approx. 262 mM) Stock Solution of this compound Dihydrochloride in Water

Materials:

  • This compound dihydrochloride (MW: 191.06 g/mol )

  • Sterile, deionized water

  • Sterile conical tube or vial

  • Vortex mixer

  • (Optional) Sonicator

  • (Optional) 0.22 µm sterile filter

Procedure:

  • Weigh out the desired amount of this compound dihydrochloride. For example, for 1 mL of a 50 mg/mL stock solution, weigh 50 mg.

  • Add the appropriate volume of sterile, deionized water. For a 50 mg/mL solution, add 1 mL of water for every 50 mg of the compound.

  • Vortex the solution vigorously until the compound is completely dissolved.

  • If dissolution is slow, gently warm the solution or place it in a sonicator bath for short intervals.[2]

  • Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear.

  • (Optional, for sterile applications) Sterilize the solution by passing it through a 0.22 µm sterile filter.[2]

  • Store the stock solution at the recommended temperature (typically 4°C for short-term and -20°C for long-term storage, but always consult the manufacturer's instructions).

Protocol 2: Preparation of a Working Solution for a GABA Transaminase (GABA-T) Inhibition Assay

This protocol provides a general guideline. Specific concentrations and buffer conditions may need to be optimized for your particular assay.

Materials:

  • This compound dihydrochloride stock solution (from Protocol 1)

  • Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6)

  • Other assay components (GABA-T enzyme, substrates, etc.)

Procedure:

  • Determine the desired final concentration of this compound for your inhibition assay. IC50 values for L-DABA as a GABA transaminase inhibitor have been reported to be greater than 500 µM.[2]

  • Calculate the volume of the stock solution needed to achieve the final concentration in your total assay volume.

  • On the day of the experiment, thaw the stock solution (if frozen) and bring it to room temperature.

  • In a microcentrifuge tube, add the required volume of assay buffer.

  • Add the calculated volume of the this compound dihydrochloride stock solution to the assay buffer.

  • Mix thoroughly by gentle pipetting or brief vortexing.

  • This working solution is now ready to be used in your GABA transaminase assay according to your specific experimental protocol.

Visualizations

experimental_workflow Experimental Workflow for Assessing L-DABA on GABA-T Activity cluster_prep Solution Preparation cluster_assay Enzyme Assay cluster_detection Detection & Analysis prep_daba Prepare L-DABA Stock (e.g., 50 mg/mL in H2O) mix Combine Assay Components: - Buffer - L-DABA (Inhibitor) - GABA-T Enzyme prep_daba->mix prep_enzyme Prepare GABA-T Enzyme Solution prep_enzyme->mix prep_substrate Prepare Substrate Solution (GABA, α-ketoglutarate) add_substrate Initiate Reaction: Add Substrates prep_substrate->add_substrate preincubate Pre-incubate mix->preincubate preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure Product Formation (e.g., Glutamate) incubate->measure calculate Calculate GABA-T Activity measure->calculate compare Compare Activity with Control (No L-DABA) calculate->compare

Caption: Workflow for evaluating the inhibitory effect of L-DABA on GABA transaminase activity.

gaba_pathway GABAergic Synapse and L-DABA Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_glia Glial Cell / Presynaptic Terminal glutamate Glutamate gad GAD (Glutamate Decarboxylase) glutamate->gad converts gaba_synthesis GABA gad->gaba_synthesis vesicle Synaptic Vesicle gaba_synthesis->vesicle packaged into gaba_cleft GABA vesicle->gaba_cleft release gaba_receptor GABA Receptor gaba_cleft->gaba_receptor binds to gaba_uptake GABA Transporter gaba_cleft->gaba_uptake reuptake inhibition Postsynaptic Inhibition gaba_receptor->inhibition gaba_t GABA Transaminase (GABA-T) gaba_uptake->gaba_t transported to ssa Succinic Semialdehyde gaba_t->ssa degrades GABA to ldaba L-DABA ldaba->gaba_t Inhibits

Caption: Inhibition of GABA transaminase by L-DABA in the GABAergic synapse.

References

Technical Support Center: Synthesis of L-2,4-Diaminobutyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of L-2,4-diaminobutyric acid (DAB) derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound derivatives, providing potential causes and solutions in a question-and-answer format.

Side Reaction: Lactam Formation

Q1: I am observing a significant amount of a byproduct with a mass corresponding to the lactam of my DAB derivative. What causes this and how can I prevent it?

A1: Intramolecular cyclization to form a six-membered δ-lactam is a common side reaction in the synthesis of this compound derivatives, particularly when the γ-amino group is unprotected or becomes deprotected during the reaction.

Potential Causes:

  • Inadequate Protection of the γ-Amino Group: The γ-amino group is nucleophilic and can attack the activated carboxyl group, leading to cyclization.

  • Harsh Deprotection Conditions: Strong acidic or basic conditions used to remove other protecting groups can inadvertently lead to the deprotection of the γ-amino group, facilitating lactam formation.[1]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the intramolecular cyclization to occur.

Troubleshooting & Solutions:

  • Orthogonal Protecting Group Strategy: Employ an orthogonal protecting group strategy where the α-amino, γ-amino, and carboxyl groups can be deprotected under different conditions. For instance, use an acid-labile group for the γ-amino group (e.g., Boc) and a base-labile group for the α-amino group (e.g., Fmoc), or vice versa.[1] This allows for selective deprotection and subsequent reactions without exposing the free γ-amino group to an activated carboxyl group.

  • Mild Reaction Conditions: Utilize mild coupling reagents and reaction conditions to avoid premature deprotection of the γ-amino group.

  • Careful pH Control: Maintain a neutral or slightly acidic pH during workup and purification to minimize base-catalyzed cyclization.

Side Reaction: Racemization

Q2: My final product shows a loss of enantiomeric purity. What are the primary causes of racemization and how can I minimize it?

A2: Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a significant concern in peptide synthesis and the preparation of chiral amino acid derivatives. For this compound, racemization at the α-carbon can occur during activation of the carboxyl group.

Potential Causes:

  • Over-activation of the Carboxyl Group: The use of highly reactive coupling reagents can lead to the formation of symmetric anhydrides or other activated species that are prone to racemization.

  • Prolonged Reaction Times: Extended exposure to activating agents or basic conditions can increase the likelihood of racemization.

  • Base-catalyzed Enolization: The presence of a strong base can facilitate the deprotonation of the α-carbon, leading to a planar enolate intermediate that can be protonated from either face, resulting in racemization.[1]

Troubleshooting & Solutions:

  • Choice of Coupling Reagent: Use coupling reagents known to suppress racemization, such as those based on phosphonium (B103445) or uronium salts (e.g., HBTU, HATU) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

  • Control of Stoichiometry and Reaction Time: Use the minimum necessary amount of coupling reagent and monitor the reaction closely to avoid unnecessarily long reaction times.

  • Base Selection: Employ a sterically hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to minimize racemization.

  • Low Temperatures: Perform the coupling reaction at reduced temperatures (e.g., 0 °C) to decrease the rate of racemization.

Protecting Group Issues: Boc and Fmoc

Q3: I am having trouble with the Boc protection/deprotection of the amino groups of DAB. What are the common pitfalls?

A3: The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines. Issues can arise during both its introduction and removal.

Troubleshooting Boc Protection:

  • Incomplete Protection:

    • Cause: Insufficient reagent (Boc)₂O, inadequate base, or poor solubility of the DAB derivative.

    • Solution: Use a slight excess of (Boc)₂O (1.1-1.5 equivalents). Ensure the use of a suitable base like triethylamine (B128534) (TEA) or sodium hydroxide (B78521) to neutralize the acid byproduct. For solubility issues, consider using a co-solvent system like dioxane/water or THF/water.[2]

  • Di-Boc Formation:

    • Cause: Over-reaction with excess (Boc)₂O, especially with the primary γ-amino group.

    • Solution: Use a stoichiometric amount of (Boc)₂O and monitor the reaction progress carefully by TLC or LC-MS.

Troubleshooting Boc Deprotection:

  • Incomplete Deprotection:

    • Cause: Insufficient acid strength or concentration (e.g., TFA in DCM), or steric hindrance around the Boc-protected amine.

    • Solution: Increase the concentration of TFA or the reaction time. For sterically hindered substrates, gentle heating may be required. Ensure the TFA is fresh and anhydrous.[3]

  • t-Butylation of Side Chains:

    • Cause: The liberated tert-butyl cation can alkylate nucleophilic side chains (e.g., in tryptophan or methionine residues if present in a peptide).

    • Solution: Use scavengers such as triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) in the deprotection cocktail to trap the tert-butyl cation.[3]

Q4: I am encountering problems with the Fmoc protection/deprotection of the amino groups of DAB. What should I look out for?

A4: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group commonly used in solid-phase peptide synthesis.

Troubleshooting Fmoc Protection:

  • Incomplete Protection:

    • Cause: Poor quality of Fmoc-Cl or Fmoc-OSu, or inappropriate reaction conditions.

    • Solution: Use fresh, high-quality Fmoc reagent. Schotten-Baumann conditions (e.g., NaHCO₃ in dioxane/water) are commonly effective.[4]

Troubleshooting Fmoc Deprotection:

  • Incomplete Deprotection:

    • Cause: Insufficient deprotection time, degraded piperidine (B6355638) solution, or peptide aggregation on solid support.

    • Solution: Use a fresh solution of 20% piperidine in DMF. For difficult sequences, a "double deprotection" (two sequential treatments with the piperidine solution) may be necessary. To disrupt aggregation, consider using a solvent mixture that disrupts secondary structures.

  • Formation of Piperidine Adducts:

    • Cause: The dibenzofulvene byproduct of Fmoc deprotection can react with the newly deprotected amine.

    • Solution: Ensure thorough washing of the resin after deprotection to remove all byproducts.

Quantitative Data Summary

While specific quantitative data directly comparing yields in the presence and absence of side reactions for this compound derivative synthesis is not extensively available in a consolidated format, the following table summarizes the potential impact of these side reactions on yield and purity based on general observations in peptide synthesis.[5][6]

Side ReactionTypical Impact on YieldTypical Impact on PurityMitigation StrategyExpected Improvement
Lactam Formation Can significantly reduce the yield of the desired linear product.Introduces a major byproduct that may be difficult to separate.Orthogonal protecting group strategy.Yield of linear product can be substantially increased.
Racemization May not significantly impact the overall isolated yield.Drastically reduces the enantiomeric purity of the final product.Use of racemization-suppressing coupling reagents (e.g., HATU/HOAt).Enantiomeric excess can be maintained above 99%.
Incomplete Protection Leads to a mixture of unprotected, partially protected, and fully protected products, lowering the yield of the desired product.Results in a complex mixture that is challenging to purify.Optimization of reaction conditions (reagent stoichiometry, solvent, base).Can lead to a single major product, improving both yield and purity.
Incomplete Deprotection The desired product is not fully obtained, leading to lower yields.The final product is contaminated with the protected starting material.Use of fresh reagents and appropriate reaction times/temperatures.Can drive the reaction to completion, maximizing yield and purity.

Experimental Protocols

Protocol 1: Selective Nα-Fmoc, Nγ-Boc Protection of this compound

This protocol describes a method for the selective protection of the α- and γ-amino groups of this compound, which is a key step in preventing side reactions like lactam formation.

Materials:

Procedure:

  • Copper Complex Formation: Dissolve this compound dihydrochloride in water and add a solution of CuSO₄·5H₂O. Adjust the pH to ~9 with NaHCO₃ to form the copper complex, which selectively blocks the α-amino and carboxyl groups.

  • Nγ-Boc Protection: To the aqueous solution of the copper complex, add a solution of (Boc)₂O in dioxane. Stir the mixture at room temperature overnight.

  • Copper Removal: Add a solution of EDTA disodium salt to the reaction mixture and stir to break the copper complex. Acidify the solution to pH ~3 with HCl.

  • Nα-Fmoc Protection: To the resulting solution, add NaHCO₃ to adjust the pH to ~8-9. Then, add a solution of Fmoc-OSu in dioxane and stir at room temperature for several hours.

  • Workup and Isolation: Acidify the reaction mixture to pH ~2-3 with HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Nα-Fmoc, Nγ-Boc-L-2,4-diaminobutyric acid.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Peptide Coupling with Nα-Fmoc, Nγ-Boc-L-DAB-OH to Minimize Racemization

This protocol outlines a general procedure for coupling the protected DAB derivative to a resin-bound amino acid or peptide, with measures to minimize racemization.

Materials:

  • Nα-Fmoc, Nγ-Boc-L-2,4-diaminobutyric acid

  • Resin-bound peptide with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Activation: In a separate vessel, dissolve Nα-Fmoc, Nγ-Boc-L-2,4-diaminobutyric acid (3 eq.), HOBt or OxymaPure (3 eq.), and DIC (3 eq.) in DMF. Allow the activation to proceed for 10-15 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the swollen resin. Add DIPEA (6 eq.) and agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure completion.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF, DCM, and then DMF to remove any unreacted reagents and byproducts.

Visualizations

experimental_workflow cluster_protection Selective Protection of DAB cluster_coupling Peptide Coupling Start Start DAB_dihydrochloride This compound Dihydrochloride Start->DAB_dihydrochloride Copper_complex Form Copper Complex DAB_dihydrochloride->Copper_complex Ngamma_Boc Nγ-Boc Protection Copper_complex->Ngamma_Boc Remove_copper Decomplexation (EDTA) Ngamma_Boc->Remove_copper Nalpha_Fmoc Nα-Fmoc Protection Remove_copper->Nalpha_Fmoc Protected_DAB Nα-Fmoc, Nγ-Boc-DAB Nalpha_Fmoc->Protected_DAB Activation Activate Protected DAB Protected_DAB->Activation Peptide_resin Peptide-Resin Coupling Couple to Resin Peptide_resin->Coupling Activation->Coupling Washing Wash Resin Coupling->Washing Final_Product Elongated Peptide Washing->Final_Product

Caption: Experimental workflow for the selective protection and peptide coupling of this compound.

troubleshooting_logic cluster_lactam Troubleshooting Lactam Formation cluster_racemization Troubleshooting Racemization cluster_incomplete Troubleshooting Incomplete Reactions Problem Side Reaction Observed Lactam Lactam Formation Problem->Lactam Racemization Racemization Problem->Racemization Incomplete_Reaction Incomplete Protection/ Deprotection Problem->Incomplete_Reaction Check_gamma_protection Verify γ-Amino Protection Lactam->Check_gamma_protection Review_coupling_reagent Assess Coupling Reagent Racemization->Review_coupling_reagent Check_reagents Verify Reagent Quality & Stoichiometry Incomplete_Reaction->Check_reagents Optimize_solubility Improve Substrate Solubility Incomplete_Reaction->Optimize_solubility Adjust_conditions Modify Reaction Time/Temperature Incomplete_Reaction->Adjust_conditions Use_orthogonal_PG Employ Orthogonal Protecting Groups Check_gamma_protection->Use_orthogonal_PG Mild_conditions Use Milder Deprotection/Coupling Conditions Check_gamma_protection->Mild_conditions Use_suppressing_agent Add Racemization Suppressor (HOBt/Oxyma) Review_coupling_reagent->Use_suppressing_agent Optimize_conditions Lower Temperature, Shorter Time Review_coupling_reagent->Optimize_conditions

Caption: Logical troubleshooting workflow for common side reactions in DAB derivative synthesis.

References

Technical Support Center: Addressing Neurotoxicity of L-2,4-diaminobutyric Acid (L-DABA) in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the neurotoxicity of L-2,4-diaminobutyric acid (L-DABA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (L-DABA) and why is its neurotoxicity a concern?

This compound (L-DABA) is a non-proteinogenic amino acid that acts as a neurotoxin.[1][2] Its neurotoxicity is a significant concern as it has been identified as a cyanotoxin and is structurally similar to other neurotoxic compounds like β-methylamino-L-alanine (BMAA), which has been linked to neurodegenerative diseases.[1][3]

Q2: What are the known mechanisms of L-DABA neurotoxicity?

The primary mechanisms of L-DABA neurotoxicity involve:

  • NMDA Receptor Activation: L-DABA is known to activate N-methyl-D-aspartate (NMDA) receptors, which can lead to excitotoxicity.[3]

  • GABA System Modulation: L-DABA can inhibit GABA transaminase and GABA reuptake, leading to elevated GABA levels.[2] While GABA is the primary inhibitory neurotransmitter, excessive levels can paradoxically lead to convulsions over the long term.[2]

Q3: What are common in vitro models to study L-DABA neurotoxicity?

Commonly used in vitro models include:

  • Human Neuroblastoma Cell Lines (e.g., SH-SY5Y): These cells are a well-established model for neurotoxicity studies.[1]

  • Primary Neuronal Cultures: These provide a more physiologically relevant model for studying neuronal responses.

  • Co-cultures of Neurons and Glia: These models allow for the investigation of the role of glial cells in neurotoxicity.[4]

Q4: What are suitable in vivo models for investigating L-DABA's effects?

  • Zebrafish Larvae: This model is increasingly used for in vivo neurotoxicity screening due to its rapid development and genetic tractability. L-DABA has been shown to be a potent toxin in zebrafish larvae.[3]

  • Rodent Models (Mice, Rats): These are traditional models for neurotoxicity studies, allowing for behavioral and neuropathological assessments.[5]

Troubleshooting Guides

In Vitro Experiments

Problem 1: High variability in cell viability assay results.

Possible Cause Troubleshooting Step
Inconsistent cell seeding densityEnsure a homogenous cell suspension and accurate cell counting before seeding.
Edge effects on multi-well platesAvoid using the outer wells of the plate, or fill them with sterile medium/PBS.
Contamination (e.g., mycoplasma)Regularly test cell cultures for mycoplasma contamination.
L-DABA solution instabilityPrepare fresh L-DABA solutions for each experiment and avoid repeated freeze-thaw cycles.

Problem 2: No significant neurotoxicity observed at expected concentrations.

Possible Cause Troubleshooting Step
Insufficient L-DABA concentrationPerform a dose-response study to determine the optimal concentration range for your specific cell line. Refer to published data for starting concentrations.
Short exposure timeIncrease the incubation time of the cells with L-DABA.
Cell line resistanceConsider using a different, more sensitive cell line.
Inappropriate assayEnsure the chosen viability assay is suitable for detecting the expected mode of cell death (e.g., apoptosis vs. necrosis).
In Vivo Experiments

Problem 3: High mortality in the control group of zebrafish larvae.

Possible Cause Troubleshooting Step
Poor water qualityUse high-quality, sterile embryo medium and perform regular water changes.
Fungal or bacterial infectionAdd a fungicide/antibiotic to the embryo medium.
Handling stressMinimize handling of the larvae and use appropriate tools.

Problem 4: Inconsistent behavioral phenotypes in rodent models.

Possible Cause Troubleshooting Step
Variability in L-DABA administrationEnsure consistent and accurate dosing for all animals.
Stress from handling and testing proceduresAcclimate animals to the testing environment and handling procedures before the experiment.
Subjective scoring of behavioral testsUse automated tracking software or have multiple blinded observers score the behavior.

Quantitative Data Summary

The following tables summarize quantitative data from experimental studies on L-DABA neurotoxicity.

Table 1: In Vitro Neurotoxicity of L-DABA

Cell LineAssayConcentrationEffectReference
Human Neuroblastoma (SH-SY5Y)Cell Viability500 µM (48h)Decreased cell viability[1]
Human Glioma (SKMG-1)Cell Viability (LD50)20 mM (24h), 14 mM (48h)50% reduction in cell count[6]
Normal Human FibroblastsCell Viability (LD50)12.5 mM (24h), 10 mM (48h)50% reduction in cell count[6]
Mouse FibrosarcomaCell Viability10 mM (24h)Irreversible cell damage[7]

Table 2: In Vivo Neurotoxicity of L-DABA

Model OrganismEndpointConcentration/DoseEffectReference
Zebrafish LarvaeViability (EC50)500 µM (6 days post-fertilization)50% mortality[3]
MiceAnticonvulsant Activity2 µmoles (i.c.v.)Doubled the CD50 of picrotoxin (B1677862) and 3-mercaptopropionate[5]
MiceAnticonvulsant Activity5 mmoles/kg (i.p.)Anticonvulsant against 3-mercaptopropionate[5]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay using SH-SY5Y Cells

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

  • Treatment: Prepare serial dilutions of L-DABA in the culture medium. Replace the medium in the wells with the L-DABA-containing medium. Include a vehicle control (medium without L-DABA).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).

  • Viability Assessment: Assess cell viability using a standard method such as the MTT or LDH assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: In Vivo Neurotoxicity Assessment in Zebrafish Larvae

  • Embryo Collection and Maintenance: Collect zebrafish embryos and maintain them in embryo medium at 28.5°C.

  • Exposure: At 6 hours post-fertilization (hpf), place embryos in a 24-well plate (1 embryo/well) containing embryo medium with different concentrations of L-DABA. Include a control group with embryo medium only.

  • Observation: Observe the larvae daily for developmental abnormalities and mortality under a stereomicroscope.

  • Viability Assessment: At 6 days post-fertilization (dpf), count the number of surviving larvae in each group.

  • Behavioral Analysis: Assess locomotor activity by tracking the movement of individual larvae in response to a light-dark stimulus.

  • Data Analysis: Calculate the survival rate and analyze the behavioral data using appropriate statistical methods.

Signaling Pathways and Workflows

L_DABA_NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-DABA L-DABA NMDA_Receptor NMDA Receptor L-DABA->NMDA_Receptor Binds and Activates Glutamate Glutamate Glutamate->NMDA_Receptor Co-agonist Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Opens Ca_Influx ↑ [Ca²⁺]i Ca_Channel->Ca_Influx Ca²⁺ Influx Downstream_Signaling Activation of Downstream Signaling Cascades Ca_Influx->Downstream_Signaling Excitotoxicity Excitotoxicity (Neuronal Damage) Downstream_Signaling->Excitotoxicity

Caption: L-DABA-induced NMDA receptor-mediated excitotoxicity pathway.

Caption: L-DABA's inhibitory effect on the GABAergic system.

Neurotoxicity_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation Select_Model Select Experimental Model (In Vitro / In Vivo) Determine_Endpoints Determine Endpoints (Viability, Behavior, etc.) Select_Model->Determine_Endpoints Dose_Selection Select L-DABA Concentration/Dose Range Determine_Endpoints->Dose_Selection Prepare_Cultures Prepare Cell Cultures or Animal Models Dose_Selection->Prepare_Cultures Expose_L-DABA Expose to L-DABA Prepare_Cultures->Expose_L-DABA Collect_Data Collect Data (Assays, Observations) Expose_L-DABA->Collect_Data Statistical_Analysis Statistical Analysis Collect_Data->Statistical_Analysis Interpret_Results Interpret Results Statistical_Analysis->Interpret_Results Conclusion Draw Conclusions Interpret_Results->Conclusion

References

Validation & Comparative

A Comparative Analysis of L-2,4-Diaminobutyric Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of L-2,4-diaminobutyric acid (DABA) and its analogs, focusing on their performance in antimicrobial, anticancer, and neurological applications. The information presented is supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows to facilitate objective comparison and inform future research and development.

Overview of this compound (DABA)

This compound (DABA) is a non-proteinogenic amino acid that has garnered significant interest in the scientific community due to its diverse biological activities. It serves as a versatile scaffold for the development of novel therapeutic agents. Its analogs, particularly lipopeptide derivatives, have shown promise as potent antimicrobial and anticancer agents. Furthermore, DABA's structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) has led to investigations into its role in the central nervous system.

Comparative Performance Data

The following tables summarize the quantitative data on the antimicrobial, cytotoxic, and neurotoxic activities of DABA and its selected analogs.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The following table presents a comparison of MIC values for various DABA-containing lipopeptide analogs against a panel of pathogenic bacteria.

Compound/AnalogOrganismMIC (µg/mL)Reference
C16-Dab-Dab-NH2Escherichia coli12.5[1]
Staphylococcus aureus6.25[1]
Candida albicans25[1]
C18-Dab-Dab-NH2Escherichia coli25[1]
Staphylococcus aureus12.5[1]
Candida albicans12.5[1]
Polymyxin B (Dab-containing)Acinetobacter baumannii0.25–1[2]
Colistin (Dab-containing)Acinetobacter baumannii0.25–1[2]
F301 (Dap substitution in Polymyxin)Acinetobacter baumannii4–8[2]
Ornithine substituted PolymyxinAcinetobacter baumannii>32[2]

Note: Dap (L-2,3-diaminopropionic acid) and Orn (L-ornithine) are analogs of DABA with shorter and longer side chains, respectively.

Cytotoxicity

The half-maximal inhibitory concentration (IC50) and lethal dose 50 (LD50) are used to assess the cytotoxic effects of compounds on cancer and normal cells.

Compound/AnalogCell LineIC50/LD50 (µM)Exposure Time (h)Reference
This compound (DABA)Human Glioma (SKMG-1)20,000 (LD50)24
Human Fibroblasts12,500 (LD50)24
Human Glioma (SKMG-1)14,000 (LD50)48
Human Fibroblasts10,000 (LD50)48
This compound (DABA)Mouse Fibrosarcoma10,00024[3]
C14-Dab-Dab-NH2Colon Cancer Cell Line~25Not Specified[1]
Breast Cancer Cell Line~25Not Specified[1]
Lung Cancer Cell Line~25Not Specified[1]
BMAA (DABA isomer)Human Neuroblastoma (SH-SY5Y)50048[4]
2,4-DABHuman Neuroblastoma (SH-SY5Y)50048[4]
Neurotoxicity

The neurotoxic potential of DABA and its analogs is a critical consideration for their therapeutic development.

Compound/AnalogModel SystemObserved EffectConcentrationReference
This compound (DABA)Rat Brain SlicesInhibition of GABA uptake-[5]
Zebrafish EmbryosDevelopmental abnormalities, cardiotoxicity400-700 µM
D-2,4-diaminobutyric acidRat Brain SlicesWeaker inhibition of GABA uptake than L-DABA-[5]
BMAA (DABA isomer)Zebrafish LarvaeDecreased viability by 16%Not Specified
2,4-DABZebrafish LarvaeDecreased viability by 50%Not Specified

Mechanisms of Action

The diverse biological activities of DABA and its analogs stem from their distinct mechanisms of action.

GABAergic Signaling Pathway

DABA's structural similarity to GABA allows it to interact with the GABAergic system. It acts as an inhibitor of GABA transaminase, the enzyme responsible for GABA degradation, and also as a GABA reuptake inhibitor.[6] Both actions lead to an increase in synaptic GABA levels, potentiating inhibitory neurotransmission.

GABAergic_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA vGAT vGAT GABA->vGAT Vesicle Synaptic Vesicle vGAT->Vesicle Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft GAT1 GAT1 DABA_pre DABA DABA_pre->GAT1 Inhibits Synaptic Cleft->GAT1 Reuptake GABA_R GABA Receptor Synaptic Cleft->GABA_R GABA_T GABA-T Synaptic Cleft->GABA_T Uptake Ion_Channel Ion Channel GABA_R->Ion_Channel Opens Effect Inhibitory Postsynaptic Potential Ion_Channel->Effect DABA_glia DABA DABA_glia->GABA_T Inhibits

Caption: DABA modulates GABAergic signaling by inhibiting GABA reuptake and degradation.

Osmotic Lysis in Cancer Cells

The anticancer activity of DABA is attributed to its ability to induce oncosis, a form of cell death characterized by cell swelling and membrane rupture.[7] This is thought to occur due to the high and unregulated uptake of DABA by cancer cells, which often overexpress specific amino acid transporters. The resulting intracellular accumulation of DABA leads to an osmotic imbalance, causing water to rush into the cell and ultimately leading to lysis.

Osmotic_Lysis DABA_ext Extracellular DABA AAT Overexpressed Amino Acid Transporters (e.g., ASCT2, LAT1) DABA_ext->AAT DABA_int High Intracellular DABA Concentration AAT->DABA_int Unregulated Uptake Cancer_Cell Cancer Cell Osmotic_Imbalance Osmotic Imbalance DABA_int->Osmotic_Imbalance Water_Influx Water Influx Osmotic_Imbalance->Water_Influx Cell_Swelling Cell Swelling (Oncosis) Water_Influx->Cell_Swelling Membrane_Rupture Membrane Rupture & Cell Lysis Cell_Swelling->Membrane_Rupture

Caption: DABA induces osmotic lysis in cancer cells via unregulated transporter-mediated uptake.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

  • Test compounds (DABA analogs)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare bacterial inoculum: Culture bacteria overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Prepare compound dilutions: Perform serial two-fold dilutions of the test compounds in CAMHB in the 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of DABA Analogs in 96-well plate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results Visually or with a Plate Reader incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (DABA and its analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with DABA Analogs seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

GABA Transaminase (GABA-T) Inhibition Assay

This is a spectrophotometric assay to measure the inhibition of GABA-T activity.

Materials:

  • Purified GABA-T enzyme

  • GABA solution

  • α-ketoglutarate

  • NADP+

  • Succinic semialdehyde dehydrogenase (SSADH)

  • Test compounds (DABA and its analogs)

  • Reaction buffer (e.g., potassium pyrophosphate buffer, pH 8.6)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, α-ketoglutarate, NADP+, and SSADH.

  • Pre-incubation with Inhibitor: Add the test compound at various concentrations to the reaction mixture and pre-incubate with the GABA-T enzyme for a defined period.

  • Initiate Reaction: Start the reaction by adding GABA.

  • Monitor Absorbance: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound. Calculate the IC50 value.

GABAT_Inhibition_Workflow start Start prepare_mix Prepare Reaction Mix (Buffer, α-KG, NADP+, SSADH) start->prepare_mix preincubate Pre-incubate GABA-T with DABA Analog prepare_mix->preincubate initiate_reaction Initiate Reaction with GABA preincubate->initiate_reaction monitor_absorbance Monitor NADPH Production (Absorbance at 340 nm) initiate_reaction->monitor_absorbance calculate_inhibition Calculate % Inhibition and IC50 monitor_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the GABA Transaminase inhibition assay.

Conclusion

This compound and its analogs represent a promising class of molecules with diverse therapeutic potential. Lipopeptide derivatives of DABA have demonstrated significant antimicrobial activity against a range of pathogens, including drug-resistant strains. The unique mechanism of inducing osmotic lysis in cancer cells makes DABA an attractive candidate for the development of novel anticancer therapies. However, the neurotoxic potential of DABA warrants careful consideration and further investigation, particularly for analogs intended for systemic administration. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in the field, facilitating the objective evaluation of DABA analogs and guiding the design of future studies. Further research focusing on structure-activity relationships will be crucial for optimizing the therapeutic index of these compounds, enhancing their efficacy while minimizing off-target effects.

References

Navigating the Evidence: A Critical Comparison of L-2,4-diaminobutyric Acid in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant lack of direct evidence to support the neuroprotective effects of L-2,4-diaminobutyric acid (L-DABA). In contrast, a notable body of research points towards the neurotoxic potential of its isomer, 2,4-diaminobutyric acid (2,4-DAB). This guide provides a critical comparison based on the available data, highlighting the established role of L-DABA as a GABA uptake inhibitor and exploring the theoretical neuroprotective mechanisms of enhancing GABAergic neurotransmission. However, it is crucial to underscore that these mechanisms have not been experimentally validated for L-DABA itself.

L-DABA: An Anticonvulsant with Unproven Neuroprotective Claims

This compound is primarily recognized for its role as an inhibitor of GABA uptake, which leads to increased concentrations of the inhibitory neurotransmitter GABA in the synaptic cleft. This mechanism underlies its established anticonvulsant properties.[1] Despite this defined pharmacological action, its application in neuroprotection remains largely unexplored and unsubstantiated in the scientific literature.

The Isomer 2,4-DAB: A Case of Neurotoxicity

In stark contrast to the lack of neuroprotective evidence for L-DABA, its isomer, 2,4-diaminobutyric acid (2,4-DAB), has been shown to exert neurotoxic effects. Studies have demonstrated that 2,4-DAB can reduce cell viability and induce apoptosis in neuronal cell lines. This toxicity is a critical consideration and raises concerns about the potential safety of L-DABA, warranting further investigation.

The Theoretical Neuroprotective Potential of Enhanced GABAergic Transmission

While direct evidence for L-DABA's neuroprotective effects is absent, the broader strategy of enhancing GABAergic transmission is a recognized avenue for neuroprotection, particularly against excitotoxicity.[2][3] Excitotoxicity, a pathological process in which excessive stimulation by excitatory neurotransmitters like glutamate (B1630785) leads to neuronal damage and death, is a key factor in various neurological disorders.[4][5][6][7][8][9][10]

By increasing the availability of GABA, GABA uptake inhibitors can theoretically counteract the overstimulation of neurons, thereby preventing the downstream cascade of events that lead to cell death.[11] This includes mitigating the influx of calcium ions, reducing oxidative stress, and inhibiting apoptotic pathways.

Potential Signaling Pathways Involved in GABAergic Neuroprotection

The neuroprotective effects of enhanced GABAergic signaling are thought to be mediated through several key pathways. Activation of GABA-A and GABA-B receptors can trigger downstream signaling cascades that promote neuronal survival.

GABAergic_Neuroprotection_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates GABA GABA GABA_Transporter GABA Transporter GABA->GABA_Transporter Uptake GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Activates GABA_B_Receptor GABA-B Receptor GABA->GABA_B_Receptor Activates L-DABA L-DABA L-DABA->GABA_Transporter Inhibits Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Promotes Hyperpolarization Hyperpolarization GABA_A_Receptor->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability GABA_B_Receptor->Reduced_Excitability Leads to Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Hyperpolarization->Reduced_Excitability Reduced_Excitability->Excitotoxicity Inhibits Neuroprotection Neuroprotection Reduced_Excitability->Neuroprotection

Caption: Theoretical pathway of neuroprotection via GABA uptake inhibition.

Experimental Protocols for Assessing Neuroprotection

Validating the neuroprotective effects of any compound requires a rigorous set of experiments. The following are standard in vitro and in vivo protocols used in the field of neuroprotection research.

In Vitro Assays
  • Neuronal Cell Viability Assays: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) are exposed to a neurotoxic insult (e.g., glutamate, hydrogen peroxide) with and without the test compound. Cell viability is then assessed using assays such as MTT, LDH, or Calcein-AM/Ethidium Homodimer-1 staining.

  • Apoptosis Assays: To determine if the compound prevents programmed cell death, assays such as TUNEL staining, caspase activity assays (e.g., caspase-3), and flow cytometry for Annexin V/Propidium Iodide are employed.

  • Oxidative Stress Measurement: The ability of the compound to mitigate oxidative stress can be measured by quantifying reactive oxygen species (ROS) levels using fluorescent probes like DCFDA.

  • Calcium Imaging: Intracellular calcium levels are monitored using fluorescent calcium indicators (e.g., Fura-2) to assess if the compound can prevent excitotoxicity-induced calcium overload.

Experimental_Workflow_In_Vitro cluster_assays Assays Neuronal_Culture Neuronal Cell Culture (Primary or Cell Line) Induce_Toxicity Induce Neurotoxicity (e.g., Glutamate, H2O2) Neuronal_Culture->Induce_Toxicity Treatment Treatment with L-DABA / Control Induce_Toxicity->Treatment Incubation Incubation Treatment->Incubation Assessment Assessment of Neuroprotection Incubation->Assessment Viability Cell Viability (MTT, LDH) Assessment->Viability Apoptosis Apoptosis (TUNEL, Caspase) Assessment->Apoptosis Oxidative_Stress Oxidative Stress (ROS) Assessment->Oxidative_Stress Calcium Calcium Imaging Assessment->Calcium

Caption: General workflow for in vitro neuroprotection assays.

In Vivo Models
  • Stroke Models: Animal models of ischemic stroke, such as middle cerebral artery occlusion (MCAO), are used to evaluate the compound's ability to reduce infarct volume and improve neurological outcomes.

  • Neurodegenerative Disease Models: Transgenic or toxin-induced animal models of diseases like Parkinson's or Alzheimer's are utilized to assess if the compound can prevent neuronal loss and alleviate behavioral deficits.

  • Traumatic Brain Injury (TBI) Models: Models such as controlled cortical impact are employed to determine if the compound can reduce lesion size and improve functional recovery after TBI.

Comparison with Other Neuroprotective Strategies

The field of neuroprotection is vast, with numerous compounds and strategies under investigation. These can be broadly categorized by their mechanisms of action.

Therapeutic StrategyExample CompoundsMechanism of Action
Anti-excitotoxicity Memantine, RiluzoleNMDA receptor antagonists, glutamate release inhibitors
Anti-oxidative Stress N-acetylcysteine (NAC), EdaravoneROS scavengers, glutathione (B108866) precursors
Anti-inflammatory Minocycline, IbuprofenInhibition of microglial activation and pro-inflammatory cytokine production
Anti-apoptotic Caspase inhibitorsBlocking the execution of programmed cell death
Neurotrophic Factor Support Brain-derived neurotrophic factor (BDNF)Promoting neuronal survival, growth, and differentiation
GABAergic Modulation Benzodiazepines, TiagabineEnhancing GABAergic inhibition

Conclusion: A Call for Further Research

References

L-2,4-Diaminobutyric Acid: A Comparative Analysis Against Other GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of L-2,4-Diaminobutyric Acid and Other Key GABA Uptake Inhibitors, Supported by Experimental Data.

In the landscape of neuroscience research and drug development, the modulation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, remains a pivotal strategy for treating a myriad of neurological and psychiatric disorders. GABA uptake inhibitors enhance GABAergic neurotransmission by blocking the GABA transporters (GATs) responsible for clearing GABA from the synaptic cleft. This guide provides a detailed comparison of this compound (L-DABA) with other prominent GABA uptake inhibitors, namely tiagabine (B1662831), nipecotic acid, and guvacine (B1672442), focusing on their inhibitory potency and selectivity for different GAT subtypes.

Quantitative Comparison of Inhibitory Potency

The efficacy and selectivity of GABA uptake inhibitors are paramount to their pharmacological profile. The following table summarizes the available quantitative data (IC50 values) for L-DABA and its counterparts against various GAT subtypes. It is important to note that while specific inhibitory constants for tiagabine, nipecotic acid, and guvacine on distinct GAT subtypes are available, the data for L-DABA is less specific, primarily reflecting its general inhibitory effect on GABA uptake in brain tissue preparations.

InhibitorGABA Transporter SubtypeSpeciesIC50 (µM)
This compound (L-DABA) Total GABA Uptake (Cerebral Cortex Slices)Rat30-100[1]
GAT-1, GAT-2, GAT-3, BGT-1-Data not available
Tiagabine GAT-1Human0.07
Nipecotic Acid GAT-1Human8
GAT-1Mouse2.6
GAT-2Rat38
GAT-3Human106
BGT-1Human2370
Guvacine GAT-1Rat39
GAT-2Rat58
GAT-3Rat378

Note: The S(+) stereoisomer of 2,4-diaminobutyric acid is reported to be at least 20 times more potent than the R(-) stereoisomer as an inhibitor of sodium-dependent GABA uptake in rat brain slices.[2] L-DABA also acts as a non-competitive inhibitor of GABA transaminase, the enzyme responsible for GABA degradation.[3]

Mechanism of Action: A Visual Guide

GABA uptake inhibitors exert their effects at the synaptic level by blocking the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This action increases the concentration and prolongs the presence of GABA in the synapse, thereby enhancing its inhibitory signaling. The following diagram illustrates this fundamental mechanism.

Mechanism of GABA reuptake inhibition at a GABAergic synapse.

Experimental Protocols

The determination of the inhibitory potency of compounds on GABA transporters is typically achieved through in vitro GABA uptake assays. The following is a detailed methodology for a standard [3H]GABA uptake inhibition assay.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) on the uptake of [3H]GABA in cells stably expressing a specific GABA transporter subtype (e.g., GAT-1, GAT-2, GAT-3, or BGT-1) or in synaptosomes.

Materials:
  • Cell Lines: HEK-293 or CHO cells stably transfected with the cDNA for the desired human or rodent GAT subtype.

  • Synaptosomes: Prepared from specific brain regions (e.g., cerebral cortex) of rodents.

  • Radioligand: [3H]gamma-aminobutyric acid ([3H]GABA).

  • Test Compounds: this compound and other reference inhibitors (tiagabine, nipecotic acid, guvacine).

  • Assay Buffer: Krebs-Ringer-HEPES buffer (pH 7.4) containing appropriate concentrations of NaCl, KCl, CaCl2, MgCl2, and glucose.

  • Scintillation Cocktail: A liquid scintillation cocktail suitable for aqueous samples.

  • Instrumentation: Liquid scintillation counter, multi-well plate harvester (optional), and standard cell culture equipment.

Experimental Workflow:

Workflow for an in vitro [3H]GABA uptake inhibition assay.
Procedure:

  • Cell Culture and Plating:

    • Culture the GAT-expressing cells in appropriate media and conditions.

    • Seed the cells into 24- or 96-well plates and allow them to reach confluency.

  • Assay Preparation:

    • Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

    • Prepare a solution of [3H]GABA in the assay buffer at a concentration typically near its Km for the transporter.

  • Uptake Assay:

    • Wash the cell monolayers with pre-warmed assay buffer to remove the culture medium.

    • Add the different concentrations of the test compounds to the wells. Include control wells with buffer only (for total uptake) and wells with a saturating concentration of a potent inhibitor like tiagabine (for non-specific uptake).

    • Pre-incubate the cells with the compounds for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

    • Initiate the GABA uptake by adding the [3H]GABA solution to all wells.

    • Incubate for a short period (e.g., 1-10 minutes) where the uptake is linear.

    • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.

  • Quantification:

    • Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent).

    • Transfer the cell lysates to scintillation vials.

    • Add a scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific GABA uptake by subtracting the non-specific uptake (in the presence of a saturating inhibitor concentration) from the total uptake.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Concluding Remarks

This comparative guide highlights the pharmacological profiles of this compound and other key GABA uptake inhibitors. While tiagabine stands out for its high potency and selectivity for GAT-1, nipecotic acid and guvacine exhibit broader activity across multiple GAT subtypes, albeit with lower potency.

L-DABA is a known inhibitor of GABA uptake, with an IC50 in the micromolar range for total GABA uptake in brain tissue.[1] However, a significant gap in the current literature is the lack of specific inhibitory constants for L-DABA against the individual GAT subtypes. This limits a direct and detailed comparison of its selectivity profile with that of other inhibitors. Furthermore, its dual action as a GABA transaminase inhibitor complicates the interpretation of its overall effect on the GABAergic system.[3]

For researchers and drug development professionals, the choice of a GABA uptake inhibitor will depend on the specific research question or therapeutic goal. For studies requiring potent and selective inhibition of GAT-1, tiagabine is a well-characterized tool. For broader inhibition of GATs, nipecotic acid or guvacine may be more suitable. L-DABA, with its broader and less characterized mechanism of action on GABA transport and metabolism, may be useful in studies exploring the combined effects of uptake and enzymatic inhibition, though further research is required to fully elucidate its subtype selectivity and therapeutic potential. The provided experimental protocol offers a standardized method for further characterizing these and novel compounds.

References

A Comparative Efficacy Analysis of L- and D-isomers of 2,4-Diaminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of the L- and D-isomers of 2,4-diaminobutyric acid (DAB). The content is based on available experimental data and focuses on three key areas of therapeutic interest: antitumor activity, antimicrobial effects, and neurotoxicity. Detailed experimental protocols and visual diagrams of signaling pathways and workflows are included to support further research and development.

Comparative Efficacy: A Summary of Findings

The L- and D-isomers of 2,4-diaminobutyric acid exhibit distinct and sometimes opposing biological activities. The available data suggests a strong stereoselectivity in their mechanisms of action and overall efficacy in different therapeutic contexts.

Antitumor Efficacy

Current research on the antitumor properties of DAB has predominantly focused on the L-isomer . The proposed mechanism of action is a unique form of cytotoxicity driven by the relentless and non-saturating uptake of L-DAB by cancer cells, leading to osmotic lysis.[1][2][3] This process is thought to be mediated by amino acid transport systems that are often upregulated in malignant cells.

While direct comparative studies on the antitumor effects of L- and D-DAB are limited, indirect evidence suggests that the L-isomer is significantly more potent. In one study, the cytotoxic effect of L-DAB on mouse fibrosarcoma cells could be mitigated by co-incubation with L-alanine or L-methionine, which compete for the same transport system. In contrast, the D-forms of these amino acids had only a weak effect, implying that D-amino acids, and likely D-DAB itself, are not efficiently transported into cancer cells.[1]

IsomerProposed Antitumor MechanismSupporting Evidence
L-2,4-diaminobutyric acid (L-DAB) Induces osmotic lysis in cancer cells due to massive and unregulated intracellular accumulation via amino acid transporters.[1][2][3]- Demonstrated cytotoxic effects against hepatoma and fibrosarcoma cell lines in vitro and in vivo.[1][2] - Cytotoxicity is dose- and time-dependent.[3] - The effect is abrogated by competitors for amino acid transport system A.[3]
D-2,4-diaminobutyric acid (D-DAB) Likely possesses significantly lower antitumor activity due to inefficient transport into cancer cells.- D-isomers of competing amino acids (alanine, methionine) do not effectively inhibit L-DAB uptake and cytotoxicity.[1] - Lack of studies demonstrating significant antitumor effects of free D-DAB.
Antimicrobial Efficacy

In the context of antimicrobial activity, the stereochemistry of DAB appears to play a crucial role, particularly when incorporated into peptides. Studies on antimicrobial peptides (AMPs) have indicated that the inclusion of D-amino acids, including D-DAB, can enhance their potency and stability. This is often attributed to increased resistance to proteolytic degradation by bacterial enzymes.

One study on de novo designed amphipathic α-helical antimicrobial peptides found that those incorporating L-DAB on their polar face exhibited excellent antimicrobial activity against Acinetobacter baumannii strains with significantly reduced hemolytic activity compared to peptides with more common cationic residues.[4] Another study comparing L- and D-enantiomers of a designer peptide, GL13K, found that the D-isomer had notably higher antimicrobial potency than the L-isomer.[5]

IsomerAntimicrobial Activity ContextKey Findings
This compound (L-DAB) Incorporated into antimicrobial peptides.- L-DAB-containing peptides show significant antimicrobial activity.[4] - Can be a component of effective antisense peptide nucleic acid conjugates against Gram-negative bacteria.[6][7]
D-2,4-diaminobutyric acid (D-DAB) Incorporated into antimicrobial peptides.- D-enantiomeric antimicrobial peptides can exhibit higher potency than their L-counterparts.[5] - D-amino acid substitution can enhance peptide stability against proteases.[8]
Neurotoxicity

Both L- and D-isomers of DAB exhibit neurotoxic effects, primarily through their interaction with the GABAergic system. However, there is a clear stereospecificity in their mechanisms of action. The L-isomer is a significantly more potent inhibitor of GABA uptake, while both isomers are equipotent as inhibitors of GABA binding to its receptors.[9][10]

The higher potency of L-DAB in inhibiting GABA reuptake suggests it can more effectively increase synaptic GABA concentrations, which can lead to excitotoxicity. The comparable potency in receptor binding may explain why both isomers are neurotoxic when administered directly into the central nervous system.[9][10] Additionally, D-amino acids can act as co-agonists at the NMDA receptor, which could be a contributing factor to the neurotoxicity of D-DAB.

IsomerGABA Uptake InhibitionGABA Receptor BindingProposed Neurotoxic Mechanism
This compound (L-DAB) High potency (at least 20 times more potent than D-DAB)[9]Equipotent to D-DAB[9][10]Inhibition of GABA transaminase and reuptake, leading to elevated GABA levels and potential excitotoxicity.
D-2,4-diaminobutyric acid (D-DAB) Low potency[9]Equipotent to L-DAB[9][10]Inhibition of GABA receptor binding. Potential co-agonist activity at the NMDA receptor.

Signaling Pathways and Mechanisms of Action

The distinct biological activities of the L- and D-isomers of DAB are a direct consequence of their differential interactions with biological macromolecules.

Antitumor Mechanism of L-DAB

The antitumor effect of L-DAB is not mediated by a conventional signaling pathway but rather by a physical mechanism of cell destruction.

Antitumor_Mechanism_LDAB cluster_cell Cancer Cell Amino_Acid_Transporter Amino Acid Transporter (e.g., System A) Intracellular_LDAB High Intracellular [L-DAB] Amino_Acid_Transporter->Intracellular_LDAB Osmotic_Imbalance Osmotic Imbalance Intracellular_LDAB->Osmotic_Imbalance Cell_Swelling Cell Swelling Osmotic_Imbalance->Cell_Swelling Cell_Lysis Cell Lysis Cell_Swelling->Cell_Lysis Extracellular_LDAB Extracellular L-DAB Extracellular_LDAB->Amino_Acid_Transporter Unsaturated Uptake

Proposed mechanism of L-DAB induced osmotic lysis in cancer cells.
Neurotoxic Mechanisms of L- and D-DAB

The neurotoxicity of both isomers involves the disruption of GABAergic neurotransmission.

Neurotoxicity_Mechanism_DAB cluster_synapse Synaptic Cleft GABA_Uptake GABA Reuptake Transporter Increased_GABA Increased Synaptic GABA GABA_Uptake->Increased_GABA GABA_Receptor GABA Receptor Neuronal_Dysfunction Neuronal Dysfunction/ Excitotoxicity GABA_Receptor->Neuronal_Dysfunction NMDA_Receptor NMDA Receptor NMDA_Receptor->Neuronal_Dysfunction GABA GABA LDAB L-DAB LDAB->GABA_Uptake Strong Inhibition LDAB->GABA_Receptor Binding DDAB D-DAB DDAB->GABA_Uptake Weak Inhibition DDAB->GABA_Receptor Binding DDAB->NMDA_Receptor Potential Co-agonist Increased_GABA->Neuronal_Dysfunction

Comparative neurotoxic mechanisms of L- and D-DAB at the synapse.

Experimental Workflow for Comparative Efficacy

A generalized workflow for comparing the efficacy of L- and D-DAB is presented below.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo Start Start: Isomer Comparison Preparation Prepare Equimolar Solutions of L-DAB and D-DAB Start->Preparation In_Vitro In Vitro Assays Preparation->In_Vitro In_Vivo In Vivo Models Preparation->In_Vivo Antitumor_Assay Antitumor: MTT/Cell Viability Assay on Cancer Cell Lines In_Vitro->Antitumor_Assay Antimicrobial_Assay Antimicrobial: MIC/MBC Assay on Bacterial Strains In_Vitro->Antimicrobial_Assay Neurotoxicity_Assay Neurotoxicity: Neuronal Cell Viability, GABA Uptake Assay In_Vitro->Neurotoxicity_Assay Tumor_Model Antitumor: Tumor Xenograft Model In_Vivo->Tumor_Model Infection_Model Antimicrobial: Bacterial Infection Model In_Vivo->Infection_Model Neuro_Model Neurotoxicity: Animal Behavioral Studies, Histopathology In_Vivo->Neuro_Model Data_Analysis Data Analysis and Comparison Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion Antitumor_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Neurotoxicity_Assay->Data_Analysis Tumor_Model->Data_Analysis Infection_Model->Data_Analysis Neuro_Model->Data_Analysis

References

The Validation of L-2,4-diaminobutyric Acid as a Biomarker: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification and validation of novel biomarkers are critical for advancing the diagnosis, prognosis, and treatment of diseases. This guide provides a comparative analysis of L-2,4-diaminobutyric acid (DABA) in the context of established biomarkers for neurological disorders. While DABA has been investigated for its biological roles, its validation as a clinical biomarker remains limited compared to other well-established markers.

This compound (DABA): An Overview

This compound is a non-proteinogenic amino acid that has been noted for its role as an inhibitor of GABA uptake, suggesting a potential role in neurological conditions. It has also been identified as a component of the cell wall in certain bacteria and has shown some anti-tumor properties in preclinical studies.[1][2][3][4][5] However, comprehensive clinical validation studies comparing DABA to other biomarkers for specific diseases are not widely available in peer-reviewed literature. The existing research points to its potential but does not yet provide the robust quantitative data necessary for a full comparative assessment against current standards.

Comparative Analysis of Established Neurological Biomarkers

Given the limited validation data for DABA, this guide provides a comparative overview of well-established biomarkers for two major areas of neurological research: Traumatic Brain Injury (TBI) and Alzheimer's Disease. This comparison will serve as a benchmark against which emerging biomarkers like DABA may one day be evaluated.

Biomarkers for Traumatic Brain Injury (TBI)

Several proteins have been extensively studied and are used as biomarkers for TBI, reflecting different aspects of the injury cascade, from glial and neuronal cell body injury to axonal damage.

Table 1: Performance of Key TBI Biomarkers

BiomarkerProtein FunctionPrimary IndicationSensitivitySpecificity
GFAP Glial fibrillary acidic protein; astrocytic structural proteinGlial injury, blood-brain barrier damage97%55%
UCH-L1 Ubiquitin C-terminal hydrolase-L1; neuronal enzymeNeuronal cell body injury100% (at 0.09 µg/L cutoff)21%
S100B Calcium-binding glial proteinGlial injury, blood-brain barrier damage80-100%30-65%
Neurofilament Light (NfL) Axonal cytoskeletal proteinAxonal injuryHigh (specific values vary by study)Moderate to high
Tau (total and phosphorylated) Microtubule-associated proteinAxonal injury and neurodegenerationVariable depending on contextVariable

Note: Sensitivity and specificity values can vary depending on the patient population, injury severity, and time of measurement. The values presented are representative figures from the cited literature.[2]

Experimental Protocol: Quantification of GFAP and UCH-L1 in Serum

The following is a generalized protocol for the quantification of GFAP and UCH-L1, often performed using sensitive immunoassays like ELISA or electrochemiluminescence.

  • Sample Collection and Preparation:

    • Collect whole blood via venipuncture.

    • Allow blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.

    • Aliquot the resulting serum into cryovials and store at -80°C until analysis.

  • Immunoassay Procedure (Example: ELISA):

    • Coat a 96-well plate with capture antibodies specific for GFAP or UCH-L1.

    • Wash the plate to remove unbound antibodies.

    • Block non-specific binding sites with a blocking buffer.

    • Add serum samples and standards to the wells and incubate.

    • Wash the plate to remove unbound antigens.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Wash the plate to remove unbound detection antibody.

    • Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).

    • Measure the signal using a plate reader.

    • Calculate the concentration of the biomarker in the samples based on the standard curve.

TBI_Biomarker_Workflow cluster_collection Sample Collection cluster_analysis Immunoassay venipuncture Venipuncture clotting Clotting venipuncture->clotting centrifugation Centrifugation clotting->centrifugation storage Storage at -80°C centrifugation->storage immunoassay ELISA / ECLIA storage->immunoassay Sample Thawing data_analysis Data Analysis immunoassay->data_analysis result Biomarker Level data_analysis->result Concentration Calculation

A generalized workflow for TBI biomarker analysis.
Biomarkers for Alzheimer's Disease (AD)

The core pathological features of Alzheimer's disease are the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau (p-tau) tangles. Biomarkers for AD primarily reflect these pathologies.

Table 2: Performance of Key Alzheimer's Disease Biomarkers in Cerebrospinal Fluid (CSF)

BiomarkerPathological CorrelateDiagnostic UtilitySensitivitySpecificity
Aβ42 Amyloid plaque depositionDecreased levels in CSF60-80%65-100%
Total Tau (t-tau) Neuronal injury and neurodegenerationIncreased levels in CSF83-86%56-90%
Phosphorylated Tau (p-tau181) Tau hyperphosphorylation and tangle formationIncreased levels in CSF73-84%47-88%
Aβ42/Aβ40 Ratio Amyloid plaque deposition (normalized)Decreased ratio in CSFHighHigh

Note: These values are primarily for differentiating AD from non-demented controls and can vary when comparing with other dementias.[6]

Experimental Protocol: CSF Collection and Biobanking for Biomarker Analysis

A standardized protocol is crucial for the reliability of CSF biomarker measurements.

  • Patient Preparation:

    • Patients are typically in a fasting state.

    • Lumbar puncture is performed with the patient in a lateral decubitus or sitting position.

  • CSF Collection:

    • Use a non-traumatic needle to minimize blood contamination.

    • Collect CSF into polypropylene (B1209903) tubes.

    • The first 1-2 mL are often discarded to avoid contamination from the puncture site.

    • A standard volume (e.g., 10-15 mL) is collected.

  • Processing and Storage:

    • Process the sample within 1-2 hours of collection.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet any cells.

    • Aliquot the supernatant into polypropylene cryovials.

    • Store at -80°C.

AD_Pathway APP Amyloid Precursor Protein (APP) beta_secretase β-secretase (BACE1) APP->beta_secretase cleavage gamma_secretase γ-secretase beta_secretase->gamma_secretase sequential cleavage Abeta Amyloid-beta (Aβ) peptides gamma_secretase->Abeta plaques Amyloid Plaques (Extracellular) Abeta->plaques neuronal_dysfunction Neuronal Dysfunction and Neurodegeneration plaques->neuronal_dysfunction Tau Tau Protein hyperphosphorylation Hyperphosphorylation Tau->hyperphosphorylation NFTs Neurofibrillary Tangles (Intracellular) hyperphosphorylation->NFTs NFTs->neuronal_dysfunction

Core pathological pathways in Alzheimer's Disease.

Conclusion

While this compound presents an interesting area for future research due to its neurological activity, it currently lacks the extensive validation required for it to be considered a standard biomarker for neurological disorders. In contrast, biomarkers such as GFAP, UCH-L1, NfL, Aβ, and tau have a substantial body of evidence supporting their clinical utility, with established performance characteristics and standardized analytical protocols. Future studies on DABA would need to include large-scale clinical validation, direct comparison with these established markers, and the development of robust, high-throughput assays to ascertain its potential role in the clinical setting.

References

Navigating the Specificity Challenge: A Comparison Guide for L-2,4-Diaminobutyric Acid Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of L-2,4-diaminobutyric acid (DABA), a non-proteinogenic amino acid implicated in various biological processes, is crucial for advancing research in neuroscience and drug development. A key challenge in immunological assays for DABA is the potential for antibody cross-reactivity with structurally similar molecules, most notably its neurotoxic isomer, β-N-methylamino-L-alanine (BMAA). This guide provides a framework for evaluating the specificity of this compound antibodies, offering detailed experimental protocols and data presentation formats to aid researchers in validating their immunoassays.

While specific cross-reactivity data for commercially available this compound antibodies is not extensively published, this guide outlines the critical experiments necessary to determine their specificity. The principles and protocols described herein are essential for ensuring the accuracy and reliability of any research employing DABA antibodies.

The Critical Need for Specificity in DABA Immunoassays

Potential Cross-Reactants for DABA Antibodies

Given the structure of this compound, several molecules should be considered as potential cross-reactants in immunoassays. The primary candidates for cross-reactivity testing include:

  • β-N-methylamino-L-alanine (BMAA): As a structural isomer of DABA, BMAA is the most critical potential cross-reactant.[3]

  • D-2,4-diaminobutyric acid: The D-enantiomer of DABA may also exhibit cross-reactivity.

  • Other structurally related amino acids: A panel of other common and uncommon amino acids should be tested to ensure broad specificity.

The following diagram illustrates the structural similarities between this compound and its key potential cross-reactant, BMAA.

Structural Comparison of L-DABA and BMAA cluster_daba This compound (L-DABA) cluster_bmaa β-N-methylamino-L-alanine (BMAA) daba_img daba_img bmaa_img bmaa_img

Caption: Chemical structures of this compound and its isomer BMAA.

Experimental Protocol for Assessing Antibody Cross-Reactivity using Competitive ELISA

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method for quantifying the cross-reactivity of an antibody. This protocol outlines the steps to assess the specificity of an this compound antibody.

Materials:

  • 96-well microtiter plates

  • This compound antibody

  • This compound standard

  • Potential cross-reactants (e.g., BMAA, D-2,4-diaminobutyric acid, other amino acids)

  • Coating antigen (e.g., DABA conjugated to a carrier protein like BSA)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the DABA-carrier protein conjugate at an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Prepare a series of dilutions for the this compound standard and each potential cross-reactant. In separate tubes, mix a fixed, limiting concentration of the DABA antibody with each dilution of the standard or cross-reactant. Incubate for 1-2 hours at room temperature to allow the antibody to bind to the free analyte.

  • Incubation: Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature. During this step, the free antibody (not bound to the standard or cross-reactant) will bind to the coated antigen.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

The following diagram illustrates the workflow for a competitive ELISA to determine antibody cross-reactivity.

ELISA_Workflow A Coat plate with DABA-carrier conjugate B Wash A->B C Block non-specific sites B->C D Wash C->D F Incubate mixture in coated wells D->F E Prepare antibody mixture with standard or cross-reactant E->F G Wash F->G H Add secondary antibody G->H I Wash H->I J Add substrate I->J K Stop reaction J->K L Read absorbance K->L

Caption: Workflow for competitive ELISA to assess antibody cross-reactivity.

Data Presentation and Interpretation

The results of the competitive ELISA should be presented in a clear and structured format to allow for easy comparison of the antibody's affinity for DABA versus potential cross-reactants.

Table 1: Competitive ELISA Data for this compound Antibody Specificity

AnalyteIC₅₀ (µM)Cross-Reactivity (%)
This compound[Insert experimental value]100
β-N-methylamino-L-alanine (BMAA)[Insert experimental value][Calculate]
D-2,4-diaminobutyric acid[Insert experimental value][Calculate]
L-Glutamic acid[Insert experimental value][Calculate]
L-Alanine[Insert experimental value][Calculate]
[Add other tested compounds][Insert experimental value][Calculate]

Calculation of Cross-Reactivity:

The percent cross-reactivity can be calculated using the following formula:

Cross-Reactivity (%) = (IC₅₀ of this compound / IC₅₀ of cross-reactant) x 100

Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.

A lower IC₅₀ value indicates a higher affinity of the antibody for the analyte. An ideal DABA antibody will have a very low IC₅₀ for this compound and significantly higher IC₅₀ values for all potential cross-reactants, resulting in low percent cross-reactivity values for these other compounds.

Conclusion

The validation of antibody specificity is a cornerstone of reliable immunoassay development. For this compound, where the potential for cross-reactivity with the neurotoxin BMAA is high, this step is of paramount importance. By employing rigorous experimental protocols such as competitive ELISA and presenting the data in a clear, comparative format, researchers can confidently assess the specificity of their DABA antibodies. This due diligence is essential for generating accurate and reproducible data, ultimately advancing our understanding of the roles of DABA in health and disease. Researchers are strongly encouraged to perform these validation studies for any this compound antibody used in their investigations.

References

A Comparative Analysis of L-2,4-Diaminobutyric Acid's Cytotoxic Effects on Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of L-2,4-diaminobutyric acid (DABA), a non-proteinogenic amino acid, across different cell lines. The primary focus is on its cytotoxic activity in cancer cells versus its effects on non-cancerous cells, particularly neuronal and fibroblastic lines. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.

Executive Summary

This compound exhibits a distinct dual-action mechanism. In various cancer cell lines, DABA induces cytotoxicity primarily through a unique mechanism of unlimited cellular uptake, leading to hyperosmosis and subsequent cell lysis.[1][2] This effect is pronounced in cell types such as hepatoma, glioma, and fibrosarcoma.[1][3][4] In contrast, its effect on neuronal cells is primarily characterized by neurotoxicity stemming from its interaction with the GABAergic system. This guide presents a comparative analysis of these effects, supported by available experimental data.

Data Presentation: Comparative Cytotoxicity of this compound

The following table summarizes the cytotoxic effects of this compound on various cell lines based on available literature. The data highlights the differential sensitivity of cancer and non-cancerous cells to DABA.

Cell LineCell TypeSpeciesEffectConcentrationIncubation TimeReference
SKMG-1Human GliomaHumanLD50 (50% reduction in cell count)20 mM24 hours[3]
LD50 (50% reduction in cell count)14 mM48 hours[3]
Human FibroblastsNormal FibroblastHumanLD50 (50% reduction in cell count)12.5 mM24 hours[3]
LD50 (50% reduction in cell count)10 mM48 hours[3]
Hepatoma Cell LineHepatocellular CarcinomaRatSignificant antitumour effectNot specifiedNot specified[2]
Irreversibly damaged8 mM8 hours
Mouse Fibrosarcoma CellsFibrosarcomaMouseIrreversibly and totally damaged10 mM24 hours[1]
Human Malignant Glioma CellsMalignant GliomaHumanIrreversible injury6 mM24 hours[4]
Human Glia CellsNormal GliaHumanNo cellular damage20 mM24 hours[4]
Rat Glioma Cell LineGliomaRatComplete cellular destruction16 mMNot specified[4]
SH-SY5YHuman NeuroblastomaHumanDecreased cell viability500 µM48 hours

Signaling Pathways and Mechanisms of Action

The distinct effects of this compound on cancer and neuronal cells are rooted in two different mechanisms of action and their corresponding signaling pathways.

Anticancer Effect: Osmotic Lysis in Cancer Cells

In many cancer cells, DABA's cytotoxic effect is not mediated by classical apoptotic pathways but rather by a physical process of osmotic lysis. This is due to the relentless and non-saturable uptake of DABA, likely through overexpressed amino acid transporters on the cancer cell surface. This massive influx of DABA disrupts the osmotic balance, leading to cell swelling and eventual rupture.

cluster_extracellular Extracellular Space cluster_cell Cancer Cell DABA_ext This compound (DABA) AAT Amino Acid Transporters (e.g., ASCT2, LAT1) DABA_ext->AAT Unregulated Uptake DABA_int Intracellular DABA (Accumulation) AAT->DABA_int Osmotic_Stress Increased Intracellular Osmotic Pressure DABA_int->Osmotic_Stress Leads to Swelling Cell Swelling Osmotic_Stress->Swelling Lysis Cell Lysis (Necrosis) Swelling->Lysis

Anticancer Mechanism of DABA via Osmotic Lysis.
Neurotoxic Effect: Inhibition of GABA Metabolism

In the central nervous system, this compound acts as a neurotoxin by interfering with the metabolism of the inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). DABA competitively inhibits the enzyme GABA transaminase (GABA-T), which is responsible for the degradation of GABA. This inhibition leads to an accumulation of GABA in the synaptic cleft, causing excessive inhibitory signaling and subsequent neuronal dysfunction.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Astrocyte Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA GABA_cleft GABA GABA->GABA_cleft Release GABA_T GABA Transaminase (GABA-T) GABA_cleft->GABA_T Uptake & Degradation Succinate Succinic Semialdehyde GABA_T->Succinate DABA L-2,4-Diaminobutyric Acid (DABA) DABA->GABA_T Inhibits

Neurotoxic Mechanism of DABA via GABA-T Inhibition.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the comparison of this compound's effects.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability and proliferation.

Materials:

  • 96-well plates

  • This compound (DABA) stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Prepare serial dilutions of DABA in complete culture medium. Replace the existing medium with 100 µL of the DABA-containing medium or control medium.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The LD50 or IC50 value can be determined by plotting cell viability against DABA concentration.

cluster_workflow MTT Assay Workflow A Seed Cells (96-well plate) B Add DABA (Various Concentrations) A->B C Incubate (24-72 hours) B->C D Add MTT Reagent C->D E Incubate (2-4 hours) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability & IC50/LD50 G->H

Workflow for MTT-based cell viability assay.
Cellular Uptake Assay (Using Radiolabeled DABA)

This protocol is designed to quantify the uptake of DABA into cells.

Materials:

  • 24-well plates

  • Radiolabeled this compound (e.g., [3H]-DABA)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 24-well plates and grow to confluency.

  • Preparation: On the day of the assay, wash the cell monolayers twice with pre-warmed uptake buffer.

  • Uptake Initiation: Add pre-warmed uptake buffer containing a known concentration of radiolabeled DABA to each well. For competition assays, include a high concentration of unlabeled DABA or other amino acids.

  • Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).

  • Uptake Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold uptake buffer to remove extracellular radiolabeled DABA.

  • Cell Lysis: Add lysis buffer to each well and incubate for 30 minutes to lyse the cells.

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of each well (determined from a parallel plate) to calculate the rate of DABA uptake.

cluster_workflow Radiolabeled DABA Uptake Assay Workflow A Seed Cells (24-well plate) B Wash with Uptake Buffer A->B C Add Radiolabeled DABA B->C D Incubate (Time Course) C->D E Wash with Cold Uptake Buffer D->E F Lyse Cells E->F G Scintillation Counting F->G H Calculate Uptake Rate G->H

Workflow for radiolabeled DABA uptake assay.

Conclusion

This compound demonstrates a compelling and differential mode of action depending on the cellular context. Its ability to induce osmotic lysis in cancer cells, a mechanism distinct from many conventional chemotherapeutics, presents a novel avenue for anticancer drug development. Conversely, its potent interaction with the GABAergic system underscores the need for careful consideration of its neurotoxic potential. Further research is warranted to fully elucidate the spectrum of amino acid transporters responsible for its selective uptake in various cancer types and to explore strategies to mitigate its neurotoxicity for potential therapeutic applications. This comparative guide serves as a foundational resource for researchers and drug development professionals interested in the multifaceted biological activities of this compound.

References

Unraveling the Dual-Action Mechanism of L-2,4-Diaminobutyric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, L-2,4-diaminobutyric acid (DABA) presents a compelling case study in multifunctional pharmacology. This non-proteinogenic amino acid exhibits distinct mechanisms of action, positioning it as a modulator of the central nervous system and a potential anti-cancer agent. This guide provides an in-depth comparison of DABA's activities against other compounds, supported by quantitative data and detailed experimental protocols to facilitate further investigation.

Neurological Impact: A Two-Pronged Approach to GABAergic Enhancement

DABA's influence on the central nervous system is primarily mediated through the potentiation of the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA). It achieves this by a dual mechanism: the inhibition of GABA transaminase (GABA-T), the enzyme responsible for GABA degradation, and the blockage of GABA reuptake from the synaptic cleft.

Kinetic analyses have characterized DABA as a non-linear, non-competitive inhibitor of GABA transaminase.[1] This inhibition leads to an accumulation of GABA, thereby enhancing inhibitory signaling. Concurrently, DABA impedes the function of GABA transporters (GATs), further increasing the synaptic concentration of GABA. Notably, this reuptake inhibition is stereospecific, with the S(+)-enantiomer of DABA being significantly more potent.

A Novel Antitumor Strategy: Inducing Hyperosmotic Cell Death

Distinct from its neurological effects, DABA demonstrates a unique mechanism for its antitumor activity. It is preferentially taken up and accumulated to high concentrations within malignant cells. This excessive intracellular concentration creates a hyperosmotic environment, leading to cell swelling and eventual lysis—a mode of action fundamentally different from conventional chemotherapeutics that typically target DNA replication or cell division.

Comparative Analysis: DABA vs. Alternative Therapeutic Agents

To contextualize the therapeutic potential of DABA, a comparison with established drugs targeting similar pathways is essential.

Neurological Activity: A Head-to-Head with Vigabatrin and Tiagabine

Vigabatrin, an irreversible inhibitor of GABA-T, and Tiagabine, a selective GABA transporter 1 (GAT-1) inhibitor, provide relevant benchmarks for DABA's neurological effects.

FeatureThis compound (DABA)VigabatrinTiagabine
Primary Mechanism GABA-T Inhibition (Non-competitive) & GABA Reuptake InhibitionGABA-T Inhibition (Irreversible)GABA Reuptake Inhibition (Selective for GAT-1)
Potency (GABA-T) IC50: >500 μM[2]-Not Applicable
Potency (GABA Reuptake) IC50: 30-100 µMNot ApplicableKᵢ for GAT-1: 725 nM
Stereospecificity S(+) isomer is more potent for GABA uptake inhibitionS(+) enantiomer is the active formR(-) enantiomer is the active form
Antitumor Activity: A Contrast with the Alkylating Agent Melphalan

Melphalan, a DNA alkylating agent, offers a classic cytotoxic comparator to DABA's unique hyperosmotic mechanism.

FeatureThis compound (DABA)Melphalan
Mechanism of Action Induces hyperosmotic cell lysisDNA alkylation leading to apoptosis
In Vitro Potency LD50 (Human Glioma SKMG-1, 24h): 20 mMIC50 (Glioblastoma DBTRG cells): Not explicitly found, but generally in the low µM range for various cancer cell lines
Selectivity Preferential accumulation in malignant cellsAffects all rapidly dividing cells

Key Experimental Protocols

For researchers seeking to validate and expand upon these findings, the following detailed protocols for key in vitro assays are provided.

In Vitro GABA Transaminase (GABA-T) Inhibition Assay

This spectrophotometric assay quantifies the inhibitory effect of a compound on GABA-T activity.

Materials:

  • Purified or recombinant GABA-T

  • GABA

  • α-ketoglutarate

  • Succinic semialdehyde dehydrogenase (SSADH)

  • NADP+

  • Test compound (e.g., DABA)

  • Potassium pyrophosphate buffer (pH 8.6)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, SSADH, and NADP+.

  • In the wells of a 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., vigabatrin) and a negative control (vehicle).

  • Add the GABA-T enzyme to all wells and pre-incubate for a specified time at 37°C to allow for inhibitor interaction.

  • Initiate the enzymatic reaction by adding GABA to all wells.

  • Immediately monitor the increase in absorbance at 340 nm, corresponding to the production of NADPH, at regular intervals.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

In Vitro GABA Reuptake Assay

This assay measures the inhibition of radiolabeled GABA uptake into neuronal or glial preparations.

Materials:

  • Synaptosomes or cultured cells expressing GABA transporters

  • [³H]-GABA (radiolabeled GABA)

  • Test compound (e.g., DABA)

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation fluid and counter

Procedure:

  • Prepare aliquots of the synaptosome or cell suspension.

  • Pre-incubate the aliquots with various concentrations of the test compound or vehicle control for 10-20 minutes at 25-37°C.

  • Initiate the uptake reaction by adding a fixed concentration of [³H]-GABA.

  • After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Measure the radioactivity retained on the filters, which corresponds to the amount of [³H]-GABA taken up, using a scintillation counter.

  • Calculate the percentage of inhibition at each concentration of the test compound to determine the IC50 or Kᵢ value.

In Vitro Cytotoxicity (MTT) Assay

This colorimetric assay assesses the impact of a compound on cell viability.

Materials:

  • Adherent cancer cell line (e.g., glioma)

  • Complete cell culture medium

  • Test compound (e.g., DABA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the LD50 or IC50 value.

Visualizing the Mechanisms of Action

To further elucidate the complex interactions of DABA, the following diagrams illustrate its key signaling pathways and experimental workflows.

GABA_Signaling_and_DABA_Inhibition GABAergic Synapse and DABA's Points of Intervention cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_vesicle GABA GAD->GABA_vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse release GAT1 GAT1 GABA_synapse->GAT1 reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor binding GABA_T GABA-T GABA_synapse->GABA_T degradation Succinic_semialdehyde Succinic Semialdehyde GABA_T->Succinic_semialdehyde DABA This compound DABA->GAT1 inhibits DABA->GABA_T inhibits

Caption: DABA enhances GABAergic neurotransmission by inhibiting both GABA-T and GAT-1.

DABA_Antitumor_Workflow Mechanism of DABA-Induced Hyperosmotic Lysis DABA_extracellular Extracellular DABA Amino_Acid_Transporter Amino Acid Transporter DABA_extracellular->Amino_Acid_Transporter uptake via Tumor_Cell Tumor Cell DABA_intracellular Intracellular DABA Accumulation Amino_Acid_Transporter->DABA_intracellular Osmotic_Imbalance Osmotic Imbalance DABA_intracellular->Osmotic_Imbalance leads to Water_Influx Water Influx Osmotic_Imbalance->Water_Influx drives Cell_Swelling Cell Swelling Water_Influx->Cell_Swelling Cell_Lysis Cell Lysis Cell_Swelling->Cell_Lysis

Caption: The sequence of events leading to tumor cell death induced by DABA.

MTT_Assay_Workflow Experimental Workflow for MTT Cytotoxicity Assay Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with DABA Concentrations Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (1-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data

Caption: A stepwise representation of the MTT assay to determine DABA's cytotoxicity.

References

A Comparative Guide to the Structure-Activity Relationship of L-2,4-Diaminobutyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-2,4-diaminobutyric acid (DAB), a non-proteinogenic amino acid, serves as a crucial building block in the synthesis of a diverse range of bioactive molecules. Its unique structural features, including multiple active groups and a four-carbon backbone, have made it a focal point in the development of therapeutics with antimicrobial, anticancer, and enzyme-inhibiting properties. This guide provides an objective comparison of the performance of various this compound derivatives, supported by experimental data, to elucidate their structure-activity relationships (SAR).

Antimicrobial Activity of this compound Derivatives

The most well-documented therapeutic application of DAB derivatives is in the realm of antimicrobial agents, particularly as components of lipopeptides and analogues of polymyxins. The cationic nature imparted by the diaminobutyric acid residues is pivotal for their interaction with and disruption of bacterial membranes.

Comparative Antimicrobial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various DAB-containing lipopeptides and polymyxin (B74138) analogues against a panel of clinically relevant bacteria.

Compound/DerivativeModificationTarget OrganismMIC (µg/mL)
Polymyxin Analogues
Polymyxin B-A. baumannii0.25–1
Colistin-A. baumannii0.25–1
Orn¹ analogueElongation of Dab¹ side chainA. baumannii> 32
Orn⁵ analogueElongation of Dab⁵ side chainA. baumannii> 32
Dap³ analogueShortening of Dab³ side chainA. baumannii0.25-1 (enhanced activity)
Ultrashort Cationic Lipopeptides (USCLs)
Lau-RIWR-NH₂C12 acyl chainS. aureus1.56 - 6.25
Lau-RRIWRR-NH₂C12 acyl chainS. aureus1.56 - 6.25
Fengycin Analogues
Fraction Fr-c (strain S-11)1495 Da lipopeptideM. luteus12
Fraction Fr-c (strain S-11)1495 Da lipopeptideS. aureus15
Fraction Fr-c (strain S-11)1495 Da lipopeptideS. epidermidis16
Fraction Fr-c (strain S-11)1495 Da lipopeptideS. marcescens20
Fraction Fr-c (strain S-11)1495 Da lipopeptideP. aeruginosa32
Structure-Activity Relationship Insights for Antimicrobial Activity

The antimicrobial efficacy of DAB-containing peptides is intricately linked to their structural features:

  • Cationic Charge: The presence of multiple DAB residues provides a net positive charge, facilitating the initial electrostatic interaction with the negatively charged bacterial outer membrane.

  • Acyl Chain Length: In lipopeptides, the length of the fatty acid chain is critical. Optimal hydrophobicity is required for membrane insertion and disruption.

  • Side Chain Length of DAB Residues: As demonstrated with polymyxin analogues, the length of the DAB side chain at different positions within the peptide sequence significantly impacts activity. Elongation at certain positions (Dab¹ and Dab⁵) can lead to a dramatic loss of antibacterial potency, while shortening at other positions (Dab³) can enhance activity[1].

  • Peptide Conformation: The overall three-dimensional structure of the peptide, influenced by the sequence and modifications, governs its ability to effectively perturb the bacterial membrane.

SAR_Antimicrobial Logical Relationship for Antimicrobial SAR of DAB Derivatives cluster_structure Structural Features of DAB Derivative cluster_interaction Interaction with Bacterial Membrane cluster_activity Biological Outcome Structure DAB Derivative Structure Cationic_Charge Positive Charge (from DAB residues) Structure->Cationic_Charge Lipophilicity Lipophilicity (e.g., Acyl Chain) Structure->Lipophilicity Conformation Peptide Conformation Structure->Conformation Electrostatic_Interaction Initial Electrostatic Interaction Cationic_Charge->Electrostatic_Interaction enables Membrane_Insertion Membrane Insertion Lipophilicity->Membrane_Insertion facilitates Membrane_Disruption Membrane Disruption Conformation->Membrane_Disruption determines efficacy of Electrostatic_Interaction->Membrane_Insertion Membrane_Insertion->Membrane_Disruption Antimicrobial_Activity Antimicrobial Activity Membrane_Disruption->Antimicrobial_Activity results in

Caption: Logical workflow of the structure-activity relationship for antimicrobial DAB derivatives.

Anticancer Activity of this compound Derivatives

This compound and its derivatives have also been investigated for their potential as anticancer agents. The proposed mechanism of action for DAB itself involves its accumulation in malignant cells, leading to osmotic lysis[2][3].

Comparative Anticancer Potency

Quantitative data on the anticancer activity of a wide range of DAB derivatives is still emerging. The table below presents available data for L-DAB.

Compound/DerivativeCell LineActivity MetricValue
This compoundHepatoma cellsEffective Concentration8 mmol/L (irreversible damage after 8h)[4]
This compoundMouse fibrosarcoma cellsEffective Concentration10 mM (total damage after 24h)[3]
Structure-Activity Relationship Insights for Anticancer Activity

The development of potent anticancer DAB derivatives is an active area of research. Key considerations for future SAR studies include:

  • Selective Targeting: Conjugating DAB to moieties that target cancer-specific receptors could enhance efficacy and reduce off-target toxicity.

  • Modulation of Physicochemical Properties: Modifications to the DAB scaffold to optimize solubility, stability, and cellular uptake are crucial.

  • Combination Therapy: The unique mechanism of action of DAB suggests its potential use in combination with other chemotherapeutic agents to achieve synergistic effects[2].

Experimental_Workflow_Anticancer Experimental Workflow for Anticancer Activity Screening Start Synthesize DAB Derivatives Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Treatment Treat Cells with DAB Derivatives Cell_Culture->Treatment MTT_Assay Perform MTT Assay (Assess Cell Viability) Treatment->MTT_Assay Data_Analysis Analyze Data and Determine IC50 MTT_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis End Identify Lead Compounds SAR_Analysis->End

Caption: A typical workflow for screening the anticancer activity of DAB derivatives.

Enzyme Inhibitory Activity of this compound Derivatives

This compound has been shown to inhibit certain enzymes, suggesting a potential therapeutic avenue for neurological and metabolic disorders.

Comparative Enzyme Inhibitory Potency
Compound/DerivativeTarget EnzymeActivity MetricValue
This compoundGABA transaminaseIC50> 500 µM[1][5]
This compoundOrnithine carbamoyltransferaseInhibitionCompetitive inhibitor
Structure-Activity Relationship Insights for Enzyme Inhibition

The inhibitory activity of DAB derivatives is dependent on their ability to interact with the active site of the target enzyme. Future SAR studies should focus on:

  • Structural Mimicry: Designing derivatives that mimic the natural substrate or transition state of the enzyme.

  • Introduction of Functional Groups: Incorporating groups that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the enzyme's active site.

Signaling_Pathway_GABA Inhibition of GABA Transaminase by L-DAB GABA GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T substrate SSA Succinic Semialdehyde GABA_T->SSA product Increased_GABA Increased GABA Levels in the Brain GABA_T->Increased_GABA DAB This compound (DAB) DAB->GABA_T inhibits

Caption: The inhibitory effect of L-DAB on the GABA metabolic pathway.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

  • Test this compound derivatives

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for optical density measurement)

Procedure:

  • Preparation of Bacterial Inoculum: Culture bacteria overnight in MHB. Adjust the bacterial suspension to a 0.5 McFarland standard and then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the DAB derivative. Perform serial two-fold dilutions in MHB in the wells of a 96-well plate.

  • Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Test this compound derivatives

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the DAB derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Enzyme Inhibition Assay (General Protocol for Ki Determination)

This protocol outlines a general method for determining the inhibition constant (Ki) of a DAB derivative against a target enzyme.

Materials:

  • Test this compound derivative (inhibitor)

  • Purified target enzyme

  • Substrate for the enzyme

  • Appropriate buffer solution

  • Spectrophotometer or other detection instrument

Procedure:

  • Enzyme Activity Assay: Establish a reliable assay to measure the initial velocity of the enzyme-catalyzed reaction. This typically involves monitoring the formation of a product or the depletion of a substrate over time.

  • Determination of Michaelis-Menten Constant (Km): Measure the initial reaction velocities at various substrate concentrations in the absence of the inhibitor. Plot the data (e.g., using a Michaelis-Menten or Lineweaver-Burk plot) to determine the Km and Vmax of the enzyme for its substrate.

  • Inhibition Studies: Perform the enzyme activity assay in the presence of several fixed concentrations of the DAB derivative. For each inhibitor concentration, vary the substrate concentration.

  • Data Analysis: Plot the initial velocities against substrate concentrations for each inhibitor concentration. Analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk, Dixon, or non-linear regression analysis) to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and to calculate the Ki value. The Ki represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's potency.

References

Evaluating the Specificity of L-2,4-Diaminobutyric Acid as a GABA-T Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective evaluation of L-2,4-diaminobutyric acid (L-DABA) as an inhibitor of GABA-transaminase (GABA-T), comparing its performance with alternative inhibitors and presenting supporting experimental data. The focus is on the specificity of L-DABA, a critical factor in the development of therapeutic agents.

Executive Summary

This compound is a weak, non-competitive inhibitor of GABA-transaminase (GABA-T). Its limited potency against GABA-T, with a high IC50 value, suggests that its primary biological effects are not mediated through the direct inhibition of this enzyme. Furthermore, L-DABA is known to be a substrate for several other enzymes, indicating a lack of specificity. In contrast, other compounds such as vigabatrin (B1682217) and gabaculine (B1211371) are significantly more potent GABA-T inhibitors. The notable antitumor and neurotoxic effects of L-DABA are likely attributable to its cellular uptake and subsequent disruption of cellular homeostasis, rather than specific enzyme inhibition.

Quantitative Comparison of GABA-T Inhibitors

The inhibitory potency of L-DABA against GABA-T is significantly lower than that of other well-characterized inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for L-DABA and its alternatives.

CompoundTarget EnzymeIC50 Value (μM)Type of Inhibition
This compound (L-DABA) GABA-Transaminase (GABA-T)> 500Non-competitive
VigabatrinGABA-Transaminase (GABA-T)350Irreversible
GabaculineGABA-Transaminase (GABA-T)1.8Irreversible
Aminooxyacetic acidGABA-Transaminase (GABA-T)2.7Non-specific

Specificity Profile of this compound

A key consideration in drug development is the specificity of a compound for its intended target. Evidence suggests that L-DABA is not a specific inhibitor of GABA-T and interacts with several other enzymes as a substrate. This lack of specificity can lead to off-target effects.

Known Enzymatic Interactions of L-DABA:

  • GABA-Transaminase (GABA-T): Weak, non-competitive inhibitor.

  • This compound activating enzyme: Acts as a substrate in the biosynthesis of polymyxin (B74138) E.

  • L-2,4-diaminobutyrate decarboxylase: Serves as a substrate in the production of 1,3-diaminopropane (B46017) in various bacteria.

  • Diaminobutyrate-2-oxoglutarate aminotransferase: Functions as a substrate in the synthesis of 2,4-diaminobutyrate.

The interaction of L-DABA with these other enzymes highlights its low specificity as a GABA-T inhibitor. The biological consequences of L-DABA administration, such as its antitumor and neurotoxic effects, are thought to arise from its transport into cells and subsequent accumulation, leading to osmotic lysis, rather than from the inhibition of a specific enzyme.

Experimental Protocols

In Vitro GABA-Transaminase (GABA-T) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against GABA-T.

Principle:

The activity of GABA-T is measured using a coupled enzyme assay. GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH), which reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm. A decrease in the rate of NADPH production in the presence of an inhibitor indicates GABA-T inhibition.

Materials:

  • Purified GABA-T

  • GABA

  • α-ketoglutarate

  • Succinic semialdehyde dehydrogenase (SSADH)

  • NADP+

  • Test inhibitor (e.g., L-DABA)

  • Potassium pyrophosphate buffer (pH 8.6)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, SSADH, and NADP+.

  • Inhibitor Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Setup:

    • To the wells of a 96-well microplate, add the reaction mixture.

    • Add the test inhibitor at various concentrations to the test wells.

    • Add the vehicle (solvent) to the control wells.

    • Add purified GABA-T to all wells except the blank.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a stock solution of GABA to all wells.

  • Measurement: Immediately measure the absorbance at 340 nm at regular intervals for a defined period (e.g., 20-30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the GABA-T Pathway and Inhibition

The following diagrams illustrate the GABA-T metabolic pathway and the logical workflow for evaluating enzyme inhibitor specificity.

GABA_T_Pathway GABA GABA GABA_T GABA-Transaminase (GABA-T) GABA->GABA_T aKG α-Ketoglutarate aKG->GABA_T SSA Succinic Semialdehyde GABA_T->SSA Glu Glutamate GABA_T->Glu Inhibitor L-DABA or Alternative Inhibitor Inhibitor->GABA_T

Caption: The GABA-Transaminase (GABA-T) metabolic pathway and point of inhibition.

Inhibitor_Specificity_Workflow Start Start: Select Inhibitor (e.g., L-DABA) Primary_Assay Primary Target Assay (GABA-T Inhibition) Start->Primary_Assay Determine_IC50 Determine IC50 Primary_Assay->Determine_IC50 Secondary_Screen Secondary Screening (Panel of Off-Target Enzymes) Determine_IC50->Secondary_Screen Analyze_Data Analyze Specificity Data Secondary_Screen->Analyze_Data Conclusion Evaluate Specificity Profile Analyze_Data->Conclusion

Caption: Experimental workflow for evaluating enzyme inhibitor specificity.

Conclusion

The available evidence strongly indicates that this compound is a non-specific and weak inhibitor of GABA-transaminase. Its interactions with multiple other enzymes as a substrate, coupled with its low potency against GABA-T, make it an unsuitable candidate for specific GABA-T inhibition in a therapeutic context. Researchers and drug development professionals should consider more potent and specific alternatives, such as vigabatrin or gabaculine, when targeting GABA-T. The significant biological effects of L-DABA are more likely a consequence of its cellular transport and accumulation, leading to cytotoxicity through mechanisms independent of GABA-T inhibition.

Safety Operating Guide

Navigating the Safe Disposal of L-2,4-Diaminobutyric Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of L-2,4-Diaminobutyric acid, a non-proteinogenic amino acid used in various research applications. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.

This compound and its salts, such as the dihydrochloride (B599025) form, are known to cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in accordance with institutional and regulatory guidelines.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure the following safety measures are in place:

  • Personal Protective Equipment (PPE): Wear safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1][3]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][4]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][5]

  • Spill Management: In case of a spill, immediately restrict access to the area. For solid material, prevent dust from becoming airborne. Use an inert absorbent material to cover the spill, then carefully sweep or scoop the material into a designated hazardous waste container.[6] The spill area should then be decontaminated with a suitable solvent, and all cleaning materials collected as hazardous waste.[6]

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][5] Do not dispose of this chemical down the drain or in regular trash.[1][5]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag.[6]

    • Place this container inside a designated solid hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department.[6]

    • Contaminated disposables, such as weighing boats, gloves, and wipes, should also be placed in the solid hazardous waste container.[6]

  • Liquid Waste:

    • Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container.[6]

    • Do not mix this waste stream with other incompatible wastes. Consult your institution's EHS guidelines for specific instructions on solvent waste mixing.[6]

    • Rinsate from decontaminating non-disposable glassware with a solvent (e.g., ethanol (B145695) or isopropanol) must be collected as hazardous liquid waste.[6]

2. Labeling and Storage:

  • Ensure all waste containers are properly labeled with the full chemical name ("this compound") and any associated hazards.

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3] Keep containers tightly closed.[1][3][4]

3. Arranging for Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Alternatively, surplus and non-recyclable chemicals can be offered to a licensed disposal company.[1][5] One suggested method of disposal by a licensed facility is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Quantitative Data Summary

ParameterInformationSource
GHS Hazard Statements H315: Causes skin irritationH318/H319: Causes serious eye damage/irritationH335: May cause respiratory irritation[1][2][3]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP501: Dispose of contents/container to an approved waste disposal plant[1][3]
Disposal Method Offer surplus and non-recyclable solutions to a licensed disposal company. Dissolve or mix with a combustible solvent and burn in a chemical incinerator.[1]
Environmental Precautions Do not let product enter drains.[1][5]

Experimental Protocols

The reviewed safety data sheets do not provide specific experimental protocols for the neutralization or deactivation of this compound prior to disposal. The recommended procedure is direct disposal through a certified waste management service.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_disposal Final Disposal Start This compound Waste Generated WasteType Determine Waste Type Start->WasteType SolidWaste Solid L-2,4-DABA or Contaminated Disposables WasteType->SolidWaste Solid LiquidWaste Aqueous Solution or Contaminated Rinsate WasteType->LiquidWaste Liquid CollectSolid Collect in Labeled, Sealed Container SolidWaste->CollectSolid StoreSolid Store in Designated Solid Hazardous Waste Container CollectSolid->StoreSolid ContactEHS Contact Institutional EHS or Licensed Disposal Company StoreSolid->ContactEHS CollectLiquid Collect in Labeled, Segregated Liquid Waste Container LiquidWaste->CollectLiquid StoreLiquid Store in Designated Aqueous Hazardous Waste Area CollectLiquid->StoreLiquid StoreLiquid->ContactEHS Disposal Professional Disposal (e.g., Incineration) ContactEHS->Disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling L-2,4-Diaminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of L-2,4-Diaminobutyric acid. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Hazard Identification and Immediate Precautions

This compound and its salts are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Immediate action in case of exposure is critical. Consult the Safety Data Sheet (SDS) for detailed first-aid measures.[1][2][3] In general, for skin contact, flush with copious amounts of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1][2] If inhaled, move the individual to fresh air.[1][2] Seek immediate medical attention for all exposure incidents.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following tables provide a detailed breakdown of required and recommended PPE for handling this compound.

Table 1: Recommended Personal Protective Equipment

Body PartRequired PPEMaterial/Standard Specification
Eyes/Face Chemical safety goggles and a face shieldGoggles should be splash-proof. Polycarbonate lenses are recommended for impact resistance.
Hands Chemical-resistant glovesNitrile, Neoprene, or Butyl rubber. See Table 2 for detailed glove selection guidance.
Body Laboratory coatStandard lab coat. For larger quantities, consider a chemically resistant apron over the lab coat.
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood. See Table 3 for respirator selection guidance.

Table 2: Glove Selection for Handling this compound

Glove MaterialRecommended UseKey Considerations
Nitrile Primary choice for incidental contact (e.g., weighing, solution preparation). Good resistance to weak acids, oils, and greases.[4][5][6] Ensure adequate thickness (minimum 5 mil). Not recommended for prolonged immersion.
Neoprene Recommended for tasks with a higher risk of splash or extended handling. Excellent resistance to a wide range of chemicals, including acids and caustics.[6][7][8] Offers good flexibility and dexterity.
Butyl Rubber Recommended for handling concentrated solutions or for spill response. Superior resistance to a broad range of corrosive acids and ketones.[9][10][11] May offer less dexterity than nitrile or neoprene.

Table 3: Respiratory Protection Selection

The use of respiratory protection is mandatory when handling the solid form of this compound outside of a chemical fume hood to prevent inhalation of airborne particles.

ConditionRespirator TypeFilter Cartridge
Weighing or transferring small quantities of powder Air-Purifying Respirator (APR), half-mask or full-faceP100 particulate filter
Handling large quantities of powder or potential for significant aerosolization Air-Purifying Respirator (APR), full-faceP100 particulate filter
Spill clean-up of powder Air-Purifying Respirator (APR), full-faceP100 particulate filter

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound in a laboratory setting.

Experimental Workflow Diagram

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and SOP B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Work Surfaces F->G H Segregate and Label Waste G->H I Dispose of Waste H->I G Chemical Waste Disposal Workflow cluster_waste_gen Waste Generation cluster_waste_handling Waste Handling cluster_waste_disposal Final Disposal A Identify Contaminated Materials B Segregate Solid and Liquid Waste A->B C Place in Labeled, Compatible Containers B->C D Store in Designated Hazardous Waste Area C->D E Arrange for Pickup by EHS D->E

References

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Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 2
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.